Ergocristine
Description
Properties
IUPAC Name |
N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFIYUQVAZFDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-08-0 | |
| Record name | Ergocristine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Ergocristine's Mechanism of Action on Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergocristine, a naturally occurring ergot alkaloid, and its derivatives exhibit a complex pharmacological profile, notably interacting with various neurotransmitter systems, including the dopaminergic system. This technical guide provides an in-depth exploration of the mechanism of action of this compound and its closely related compound, dihydrothis compound (B93913), on dopamine (B1211576) receptors. It details their binding affinities, functional activities, and the intricate signaling pathways they modulate. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing ligand-receptor interactions, and employs visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological functions within the central nervous system, including motor control, cognition, and endocrine modulation. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D1-like receptors are typically coupled to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[1][2][3] Conversely, the D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[1][4][5]
Ergot alkaloids, such as this compound, possess a structural similarity to endogenous monoamine neurotransmitters, enabling them to interact with their respective receptors.[6] The interaction of this compound and its derivatives with dopamine receptors can elicit a range of effects, from agonism to antagonism, depending on the specific receptor subtype and the cellular context. Understanding these interactions is crucial for the development of novel therapeutics targeting dopaminergic pathways.
Quantitative Data on Receptor Interactions
The interaction of this compound and other ergot alkaloids with dopamine receptors has been quantified through various binding and functional assays. The following tables summarize the available quantitative data, primarily presenting inhibition constants (Ki) from competitive binding assays and half-maximal effective concentrations (EC50) from functional assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Assay Type | Value | Species | Source |
| This compound | D2-like | Dopamine Release | ~30 µM (EC50) | Rat | [7] |
| Dihydrothis compound | D1 & D2 | Functional Assay | Antagonist | Rat | [8] |
| Ergovaline | D2 | Binding Assay | 6.9 ± 2.6 nM (Ki) | Rat | [9] |
| Ergovaline | D2 | Functional (cAMP) | 8 ± 2 nM (EC50) | Rat | [9] |
| Ergotamine | D2 | Functional (cAMP) | 2 ± 1 nM (EC50) | Rat | [9] |
| α-Ergocryptine | D2 | Functional (cAMP) | 28 ± 2 nM (EC50) | Rat | [9] |
| Dopamine | D2 | Binding Assay | 370 ± 160 nM (Ki) | Rat | [9] |
| Dopamine | D2 | Functional (cAMP) | 8 ± 1 nM (EC50) | Rat | [9] |
Signaling Pathways
The functional consequences of this compound's interaction with dopamine receptors are dictated by the specific signaling cascades initiated by these receptors.
D1-Like Receptor Signaling
D1-like receptors (D1 and D5) are coupled to the Gαs or Gαolf subunit of G proteins.[1][2] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[10] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to a sustained state of phosphorylation of various proteins involved in neuronal excitability and gene expression.[2]
D2-Like Receptor Signaling
D2-like receptors (D2, D3, and D4) are coupled to Gαi or Gαo proteins.[4][5] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[5] This leads to a decrease in the phosphorylation of DARPP-32, thereby disinhibiting PP1.
Furthermore, the activation of D2-like receptors leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The liberated Gβγ subunits can directly modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5] Dihydrothis compound has been shown to act as an antagonist at D2 receptors, thus blocking these signaling events.[8]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype.[11][12]
4.1.1. Materials
-
Membrane Preparation: Crude membrane preparations from cells stably expressing the dopamine receptor of interest or from tissue homogenates (e.g., rat striatum).[11]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]Spiperone for D2 receptors).
-
Unlabeled Ligand: For determination of non-specific binding (e.g., haloperidol).
-
Test Compound: this compound or its derivatives.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, filtration apparatus, and a scintillation counter.
4.1.2. Procedure
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[12]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, thereby determining its functional activity as an agonist, antagonist, or inverse agonist at D1-like or D2-like receptors.[13][14]
4.2.1. Materials
-
Cell Line: A cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells).[13]
-
Culture Medium.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor (e.g., IBMX).[14]
-
Agonist: A known agonist for the receptor (e.g., dopamine).
-
Test Compound: this compound or its derivatives.
-
cAMP Detection Kit: (e.g., TR-FRET, HTRF, or ELISA-based).
-
96- or 384-well plates and a suitable plate reader.
4.2.2. Procedure (Antagonist Mode for D2 Receptor)
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.[14]
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with the assay buffer containing a phosphodiesterase inhibitor.
-
Compound Addition: Add the test compound (potential antagonist) at various concentrations to the wells.
-
Agonist Stimulation: Add a known agonist (e.g., forskolin (B1673556) to stimulate adenylyl cyclase, followed by a D2 agonist to inhibit it) at a concentration that elicits a submaximal response (e.g., EC80).[14]
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value for antagonism.
Conclusion
This compound and its derivatives demonstrate a multifaceted interaction with dopamine receptors. While dihydrothis compound exhibits clear antagonist properties at both D1 and D2 receptors, the pharmacological profile of this compound is more complex, potentially involving both direct receptor modulation and effects on neurotransmitter release. The intricate signaling pathways downstream of D1-like and D2-like receptors provide a framework for understanding the diverse physiological effects of these compounds. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and characterization of novel compounds targeting the dopaminergic system, which is essential for the advancement of neuropharmacology and the development of more effective therapeutics. Further research is warranted to fully elucidate the precise binding affinities and functional activities of this compound at all dopamine receptor subtypes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Ergocristine Biosynthesis Pathway in Claviceps purpurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of ergocristine, a prominent ergot alkaloid produced by the fungus Claviceps purpurea. This document details the genetic and enzymatic machinery, quantitative production data, key experimental protocols, and the regulatory networks governing its synthesis.
Introduction to this compound and the Ergot Alkaloid Gene Cluster
This compound is a member of the ergopeptine class of ergot alkaloids, complex molecules characterized by a lysergic acid moiety linked to a cyclic tripeptide side chain. These compounds are of significant interest due to their diverse pharmacological activities, which stem from their structural similarity to neurotransmitters, allowing them to interact with adrenergic, dopaminergic, and serotonergic receptors.
The biosynthesis of this compound and other ergot alkaloids is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) cluster. In Claviceps purpurea, this cluster contains genes encoding the enzymes responsible for the entire pathway, from the initial condensation of primary metabolites to the final complex ergopeptines. The co-regulation of these genes ensures the efficient production of these secondary metabolites. A key feature of this cluster is the presence of nonribosomal peptide synthetase (NRPS) genes, which are central to the synthesis of the peptide portion of ergopeptines like this compound.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be divided into two major stages: the formation of the ergoline (B1233604) ring structure of lysergic acid and the subsequent nonribosomal peptide synthesis to form the final ergopeptine.
Formation of D-Lysergic Acid
The pathway to D-lysergic acid begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) pathway. This initial step is catalyzed by dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. A series of subsequent enzymatic reactions, including methylation, oxidation, and cyclization, leads to the formation of the tetracyclic ergoline ring system. Key intermediates in this part of the pathway include chanoclavine-I, agroclavine, and elymoclavine (B1202758). The conversion of elymoclavine to paspalic acid, which then isomerizes to D-lysergic acid, is a critical step catalyzed by the cytochrome P450 monooxygenase encoded by the cloA gene[1].
Nonribosomal Peptide Synthesis of this compound
The final stage in this compound biosynthesis involves the attachment of a specific tripeptide chain to D-lysergic acid. This process is carried out by a multi-enzyme complex of nonribosomal peptide synthetases (NRPSs). The key players are lysergyl peptide synthetases (LPS), which are large, modular enzymes.
-
LpsB (LPS2): This is a monomodular NRPS responsible for the activation of D-lysergic acid.
-
LpsA (LPS1): This is a trimodular NRPS that activates and incorporates the three amino acids of the peptide side chain. In the case of this compound, these amino acids are L-valine, L-phenylalanine, and L-proline.
The specificity of the final ergopeptine product is determined by the adenylation (A) domains within the LpsA modules, which are responsible for recognizing and activating specific amino acids. Variations in the lpsA genes among different C. purpurea strains lead to the production of different ergopeptines. For instance, the lpsA1 gene is implicated in the formation of phenylalanine-containing ergopeptines such as ergotamine and this compound[2][3]. The assembled lysergyl-tripeptide is then released from the NRPS complex and undergoes a final cyclization and oxidation, a step involving the mono-oxygenase EasH, to form the characteristic bicyclic lactam structure of this compound[2].
Caption: Simplified overview of the this compound biosynthesis pathway in Claviceps purpurea.
Quantitative Data on Ergot Alkaloid Production
The production of this compound and other ergot alkaloids can vary significantly depending on the C. purpurea strain, culture conditions, and the host plant in parasitic growth. The following tables summarize available quantitative data.
| Parameter | Host/Strain | Value | Reference |
| Total Alkaloid Content | Alopecurus myosuroides | 0.69% of sclerotia dry weight | [4] |
| Sclerotia from rye | 818 - 1635 mg/kg DM | [5] | |
| Specific Ergopeptine Production | C. purpurea from Dactylis glomerata | 0.4% ergotamine of sclerotia dry weight | [4] |
| Engineered A. nidulans expressing C. purpurea LPSAs | 1.46 mg/L α-ergocryptine | [6][7] | |
| Engineered A. nidulans expressing C. purpurea LPSAs | 1.09 mg/L ergotamine | [6][7] | |
| This compound in Sclerotia | Isolated from rye grains | 44.7 mg/kg (45.6% of total alkaloids) | [8][9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.
Analysis of Ergot Alkaloids by HPLC-MS/MS
Objective: To separate, identify, and quantify this compound and other ergot alkaloids in fungal cultures or infected plant material.
Methodology:
-
Sample Preparation:
-
Lyophilize and grind fungal mycelium or sclerotia to a fine powder.
-
Extract the alkaloids using an appropriate solvent system, such as ammoniacal ethanol (B145695) or an alkaline chloroform (B151607) solution.
-
Clean up the extract using solid-phase extraction (SPE) with a silica-based or molecularly imprinted polymer sorbent to remove interfering compounds[10].
-
-
Chromatographic Separation:
-
Employ a reverse-phase HPLC column (e.g., C18 or C6-Phenyl).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., acetonitrile)[8].
-
Set the column temperature to maintain consistent retention times.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for each target alkaloid.
-
Typical HPLC Gradient for Ergot Alkaloid Separation:
| Time (min) | % Acetonitrile (Solvent B) | % Ammonium Carbonate Buffer (Solvent A) |
| 0 - 4 | 40 | 60 |
| 5 - 7 | 45 | 55 |
| 10 - 20 | 50 | 50 |
| 25 - 37 | 80 | 20 |
| 40 - 60 | 40 | 60 |
Gene Knockout using CRISPR/Cas9
Objective: To elucidate the function of specific genes in the this compound biosynthesis pathway by creating targeted gene deletions.
Methodology:
-
Design of guide RNA (gRNA):
-
Identify a unique 20-nucleotide target sequence within the gene of interest, followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG).
-
Synthesize the corresponding gRNA.
-
-
Preparation of Ribonucleoprotein (RNP) Complexes:
-
In vitro, assemble the gRNA with purified Cas9 nuclease to form RNP complexes.
-
-
Protoplast Transformation:
-
Prepare protoplasts from young C. purpurea mycelium using lytic enzymes.
-
Co-transform the protoplasts with the Cas9/gRNA RNP complexes and a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
-
Selection and Verification of Mutants:
-
Select for transformants on a regeneration medium containing the appropriate selective agent.
-
Verify the gene knockout in the selected transformants by diagnostic PCR and sequencing.
-
Analyze the mutant strains for the absence of the target gene product and the corresponding change in the ergot alkaloid profile.
-
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Claviceps purpurea.
Lysergyl Peptide Synthetase (LPS) Enzyme Assay
Objective: To measure the activity of LPS enzymes and determine their substrate specificity.
Methodology:
-
Enzyme Preparation:
-
Prepare a cell-free extract from a C. purpurea strain grown under alkaloid-producing conditions.
-
Partially purify the LPS enzymes by methods such as ammonium sulfate (B86663) precipitation and chromatography.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing the enzyme preparation, ATP, MgCl₂, D-lysergic acid, and the radiolabeled amino acid(s) of interest (e.g., [¹⁴C]-L-phenylalanine).
-
-
Reaction and Product Detection:
-
Incubate the reaction mixture at an optimal temperature (e.g., 27 °C).
-
Stop the reaction and extract the formed lysergyl peptides.
-
Analyze the products by thin-layer chromatography (TLC) or HPLC and quantify the radioactivity incorporated into the product.
-
Kinetic Parameters:
The Km value for D-lysergic acid for the LPS complex has been reported to be approximately 1.4 µM, which is significantly lower than the Km values for the amino acid substrates, suggesting that the availability of D-lysergic acid can be a limiting factor in ergopeptine synthesis in vivo[11].
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated in response to environmental cues, particularly nutrient availability.
Phosphate (B84403) Repression:
One of the most well-characterized regulatory mechanisms is the repression of the EAS gene cluster by high concentrations of inorganic phosphate[12][13]. This is a common regulatory theme for secondary metabolism in fungi, where pathways are often induced under nutrient-limiting conditions after the primary growth phase.
Tryptophan Induction:
Conversely, the presence of L-tryptophan, a primary precursor, can induce the expression of the EAS genes and overcome the repressive effect of high phosphate levels[13]. This suggests a feed-forward regulatory loop where the availability of the initial building block signals the cell to activate the downstream pathway.
Caption: Key regulatory inputs for this compound biosynthesis in Claviceps purpurea.
Conclusion
The biosynthesis of this compound in Claviceps purpurea is a complex, multi-step process involving a dedicated gene cluster and a sophisticated enzymatic machinery, particularly the nonribosomal peptide synthetases. Understanding this pathway at a molecular level is crucial for the targeted development of strains with improved yields of specific ergot alkaloids for pharmaceutical applications. The experimental protocols and regulatory insights provided in this guide offer a foundation for further research and development in this field. The ability to manipulate this pathway through genetic engineering, guided by a thorough understanding of its components and regulation, holds significant promise for the production of valuable bioactive compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. literatur.thuenen.de [literatur.thuenen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. D-Lysergyl peptide synthetase from the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ergot alkaloid gene cluster in Claviceps purpurea: extension of the cluster sequence and intra species evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological Studies on Ergot: Further Studies on the Induction of Alkaloid Synthesis by Tryptophan and Its Inhibition by Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of Ergocristine and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine, a prominent member of the ergot alkaloid family, is a naturally occurring mycotoxin produced by fungi of the Claviceps genus. Structurally, it is an ergopeptine, characterized by a tetracyclic ergoline (B1233604) ring linked to a tripeptide moiety. This complex structure confers a wide range of pharmacological activities, primarily through interactions with various neurotransmitter receptors. This compound exists as two primary epimers, this compound (the R-epimer) and ergocristinine (B1242015) (the S-epimer), which can interconvert under certain conditions. While the R-epimer has historically been considered the more biologically active form, recent research has indicated that the S-epimer also possesses significant pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its epimers, with a focus on their receptor interactions, functional effects, and the experimental methodologies used for their characterization.
Receptor Binding Affinity
The pharmacological effects of this compound and its epimers are primarily mediated through their binding to a variety of G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors. The binding affinity of these compounds for different receptor subtypes determines their potency and pharmacological profile.
Adrenergic Receptors
This compound exhibits a complex interaction with adrenergic receptors, acting as both an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors[1]. This dual activity contributes to its complex effects on blood pressure and vascular tone.
Serotonin (B10506) Receptors
Both this compound and its epimer, ergocristinine, have been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A subtype[2]. This interaction is believed to be a key contributor to their potent vasoconstrictive properties.
Dopamine (B1211576) Receptors
This compound is also known to interact with dopamine receptors. It has been shown to stimulate the release of dopamine from rat striatal synaptosomes, suggesting an agonist or partial agonist activity at certain dopamine receptor subtypes[3].
Table 1: Receptor Binding Affinities of this compound and Ergocristinine (In Silico Data)
| Compound | Receptor | Method | Binding Energy (kcal/mol) |
| This compound | 5-HT2A | Molecular Docking (AutoDock Vina) | -10.2[2] |
| Ergocristinine | 5-HT2A | Molecular Docking (AutoDock Vina) | -9.7[2] |
| This compound | α2A-Adrenergic | Molecular Docking (AutoDock Vina) | -10.3[2] |
| Ergocristinine | α2A-Adrenergic | Molecular Docking (AutoDock Vina) | -8.7[2] |
Functional Activity
The functional consequences of receptor binding determine whether a compound acts as an agonist, antagonist, or partial agonist. The functional activity of this compound and its epimers has been investigated in various in vitro and in vivo models.
Vasoconstriction
A primary and well-documented effect of this compound and its epimers is potent and sustained vasoconstriction[4][5]. This effect is mediated through their agonist activity at 5-HT2A and α-adrenergic receptors on vascular smooth muscle cells.
Dopaminergic Modulation
This compound has been demonstrated to modulate dopaminergic neurotransmission. In vitro studies have shown that it can stimulate the release of dopamine with an EC50 of approximately 30 µM[3].
Table 2: Functional Activity Data for this compound
| Parameter | Value | Assay | Receptor/System | Reference |
| pA2 | 7.85 | Rat Isolated Vas Deferens | α1-Adrenoceptor | [1][6] |
| EC50 | ~30 µM | [3H]dopamine release from rat striatal synaptosomes | Dopaminergic nerve endings | [3] |
Experimental Protocols
The characterization of the pharmacological properties of this compound and its epimers relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Generalized Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand (a radioactive molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand that saturates the receptors).
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Vasoconstriction Assay
Objective: To measure the contractile response of isolated blood vessels to a test compound.
Generalized Protocol:
-
Tissue Preparation:
-
Isolate a segment of a blood vessel (e.g., aorta, mesenteric artery) from a laboratory animal.
-
Cut the vessel into rings of a specific width.
-
-
Organ Bath Setup:
-
Mount the arterial rings in an organ bath containing a physiological salt solution (PSS) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a basal tension for a set period.
-
Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).
-
-
Concentration-Response Curve:
-
After a washout period, cumulatively add increasing concentrations of the test compound (e.g., this compound) to the organ bath.
-
Record the change in tension after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximal response to KCl) against the log concentration of the test compound.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting sigmoidal curve.
-
Diagram 2: Vasoconstriction Assay Workflow
Caption: Workflow for an in vitro vasoconstriction assay.
Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involved in this compound-induced vasoconstriction is the Gq/11 pathway, which is activated by both 5-HT2A and α1-adrenergic receptors.
Diagram 3: this compound-Induced Vasoconstriction Signaling Pathway
Caption: Gq/11 signaling pathway in vasoconstriction.
Conclusion
This compound and its epimers are pharmacologically complex molecules with significant effects on the cardiovascular and central nervous systems. Their interactions with adrenergic, serotonergic, and dopaminergic receptors lead to a range of functional outcomes, most notably potent vasoconstriction. A thorough understanding of their receptor binding affinities, functional activities, and the underlying signaling pathways is crucial for both assessing their toxicological risk and exploring their potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating and potent compounds. Further research is warranted to fully elucidate the quantitative pharmacological differences between this compound and its various epimers and to explore their downstream signaling effects in greater detail.
References
- 1. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Agonist/antagonist activity of this compound at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergocristine Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine is a naturally occurring ergot alkaloid belonging to the ergopeptine class, characterized by a tetracyclic ergoline (B1233604) ring system linked to a tripeptide moiety.[1][2] Like other ergot alkaloids, this compound exhibits a complex pharmacological profile due to its structural similarity to endogenous neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. This allows it to interact with a variety of G-protein coupled receptors (GPCRs), often with high affinity, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype and tissue context.[3][4][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates.
Core Structure and Chemical Features
The this compound molecule consists of two main parts: the rigid ergoline core and a more flexible peptide side chain. The ergoline ring is considered the primary pharmacophore responsible for binding to monoamine receptors.[1] Modifications to both the ergoline nucleus and the peptide portion can significantly alter the compound's affinity and efficacy for its various targets. A key stereochemical feature is the configuration at the C8 position, with the natural, biologically active form being the (8R)-epimer, this compound. Its (8S)-epimer is named ergocristinine (B1242015).[1]
Receptor Binding Affinity and Structure-Activity Relationships
This compound and its analogs interact with a broad range of dopamine, serotonin, and adrenergic receptors. The following tables summarize the available quantitative binding data (Ki or IC50 values) for this compound and related compounds.
Dopamine Receptor Subtypes
Ergot alkaloids, including this compound, are known to have significant affinity for D2-like dopamine receptors (D2, D3, and D4), where they often act as agonists or partial agonists.[6][7][8]
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference(s) |
| This compound | No data | No data | No data | No data | No data | |
| Dihydroergocryptine | No data | Potent | Potent | No data | No data | [6] |
| Bromocriptine | Moderate | High | High | No data | No data | [6][9] |
| Lisuride | Moderate | High | High | No data | No data | [6][7][9] |
Data for this compound at specific dopamine receptor subtypes is limited in the public domain. The table includes related ergot derivatives to provide context for the class.
Structure-Activity Relationship Insights for Dopamine Receptors:
-
The peptide moiety in ergopeptines like this compound plays a crucial role in D2 receptor affinity.[8]
-
Hydrogenation of the 9,10-double bond in the ergoline ring (e.g., dihydroergocryptine) does not drastically alter D2/D3 receptor binding.[6]
-
Isomerization at the C8 position can influence binding affinity.[6]
Serotonin Receptor Subtypes
This compound and its analogs display high affinity for several serotonin receptor subtypes, particularly within the 5-HT1, 5-HT2, and 5-HT7 families. Their activity at 5-HT2A receptors is believed to contribute to their vasoconstrictive effects.[1][5]
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | Reference(s) |
| This compound | No data | No data | No data | -10.2 kcal/mol (Predicted) | No data | No data | No data | [1] |
| Ergocristinine | No data | No data | No data | -9.7 kcal/mol (Predicted) | No data | No data | No data | [1] |
| Dihydroergocryptine | Selective for 5-HT1 | No data | No data | Less selective | No data | No data | No data | [9] |
| Lisuride | No data | No data | No data | Preferential for 5-HT2 | No data | No data | No data | [9] |
Structure-Activity Relationship Insights for Serotonin Receptors:
-
The ergoline core mimics the structure of serotonin, leading to broad affinity across 5-HT receptor subtypes.
-
Substitutions on the ergoline ring and modifications of the peptide side chain can modulate selectivity between 5-HT1 and 5-HT2 receptor families.[9]
Adrenergic Receptor Subtypes
This compound exhibits a complex interaction with adrenergic receptors, acting as an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors. This dual activity contributes to its effects on blood pressure and vascular tone.[5]
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Reference(s) |
| This compound | No data | No data | No data | -10.3 kcal/mol (Predicted) | No data | No data | [1] |
| Ergocristinine | No data | No data | No data | -8.7 kcal/mol (Predicted) | No data | No data | [1] |
| α-Ergocryptine | 4.28 | 7.94 | 24 | 2.98 | No data | No data | [10] |
| Dihydroergocryptine | Potent | Potent | Potent | Potent | Potent | Potent | [11] |
Direct Ki values for this compound at adrenergic receptor subtypes are not widely published. The table includes predicted binding energies and data for structurally similar ergot alkaloids.
Structure-Activity Relationship Insights for Adrenergic Receptors:
-
The ergopeptine structure generally confers high affinity for both α1 and α2-adrenoceptors.[11]
-
Slight structural modifications can influence selectivity between α1 and α2 subtypes.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs for SAR studies typically involves the modification of the natural this compound scaffold or the total synthesis of the ergoline core followed by the attachment of a modified peptide moiety.
General Strategy for N-Alkylation of the Indole (B1671886) Nitrogen (N1 position):
-
Dissolve this compound in a suitable aprotic solvent (e.g., dimethylformamide).
-
Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.
-
Introduce the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed to completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-alkylated this compound derivative using column chromatography.
General Strategy for Modification of the Peptide Moiety: Modification of the complex tripeptide side chain is challenging. A common approach involves the hydrolysis of the peptide moiety to yield lysergic acid, followed by the coupling of a synthetically modified peptide.
-
Hydrolysis: Treat this compound with a strong base (e.g., potassium hydroxide) in an alcoholic solvent to hydrolyze the amide bonds and yield lysergic acid.
-
Peptide Synthesis: Synthesize the desired tripeptide analog using standard solid-phase or solution-phase peptide synthesis techniques.
-
Coupling: Activate the carboxylic acid of lysergic acid using a coupling reagent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole) and react it with the synthesized peptide to form the new ergopeptine analog.
-
Purification: Purify the final product by chromatography.
Radioligand Binding Assays
Protocol for α1-Adrenergic Receptor Binding Assay ([³H]-Prazosin):
-
Membrane Preparation: Homogenize tissue rich in α1-adrenergic receptors (e.g., rat cerebral cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-prazosin (a selective α1-antagonist radioligand) at a concentration near its Kd, and varying concentrations of the test compound (this compound or its analogs).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol for 5-HT2A Receptor Binding Assay ([³H]-Ketanserin): This assay follows a similar procedure to the α1-adrenergic receptor binding assay, but with the following modifications:
-
Radioligand: [³H]-ketanserin, a selective 5-HT2A antagonist.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., spiperone).
Functional Assays
cAMP Inhibition Assay for Dopamine D2 (Gi-coupled) Receptors:
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).
-
Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test compound (this compound or its analogs).
-
Stimulation: Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: Generate a dose-response curve and determine the EC50 or IC50 value for the test compound's effect on cAMP production.
Signaling Pathways
This compound's diverse pharmacological effects are a result of its interaction with multiple receptor-mediated signaling pathways. The following diagrams illustrate the key signaling cascades for its primary receptor targets.
Conclusion
The structure-activity relationship of this compound is complex, reflecting its interactions with multiple receptor systems. The ergoline core serves as a versatile scaffold for engaging dopamine, serotonin, and adrenergic receptors. The peptide moiety significantly influences the affinity and efficacy at these targets, and subtle modifications to this part of the molecule can lead to profound changes in the pharmacological profile. A comprehensive understanding of this compound's SAR is crucial for the design of more selective and potent therapeutic agents targeting these important receptor systems, while minimizing the off-target effects that contribute to the side effects of many ergot alkaloids. Further research is needed to generate a more complete quantitative dataset of binding affinities for a wider range of this compound analogs to refine our understanding of these intricate structure-activity relationships.
References
- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergot alkaloids and central monoaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid this compound and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of antiparkinsonian ergot derivatives to the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloid binding and activation of D2 dopamine receptors in cell culture [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Agonist versus antagonist binding to alpha-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Ergocristine on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine, a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus, has garnered interest for its potential pharmacological activities. While historically known for its effects on the central nervous and cardiovascular systems, emerging research is beginning to shed light on its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Data Presentation: Quantitative Cytotoxicity Data
The in vitro cytotoxic effects of this compound and its close derivative, Dihydrothis compound (DHECS), have been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Dihydrothis compound (DHECS) | C4-2B | Prostate Cancer | >80 | [1] |
| Dihydrothis compound (DHECS) | C4-2B-TaxR (Docetaxel-Resistant) | Prostate Cancer | 11.25 | [1] |
| Dihydrothis compound (DHECS) | KB-V-1 (Vinblastine-Resistant) | HeLa Derivative | 17.19 | [1] |
| This compound | Human Primary Kidney Cells (RPTEC) | Non-Cancerous | Induces apoptosis at 1 | [2] |
Note: Data for this compound on a wide range of cancer cell lines with specific IC50 values is limited in the currently available literature. The data for Dihydrothis compound, a closely related derivative, is presented as a strong indicator of the potential cytotoxic mechanisms of this compound.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Studies, particularly with Dihydrothis compound, have demonstrated that the cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.
Apoptosis Induction
This compound has been shown to induce apoptosis in human primary kidney cells[2]. In chemoresistant prostate cancer cells, Dihydrothis compound (DHECS) treatment leads to a time-dependent increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis[1]. This process is associated with the suppression of critical survival proteins.
Cell Cycle Arrest
DHECS has been observed to induce cell cycle arrest at the G1/S checkpoint in chemoresistant prostate cancer cells[1]. This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.
Signaling Pathways of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound and its derivatives are orchestrated by the modulation of several key signaling pathways that regulate cell survival, proliferation, and death. Based on studies with Dihydrothis compound in prostate cancer cells, the following pathways are implicated.
p53/p21 and Rb/E2F Pathway in Cell Cycle Control
DHECS treatment has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21[1]. This upregulation leads to the inhibition of the E2F1 transcription factor and hypophosphorylation of the retinoblastoma protein (p-RB), ultimately causing a G1/S phase cell cycle arrest[1].
References
Ergocristine and its Role in Ergotism Pathophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergotism, a condition with a long and storied history, is caused by the ingestion of alkaloids produced by fungi of the Claviceps genus. Among these, ergocristine stands out as a significant contributor to the pathophysiology of the disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, with a focus on its interactions with adrenergic, dopaminergic, and serotonergic receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Ergotism
Ergotism manifests in two primary forms: gangrenous and convulsive. The gangrenous form is characterized by intense vasoconstriction, leading to ischemia and necrosis of peripheral tissues, while the convulsive form presents with neurological symptoms, including seizures and hallucinations.[1] this compound, a peptide ergot alkaloid, is a major causative agent of the vasoconstrictive effects observed in gangrenous ergotism.[1] Its complex pharmacology stems from its structural similarity to endogenous neurotransmitters, allowing it to interact with a variety of receptor systems with high affinity.[2]
Molecular Mechanism of Action
This compound's physiological effects are a direct result of its interactions with multiple G-protein coupled receptors (GPCRs), where it can act as an agonist, partial agonist, or antagonist. This multifaceted receptor profile underlies the complex and often contradictory symptoms of ergotism.
Adrenergic Receptor Interactions
This compound exhibits a pronounced effect on the adrenergic system, which is central to its vasoconstrictive properties.
-
α1-Adrenergic Receptors: this compound acts as a competitive antagonist at postsynaptic α1-adrenoceptors.[3][4] This antagonism, however, is overshadowed by its potent agonism at other receptors that mediate vasoconstriction.
-
α2-Adrenergic Receptors: The primary mechanism for this compound-induced vasoconstriction is its agonist activity at α2-adrenoceptors.[3][4] This leads to the contraction of vascular smooth muscle.
Dopaminergic Receptor Interactions
This compound also interacts with dopaminergic receptors, contributing to both the systemic and neurological effects of ergotism. It has been shown to have a high affinity for D2-like dopamine (B1211576) receptors.[5][6] Studies have demonstrated that this compound can stimulate the release of dopamine from striatal synaptosomes.[7]
Serotonergic Receptor Interactions
The structural resemblance of the ergoline (B1233604) ring to serotonin (B10506) results in significant interactions with serotonergic (5-HT) receptors. This compound binds to various 5-HT receptor subtypes, including the 5-HT2A receptor, which is known to mediate vasoconstriction.[2][8]
Quantitative Data on this compound-Receptor Interactions
The following tables summarize the available quantitative data on the binding and functional activity of this compound and related compounds at key receptors.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| pA2 | α1-Adrenoceptor | 7.85 | Rat vas deferens | [3][4] |
Table 1: Antagonist Potency of this compound
| Receptor Subtype | Ligand | Binding Energy (kcal/mol) - AutoDock Vina | Binding Energy (kcal/mol) - DockThor | Reference |
| 5-HT2A | This compound | -10.2 | - | [2][9] |
| Ergocristinine (B1242015) | -9.7 | -11.0 | [2][9] | |
| α2A-Adrenergic | This compound | -10.3 | - | [2][9] |
| Ergocristinine | -8.7 | -11.4 | [2][9] |
Table 2: In Silico Binding Affinities of this compound and its Epimer
| Compound | EC50 for Dopamine Release | Species/Tissue | Reference |
| This compound | ~30 µM | Rat striatal synaptosomes | [7] |
Table 3: Functional Activity of this compound on Dopamine Release
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Vasoconstriction Assay (Isolated Tissue Bath)
This protocol is used to assess the direct contractile effects of this compound on vascular smooth muscle.
4.1.1. Tissue Preparation:
-
Obtain fresh arterial tissue (e.g., bovine metatarsal artery, rat thoracic aorta) and immediately place it in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully dissect the artery, removing adherent connective and adipose tissue.
-
Cut the artery into rings of approximately 2-4 mm in width.
4.1.2. Experimental Setup:
-
Mount the arterial rings in an isolated tissue bath system containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high-potassium solution (e.g., KCl).
4.1.3. Data Acquisition:
-
After a washout period, add cumulative concentrations of this compound to the tissue bath.
-
Record the changes in isometric tension using a data acquisition system.
-
Construct concentration-response curves to determine parameters such as EC50 and maximum contraction.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for specific receptor subtypes.
4.2.1. Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
4.2.2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competing ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
4.2.3. Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, trapping the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Pithed Rats
This in vivo model assesses the effect of this compound on blood pressure in the absence of central nervous system reflexes.
4.3.1. Animal Preparation:
-
Anesthetize a rat and perform a tracheostomy to facilitate artificial respiration.
-
Insert a steel rod through the orbit and foramen magnum (B12768669) to destroy the brain and spinal cord (pithing).
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
4.3.2. Experimental Procedure:
-
Connect the arterial cannula to a pressure transducer to record blood pressure.
-
Administer this compound intravenously.
-
Record the changes in blood pressure in response to this compound administration.
-
The effects of specific antagonists can be evaluated by administering them prior to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols.
Caption: this compound-induced α2-adrenergic receptor signaling pathway leading to vasoconstriction.
Caption: this compound's interaction with the Dopamine D2 receptor and its effect on dopamine release.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Investigation of the relationship between ergocristinine and vascular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Ergot Alkaloids: A Technical Guide to the Discovery and Isolation of Ergocristine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery and isolation of ergocristine, a pivotal ergot alkaloid, from the ergot fungus (Claviceps purpurea). We will delve into the historical context of its discovery, present detailed experimental protocols reconstructed from foundational research, and offer quantitative data and visual representations of the key processes involved. This document is designed to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering insights into the foundational techniques of natural product chemistry that paved the way for modern drug discovery.
Historical Context: The Unraveling of "Ergotoxine"
The early 20th century marked a significant era in the study of ergot alkaloids. While crude extracts of ergot had been used for centuries in obstetrics, their chemical constituents remained largely a mystery. In 1918, Arthur Stoll at Sandoz laboratories made a groundbreaking achievement by isolating the first chemically pure ergot alkaloid, ergotamine.[1][2] This success laid the groundwork for further investigations into the complex chemistry of ergot.
For years, a substance known as "ergotoxine" was believed to be a single active principle of ergot.[2][3] However, in 1937, Arthur Stoll and Ernst Burckhardt successfully isolated a new crystalline alkaloid from Portuguese ergot, which they named This compound . This was a crucial first step in dismantling the "ergotoxine" complex. The definitive proof came in 1943 when Stoll and Albert Hofmann demonstrated that ergotoxine (B1231518) was, in fact, a mixture of three distinct alkaloids: this compound, ergocryptine, and ergocornine.[2] This discovery was a landmark in alkaloid chemistry, highlighting the importance of rigorous purification and characterization techniques.
Quantitative Data
The following tables summarize the key quantitative data associated with the early discovery and characterization of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₉N₅O₅ | [CymitQuimica] |
| Molar Mass | 609.73 g/mol | [CymitQuimica] |
| Melting Point | ~155-175 °C (decomposes) | [BenchChem] |
| Specific Optical Rotation [α]D²⁰ | -183° (c=0.4 in chloroform) | [BenchChem] |
| Appearance | Orthorhombic crystals from benzene (B151609) | [PubChem] |
| Solubility | Insoluble in water; slightly soluble in ethanol (B145695) and acetone (B3395972) | [BenchChem, PubChem] |
Table 2: Composition of Ergotoxine
| Component | Approximate Percentage |
| This compound | 33.3% |
| Ergocryptine | 33.3% |
| Ergocornine | 33.3% |
Note: The exact composition of ergotoxine could vary depending on the source of the ergot.
Table 3: Typical Yields of Ergot Alkaloids
| Parameter | Value | Reference |
| Total alkaloid content in ergot sclerotia | 0.15% - 0.5% | [Ergot and Its Alkaloids - PMC - NIH] |
| Recovery of ergot alkaloids using modern solid-phase extraction | 79.1% - 95.9% | [PubMed] |
Note: Specific yields for the initial isolation of this compound by Stoll and Burckhardt are not well-documented in readily available literature.
Experimental Protocols
The following are reconstructed experimental protocols based on the general methods of alkaloid extraction and purification employed during the early to mid-20th century, reflecting the likely procedures used by Stoll and his colleagues.
Extraction of Total Alkaloids from Ergot Sclerotia
Objective: To extract a crude mixture of ergot alkaloids from the sclerotia of Claviceps purpurea.
Methodology:
-
Grinding: Dried ergot sclerotia are finely ground to a powder to increase the surface area for solvent extraction.
-
Defatting: The powdered sclerotia are first defatted by extraction with a non-polar solvent such as petroleum ether. This step removes oils and fats that can interfere with subsequent extraction and purification.
-
Acidic Extraction: The defatted powder is then extracted with an acidic aqueous-organic solvent mixture. A common choice during that era was a mixture of tartaric acid in aqueous acetone or ethanol. The acidic conditions convert the basic alkaloids into their water-soluble salts, facilitating their extraction into the aqueous phase.
-
Concentration: The acidic extract is concentrated under reduced pressure to remove the organic solvent.
-
Basification and Extraction: The concentrated aqueous extract is then made alkaline with a base, such as sodium carbonate or ammonia, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form, which are soluble in organic solvents. The alkaline solution is then repeatedly extracted with an immiscible organic solvent like diethyl ether or chloroform.
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness under reduced pressure to yield a crude alkaloid mixture.
Isolation of this compound by Fractional Crystallization
Objective: To isolate crystalline this compound from the crude alkaloid mixture or from the "ergotoxine" complex.
Methodology:
-
Dissolution: The crude alkaloid mixture (or the "ergotoxine" fraction) is dissolved in a minimal amount of a suitable solvent system, such as a mixture of methanol, ethanol, or acetone with a non-polar solvent like benzene or ether.
-
Fractional Crystallization: The separation of the individual alkaloids in the ergotoxine group relies on their differential solubility. By carefully adjusting the solvent composition and temperature, the alkaloids can be selectively crystallized.
-
The solution is slowly cooled or the solvent is allowed to evaporate slowly.
-
The different alkaloids will crystallize at different rates and under slightly different conditions. This compound, for instance, was reported to form orthorhombic crystals from benzene.
-
The crystals are collected by filtration at each stage.
-
-
Recrystallization: The collected crystals of this compound are then recrystallized one or more times from a suitable solvent to achieve high purity. The purity would have been assessed by measuring its melting point and specific optical rotation.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and the biosynthetic pathway of ergot alkaloids.
References
The Biological Activity of Ergocristine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine, a prominent member of the ergot alkaloid family, has a complex pharmacological profile primarily characterized by its interactions with adrenergic, dopaminergic, and serotonergic receptors. Its biological effects are not limited to the parent compound; the metabolic transformation of this compound gives rise to various metabolites that may possess their own distinct or overlapping biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Metabolism of this compound
The metabolism of this compound is extensive and primarily occurs in the liver. The main metabolic pathways involve hydroxylation and the formation of dihydro-diol metabolites. One of the key metabolites of the related compound dihydrothis compound (B93913) is 8'-hydroxy-dihydrothis compound. While several hydroxylated metabolites of ergot alkaloids have been identified, their specific biological activities and receptor binding potentials are not yet fully elucidated, though some studies suggest they may retain biochemical activity.
Data Presentation: Quantitative Analysis of Receptor Interactions
The following tables summarize the available quantitative data on the interaction of this compound and its known derivatives with key neurotransmitter receptors.
Table 1: Adrenergic Receptor Binding and Functional Data
| Compound | Receptor Subtype | Assay Type | Species | Tissue/System | Parameter | Value | Reference(s) |
| This compound | α1-adrenoceptor | Functional Assay (Antagonism) | Rat | Vas Deferens | pA2 | 7.85 | [1] |
| This compound | α2A-adrenergic | In Silico Docking | - | - | Binding Energy (kcal/mol) | -10.3 | [2] |
| Ergocristinine (B1242015) | α2A-adrenergic | In Silico Docking | - | - | Binding Energy (kcal/mol) | -8.7 to -11.4 | [2] |
| Dihydrothis compound | α-adrenoceptor (postsynaptic) | Functional Assay (Antagonism) | Rat | Vas Deferens | pA2 (vs Noradrenaline) | 7.78 | [3] |
| Dihydrothis compound | α-adrenoceptor (postsynaptic) | Functional Assay (Antagonism) | Rat | Vas Deferens | pA2 (vs Phenylephrine) | 7.76 | [3] |
| Dihydrothis compound | α-adrenoceptor (presynaptic) | Functional Assay (Partial Agonism) | Rat | Vas Deferens | pD2 | 5.70 | [3] |
Table 2: Dopaminergic Receptor Interaction and Functional Data
| Compound | Receptor Subtype | Assay Type | Species | Tissue/System | Parameter | Value | Reference(s) |
| This compound | - | Dopamine (B1211576) Release Assay | Rat | Striatal Synaptosomes | EC50 | ~30 µM | [4] |
| Dihydrothis compound | D1 and D2 | Functional Assay | Rat | Striatum | Activity | Antagonist | [5] |
Table 3: Serotonergic Receptor Binding Data
| Compound | Receptor Subtype | Assay Type | Species | Tissue/System | Parameter | Value | Reference(s) |
| This compound | 5-HT2A | In Silico Docking | - | - | Binding Energy (kcal/mol) | -10.2 | [2] |
| Ergocristinine | 5-HT2A | In Silico Docking | - | - | Binding Energy (kcal/mol) | -9.7 to -11.0 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its metabolites.
Protocol 1: In Vitro Metabolism of this compound using Liver S9 Fraction
Objective: To identify the metabolites of this compound produced by phase I and phase II metabolic enzymes.
Materials:
-
This compound
-
Pooled human or rat liver S9 fraction
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA) for phase II metabolism
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver S9 fraction, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture. For phase II metabolism studies, also add UDPGA.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the proteins.
-
Analyze the supernatant for the presence of this compound and its metabolites using a validated LC-MS/MS method.
Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound or its metabolites for a specific receptor (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
This compound or its metabolite as the competing ligand
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the competing ligand (this compound or metabolite).
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the competing ligand at various concentrations, or the non-specific binding control.
-
Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 3: Rat Vas Deferens Functional Assay for Adrenergic Activity
Objective: To characterize the agonist or antagonist activity of this compound and its metabolites at α-adrenergic receptors.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Noradrenaline (agonist)
-
Phenylephrine (B352888) (α1-agonist)
-
This compound or its metabolite
-
Organ bath with an isometric force transducer
Procedure:
-
Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Allow the tissue to equilibrate under a resting tension of approximately 1g.
-
For antagonist activity at α1-adrenoceptors:
-
Obtain a cumulative concentration-response curve for an α1-agonist like phenylephrine.
-
Wash the tissue and incubate with a known concentration of the test compound (this compound or metabolite) for a specified period.
-
Obtain a second concentration-response curve for phenylephrine in the presence of the test compound.
-
A rightward shift in the concentration-response curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from the dose ratios.
-
-
For agonist activity at α2-adrenoceptors (presynaptic):
-
Electrically stimulate the tissue to induce twitch contractions, which are modulated by presynaptic α2-adrenoceptors.
-
Add cumulative concentrations of the test compound and observe its effect on the twitch response. A reduction in the twitch response suggests α2-adrenoceptor agonist activity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of this compound and its metabolites are mediated through their interaction with G-protein coupled receptors (GPCRs). The primary signaling cascades initiated by the relevant receptors are depicted below.
Caption: Gq-coupled signaling pathway for α1-adrenergic and 5-HT2A receptors.
Caption: Gi-coupled signaling pathway for dopamine D2 and α2-adrenergic receptors.
Experimental Workflows
Caption: Workflow for in vitro metabolism of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound and its metabolites exhibit a complex and multifaceted interaction with the adrenergic, dopaminergic, and serotonergic systems. The parent compound demonstrates a notable antagonist profile at α1-adrenergic receptors and agonist activity at α2-adrenergic receptors. Its dihydrogenated metabolite, dihydrothis compound, also shows significant activity at adrenergic and dopaminergic receptors. While the metabolic pathways of this compound are beginning to be understood, a significant knowledge gap remains concerning the specific biological activities and receptor affinities of its various hydroxylated and other metabolites. Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the pharmacological landscape of this compound's metabolic products. This will be crucial for a comprehensive understanding of its therapeutic potential and toxicological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergocristine: A Comprehensive Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergocristine, a natural ergot alkaloid, presents a compelling profile as a potential therapeutic agent with multifaceted pharmacological activities. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical data, and potential therapeutic applications. This compound exhibits significant interactions with various G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors, leading to a range of physiological effects. Notably, it demonstrates potent prolactin-inhibiting properties and cytotoxic activity against several cancer cell lines. This guide summarizes the available quantitative data, details key experimental methodologies for its study, and visualizes its complex signaling pathways to support further research and development efforts.
Introduction
This compound is a peptide ergot alkaloid produced by fungi of the Claviceps genus.[1] Structurally, it belongs to the ergoline (B1233604) family and is characterized by a complex tetracyclic ergoline ring system.[1] Historically, ergot alkaloids have been associated with ergotism, but their diverse pharmacological properties have also led to the development of several clinically important drugs.[2] this compound, as one of the major components of the "ergotoxine" group of alkaloids, has been investigated for various therapeutic applications, including the management of vascular disorders and, more recently, as a potential anti-cancer agent.[2][3] Its complex pharmacology, involving interactions with multiple neurotransmitter systems, makes it a subject of ongoing scientific interest.
Mechanism of Action
This compound's biological effects are primarily mediated through its interaction with a variety of cell surface receptors, predominantly G-protein coupled receptors (GPCRs). Its activity is complex, exhibiting agonist, partial agonist, or antagonist effects depending on the receptor subtype and the tissue context.
Dopaminergic System
This compound and its derivatives are known to interact with dopamine (B1211576) receptors. Dihydrothis compound, a related compound, acts as an antagonist at both D1 and D2 dopamine receptor subtypes.[4] This interaction is believed to underlie some of its neuroleptic-like effects and its ability to modulate prolactin secretion, as dopamine is a primary inhibitor of prolactin release from the pituitary gland. This compound itself can block prolactin release without a noticeable latent period, suggesting a direct dopaminergic agonist effect at the pituitary level.
Adrenergic System
This compound demonstrates a dualistic activity at adrenergic receptors. It acts as an agonist at α2-adrenoceptors, which is thought to mediate its vasoconstrictive effects.[1][5] Conversely, it behaves as a competitive antagonist at postsynaptic α1-adrenoceptors.[1][5] This complex interplay contributes to its effects on blood pressure and vascular tone.
Serotonergic System
Ergot alkaloids, including this compound, have a well-documented affinity for serotonin (B10506) (5-HT) receptors.[3] Molecular docking studies have shown that this compound has a high binding affinity for the 5-HT2A receptor.[3] This interaction is implicated in its vasoconstrictive properties and may also contribute to its psychoactive effects.
Quantitative Data
The following tables summarize the available quantitative data on the binding affinities and cytotoxic effects of this compound and its related compound, dihydrothis compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Parameter | Value | Species | Reference |
| α1-Adrenergic | This compound | pA2 | 7.85 | Rat | [1] |
| 5-HT2A | This compound | Binding Energy | -10.2 kcal/mol | In silico | [3] |
| α2A-Adrenergic | This compound | Binding Energy | -10.3 kcal/mol | In silico | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Binding energy is a measure of the affinity of a ligand for a receptor, with a more negative value indicating a stronger interaction.
Table 2: In Vitro Cytotoxicity of Dihydrothis compound (DHECS) in Prostate Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
| LNCaP | 25.78 | |
| C4-2 | 25.31 | |
| CWR22Rv1 | 13.44 | |
| PC-3 | 10.63 |
Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Potential Therapeutic Applications
Hyperprolactinemia
Given its potent inhibitory effect on prolactin secretion, this compound holds therapeutic potential for the management of hyperprolactinemia and associated conditions such as galactorrhea, amenorrhea, and infertility. A single bolus injection of this compound (30 µg/kg) in male rats with grafted pituitaries led to an immediate and complete blockage of prolactin secretion.[1]
Cancer
Recent studies have highlighted the anti-cancer properties of this compound and its derivatives. Dihydrothis compound has demonstrated cytotoxicity against various prostate cancer cell lines. Furthermore, this compound has been identified as a cytotoxic compound that can induce apoptosis in human kidney cells, starting at a concentration of 1µM.[1] The cytotoxic effects of ergot alkaloids do not appear to be mediated by classical mechanisms of drug resistance, suggesting they may be effective in chemoresistant tumors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., from recombinant cell lines or tissue homogenates).
-
Radioligand (e.g., [³H]-Spiperone for D2-like receptors).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand.
-
Varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Signaling Pathways
This compound's interaction with various receptors triggers downstream signaling cascades that mediate its cellular effects. The following diagrams illustrate the key pathways involved.
Conclusion
This compound is a pharmacologically active ergot alkaloid with a complex and intriguing mechanism of action. Its ability to modulate dopaminergic, adrenergic, and serotonergic systems, coupled with its potent prolactin-inhibiting and cytotoxic activities, underscores its potential for therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in various disease contexts, particularly in hyperprolactinemia and oncology. Further research is warranted to fully elucidate its signaling pathways and to establish a comprehensive profile of its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioenergetics of acquired cisplatin resistant H1299 non-small cell lung cancer and P31 mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist/antagonist activity of this compound at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergocristine's Interaction with Adrenergic Receptors: A Molecular Docking Deep Dive
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular docking of ergocristine with adrenergic receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental methodologies for in silico analysis, and visualizes the core biological processes involved. This compound, a prominent ergot alkaloid, is known for its complex pharmacology, including its significant interaction with adrenergic receptor systems, which play a crucial role in regulating physiological processes such as vasoconstriction and neurotransmission.[1][2][3]
Executive Summary
This compound exhibits a strong binding affinity for alpha-adrenergic receptors, acting as an agonist at α2 subtypes and an antagonist at α1 subtypes.[2] Molecular docking studies focusing on the α2A-adrenergic receptor have elucidated the specific interactions driving this high-affinity binding, providing a structural basis for its functional effects. This guide will explore these interactions in detail, presenting the binding energy data, the specific amino acid residues involved, and a step-by-step protocol for replicating such docking studies. Furthermore, it will illustrate the downstream signaling pathways activated by adrenergic receptor engagement.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and its related compounds with adrenergic receptors as determined by in silico molecular docking studies.
Table 1: Binding Affinities of Ergot Alkaloids with the Alpha-2A Adrenergic Receptor
| Ligand | Docking Software | Binding Affinity (kcal/mol) |
| This compound | AutoDock Vina | -10.3[1] |
| Ergocristinine (B1242015) (S-epimer) | AutoDock Vina | -8.7[1] |
| Lysergic Acid Amide | AutoDock Vina | -9.4[1] |
Table 2: Intermolecular Interactions of this compound with the Alpha-2A Adrenergic Receptor
| Interacting Residue | Interaction Type |
| Tyr109 | Hydrogen Bond[1] |
| Additional Residues | Hydrophobic Interactions[1] |
Note: A more negative binding affinity value indicates a stronger interaction.
Experimental Protocols
This section details a generalized protocol for performing molecular docking of a small molecule, such as this compound, with a G-protein coupled receptor (GPCR), like an adrenergic receptor, using AutoDock Vina.
Preparation of the Receptor Structure
-
Obtain Receptor Structure: Download the 3D crystal structure of the target adrenergic receptor from the Protein Data Bank (PDB). For the human α2A-adrenergic receptor, suitable structures include PDB IDs: 6KUX or 7EJ8.[4][5]
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL).
-
Remove water molecules and any co-crystallized ligands or non-essential ions.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
Preparation of the Ligand Structure
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading it from a chemical database like PubChem (CID 31116) or by drawing it using a chemical sketcher and generating a 3D conformation.[3]
-
Prepare the Ligand:
-
Load the ligand structure into a molecular modeling software.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the receptor. The center of the grid should be the geometric center of the known binding pocket.
-
The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site.
-
-
Configuration File:
-
Create a configuration text file that specifies the file paths for the prepared receptor and ligand, the center and size of the grid box, and other docking parameters (e.g., exhaustiveness, num_modes).
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations, exploring different conformations and orientations of the ligand within the receptor's binding site and scoring them based on a semi-empirical free energy force field.
-
-
Analysis of Results:
-
The output will be a PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the docked poses in a molecular graphics program to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
-
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with adrenergic receptors and the general workflow of a molecular docking experiment.
Caption: General G-Protein Coupled Receptor (GPCR) activation cycle.
Caption: Alpha-2 adrenergic receptor inhibitory signaling pathway.
References
- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist/antagonist activity of this compound at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
Ergocristine's Effects on Vascular Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergocristine, a prominent member of the ergot alkaloid family, exerts significant effects on vascular smooth muscle, primarily inducing contraction. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced vasoconstriction. The document summarizes key quantitative data, details experimental protocols for studying these effects, and presents visual diagrams of the underlying signaling cascades. This compound's complex pharmacology, characterized by its interaction with multiple receptor systems—notably adrenergic and serotonergic receptors—results in a potent and sustained contractile response in vascular smooth muscle. Understanding these intricate interactions is crucial for assessing the therapeutic potential and toxicological risk associated with this compound and related compounds.
Introduction
Ergot alkaloids, secondary metabolites produced by fungi of the genus Claviceps, have a long history in both therapeutics and toxicology. This compound, a peptide ergot alkaloid, is a significant component of this class and is known for its potent vasoactive properties. The primary physiological effect of this compound on the vasculature is a pronounced and sustained contraction of smooth muscle cells, which can lead to significant increases in blood pressure and, in cases of toxicity, severe vasoconstriction and tissue ischemia.[1][2]
This guide will explore the multifaceted interaction of this compound with vascular smooth muscle, focusing on its receptor pharmacology, the intracellular signaling pathways it modulates, and the experimental techniques used to characterize its effects.
Receptor Interactions and Pharmacology
This compound's effects on vascular smooth muscle are not mediated by a single receptor type but rather through a complex interplay with several G-protein coupled receptors (GPCRs). Its actions are primarily attributed to its affinity for α-adrenergic and serotonin (B10506) (5-HT) receptors.[1][2]
Adrenergic Receptor Interactions
This compound exhibits a dualistic activity at α-adrenergic receptors, acting as both an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors.[3][4]
-
α1-Adrenoceptor Antagonism: In the rat vas deferens, this compound competitively antagonizes the contraction induced by the α1-agonist phenylephrine (B352888).[3] This antagonistic action at postsynaptic α1-adrenoceptors would be expected to promote vasodilation by inhibiting the contractile signals of endogenous catecholamines.
-
α2-Adrenoceptor Agonism: Conversely, the pressor (vasoconstrictive) response to this compound in vivo is mediated by its agonist activity at α2-adrenoceptors.[3][4] This is supported by the fact that the pressor response is competitively inhibited by the α2-antagonist yohimbine, but not by the α1-antagonist prazosin.[3] Postsynaptic α2-adrenoceptors are present on vascular smooth muscle and their activation leads to contraction.[5]
Serotonin Receptor Interactions
This compound demonstrates a high binding affinity for the serotonin 5-HT2A receptor subtype, which is prominently involved in mediating vascular smooth muscle contraction.[1][6] Activation of 5-HT2A receptors is a well-established pathway for vasoconstriction.[7]
Quantitative Data on this compound's Vascular Effects
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Method | Binding Affinity (kcal/mol) | Reference(s) |
|---|---|---|---|
| 5-HT2A Receptor | Molecular Docking (AutoDock Vina) | -10.2 | [1] |
| α2A Adrenergic Receptor | Molecular Docking (AutoDock Vina) | -10.3 |[1] |
Higher negative values indicate stronger binding affinity.
Table 2: Antagonist Potency of this compound
| Receptor Subtype | Agonist Challenged | Tissue | Parameter | Value | Reference(s) |
|---|
| α1-Adrenoceptor | Phenylephrine | Rat Vas Deferens | pA2 | 7.85 |[3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways in this compound-Induced Vasoconstriction
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that culminate in the contraction of vascular smooth muscle cells. The primary pathways involve G-protein activation, generation of second messengers, and modulation of intracellular calcium levels and the contractile apparatus's sensitivity to calcium.
α2-Adrenoceptor Agonist Pathway
As an agonist at α2-adrenoceptors, this compound is proposed to trigger the following signaling cascade:
-
G-Protein Coupling: α2-adrenoceptors are coupled to inhibitory G-proteins (Gi).[5]
-
Adenylyl Cyclase Inhibition: Activation of Gi leads to the inhibition of the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Contraction: A reduction in cAMP levels in vascular smooth muscle promotes contraction.[5]
5-HT2A Receptor Agonist Pathway
Activation of 5-HT2A receptors by this compound initiates a well-characterized signaling pathway leading to robust contraction:
-
G-Protein Coupling: 5-HT2A receptors are coupled to Gq-proteins.
-
Phospholipase C Activation: Gq activation stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and muscle contraction. PKC contributes to contraction by phosphorylating various proteins that increase the sensitivity of the contractile machinery to Ca2+ (calcium sensitization), often by inhibiting myosin light chain phosphatase.
Experimental Protocols
The study of this compound's effects on vascular smooth muscle contraction is predominantly conducted using ex vivo isolated tissue bath (organ bath) or wire myograph techniques. These methods allow for the direct measurement of isometric contraction in response to pharmacological agents in a controlled environment.
Isolated Tissue Bath Assay for Vascular Reactivity
This protocol outlines the general steps for assessing the contractile response of an isolated artery to this compound.
Materials:
-
Tissue Source: Thoracic aorta or other suitable arteries from laboratory animals (e.g., rats, rabbits).
-
Physiological Salt Solution (PSS): A buffered solution mimicking the ionic composition of extracellular fluid (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Isolated Tissue Bath System: Consisting of a water-jacketed organ chamber, a force-displacement transducer, and a data acquisition system.
-
This compound Stock Solution: Prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and diluted in PSS for experiments.
-
Other Reagents: A contractile agent for viability testing (e.g., potassium chloride, KCl), and phenylephrine for α1-adrenoceptor studies.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Carefully excise the desired artery (e.g., thoracic aorta) and place it in ice-cold, oxygenated PSS.
-
Under a dissecting microscope, meticulously remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into rings of 2-4 mm in length. The endothelium may be left intact or removed by gentle rubbing of the intimal surface, depending on the experimental aim.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks or wires in the organ bath chamber filled with pre-warmed and aerated PSS.
-
One hook is fixed to a stationary support, and the other is connected to the force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta). During this period, wash the tissue by replacing the PSS every 15-20 minutes.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust contraction confirms tissue health.
-
Wash the tissue repeatedly with PSS until the tension returns to the baseline.
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
The contractile response at each concentration is typically expressed as a percentage of the maximal contraction induced by KCl.
-
Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, determine the EC50 and Emax values.
-
Conclusion
This compound is a potent vasoconstrictor that exerts its effects on vascular smooth muscle through a complex interaction with α-adrenergic and serotonin receptors. Its dual role as an α1-adrenoceptor antagonist and an α2-adrenoceptor agonist, combined with its agonist activity at 5-HT2A receptors, results in a strong and sustained contractile response. The downstream signaling involves modulation of the adenylyl cyclase and phospholipase C pathways, leading to changes in intracellular cAMP and calcium, and activation of protein kinase C. The detailed understanding of these mechanisms, facilitated by experimental techniques such as the isolated tissue bath assay, is essential for the development of new therapeutic agents targeting vascular tone and for managing the toxicological risks associated with ergot alkaloids. Further research to determine the full dose-response characteristics (EC50 and Emax) of this compound in various vascular beds is warranted to complete our quantitative understanding of its effects.
References
- 1. Sustained vascular contractile response induced by an <i>R-</i> and <i>S</i>-epimer of the ergot alkaloid this compound … [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid this compound and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Contractile responses of aortae from WKY and SHR to vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Synthesis and Purification of Ergocristine
This compound is a naturally occurring peptide ergot alkaloid produced by fungi of the Claviceps genus.[1][2] It belongs to the ergotoxine (B1231518) group of alkaloids and is comprised of a lysergic acid moiety linked to a cyclic tripeptide.[2][3][4] this compound exhibits significant pharmacological activities, including vasoconstrictive properties, and has been a subject of interest in medicinal chemistry.[1][2] Furthermore, it has been identified as a precursor in the illicit synthesis of lysergic acid diethylamide (LSD).[5][6] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, tailored for professionals in research and drug development.
Chemical Synthesis of this compound
The total chemical synthesis of complex ergopeptines like this compound is a formidable challenge. The synthetic strategy generally involves the synthesis of the core ergoline (B1233604) ring system, specifically D-lysergic acid, followed by the coupling of the peptide side chain.
Total Synthesis of the Precursor: D-Lysergic Acid
D-lysergic acid is the foundational structural component of all ergot alkaloids.[3] Its total synthesis has been a significant focus of organic chemistry, with several landmark approaches developed over the years.[3][7][8] These methods provide a pathway to access the ergoline scaffold independent of natural sources.[9]
Key Synthetic Approaches to Lysergic Acid:
-
Woodward's Synthesis: The first total synthesis of lysergic acid was reported by R.B. Woodward's group in 1956.[3] This multi-step synthesis was a landmark achievement in organic chemistry.
-
Modern Synthetic Routes: More recent syntheses have focused on improving efficiency and stereocontrol. These include strategies employing palladium-catalyzed domino cyclizations and reductive Heck couplings to construct the tetracyclic ergoline ring system.[10]
The general synthetic pathway to D-lysergic acid begins with simpler precursors and involves the sequential construction of the four-ring ergoline system.
Caption: General workflow for the total synthesis of D-lysergic acid.
Semi-Synthesis of this compound from D-Lysergic Acid
The biosynthesis of ergopeptines, including this compound, involves the action of non-ribosomal peptide synthetases (NRPS), which couple D-lysergic acid with specific amino acids.[11][12] A laboratory semi-synthesis would mimic this by coupling D-lysergic acid with the appropriate tripeptide side-chain. For this compound, this tripeptide consists of L-valine, L-phenylalanine, and L-proline.
Experimental Protocol: Peptide Coupling (Conceptual)
-
Activation of D-lysergic acid: The carboxylic acid group of D-lysergic acid is activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Synthesis of the Tripeptide Moiety: The linear tripeptide (e.g., Val-Phe-Pro) is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.
-
Coupling Reaction: The activated D-lysergic acid is reacted with the N-terminus of the tripeptide.
-
Cyclization: The final step involves the intramolecular cyclization of the lysergyl-tripeptide to form the characteristic cyclic peptide structure of this compound.
-
Purification: The final product is purified using chromatographic techniques as detailed in the following section.
Purification of this compound
The purification of this compound, whether from natural extracts or synthetic reaction mixtures, is crucial for obtaining a high-purity product. The methods typically employ a combination of extraction and chromatography.
Extraction and Initial Cleanup
Ergot alkaloids are often extracted from their source material using organic solvents.[13][14] A common procedure for initial cleanup and concentration is solid-phase extraction (SPE).
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for the analysis of ergot alkaloids in cereal products.[13][14][15]
-
Extraction: The source material (e.g., crude ergot extract) is extracted with a solution of methanol (B129727) and 0.25% concentrated H3PO4 (40:60, v/v) at a pH of 2.2.[13][14]
-
SPE Cartridge Conditioning: A strong cation-exchange (SCX) SPE cartridge is conditioned according to the manufacturer's instructions. At acidic pH, the basic ergot alkaloids are positively charged and will be retained by the negatively charged sorbent.[13][14]
-
Sample Loading: The acidic extract is loaded onto the conditioned SCX cartridge.
-
Washing: The cartridge is washed with the extraction solvent (methanol/phosphoric acid solution) to remove matrix interferences.[13][14]
-
Elution: The retained ergot alkaloids, including this compound, are eluted from the cartridge by adjusting the pH to be slightly basic (pH 9).[13][14] A typical elution solvent is a mixture of methanol and a pH 9 phosphate (B84403) buffer (60:40, v/v).[13]
High-Performance Liquid Chromatography (HPLC) Purification
Experimental Protocol: Preparative RP-HPLC
-
Detection: A UV detector is used to monitor the elution of the compounds.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization or rotary evaporation, to yield the purified this compound.
Caption: A typical workflow for the purification of this compound.
Crystallization
For obtaining highly pure, crystalline this compound, crystallization can be employed as a final purification step. A patented process describes the crystallization of the this compound base from ethyl acetate (B1210297) after liberation from its dihydrogen phosphate salt using ammonia (B1221849) in acetone.[20]
Quantitative Data Summary
The following tables summarize quantitative data related to the purification and analysis of this compound and other ergot alkaloids from various sources.
Table 1: Recovery Rates from Extraction and Cleanup Procedures
| Method | Matrix | Analytes | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Wheat | This compound, Ergotamine, etc. | 88.1 | [13][14][15] |
| QuEChERS | Cereals | This compound, Ergocornine, etc. | 60 - 70 | [21][22] |
| QuEChERS | Tall Fescue | Ergovaline | 90 - 98 | [21] |
Table 2: Analytical Method Performance
| Technique | Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC with Fluorescence Detection | This compound, Ergotamine, etc. | < 5 ng/g | < 20 ng/g | [13][14] |
| LC-MS/MS | 6 Ergot Alkaloids & Epimers | - | 10 µg/kg | [18] |
| HPLC-FLD | 5 Ergot Alkaloids | 2.5 - 10 µg/kg | 5 - 20 µg/kg | [17] |
Table 3: Reported Purification Yields
| Process | Starting Material | Final Product | Yield | Reference |
| Crystallization | 20.0 g Crystalline Substance | 18.3 g this compound Base | 91.5% | [20] |
| Conversion to Phosphate and Crystallization | This compound and Ergocristinine | This compound Phosphate | 95.5% | [23] |
Conclusion
The synthesis of this compound is a complex endeavor, typically approached via the semi-synthesis from D-lysergic acid, the total synthesis of which has been achieved through various sophisticated routes. The purification of this compound relies on well-established chromatographic and extraction techniques, with solid-phase extraction and reversed-phase HPLC being central to obtaining high-purity material. The quantitative data available underscores the efficiency of these methods. This guide provides a foundational understanding of the key methodologies for the synthesis and purification of this compound, intended to support further research and development in this area.
References
- 1. CAS 511-08-0: this compound | CymitQuimica [cymitquimica.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Federal Register :: Control of this compound, a Chemical Precursor Used in the Illicit Manufacture of Lysergic Acid Diethylamide, as a List I Chemical [federalregister.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. [PDF] Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. Ergocryptine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 17. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 20. CS227996B1 - Preparation of pure forms of this compound dihydrothis compound and their therapeutic suitable addition salts - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RU2078084C1 - Method of ergocrystine preparing - Google Patents [patents.google.com]
Ergocristine: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Ergocristine, a prominent member of the ergopeptine class of ergot alkaloids, is a molecule of significant interest in pharmaceutical research and development. Its complex structure and potent biological activity necessitate a thorough understanding of its stability profile and degradation pathways. This technical guide provides an in-depth analysis of this compound's stability under various stress conditions, details its primary degradation mechanisms, and offers comprehensive experimental protocols for its analysis.
Core Stability Profile of this compound
This compound is susceptible to degradation under several environmental influences, primarily temperature, pH, and light. The principal degradation pathway is epimerization , the conversion of the biologically active C-8 R-isomer (this compound) to its less active C-8 S-isomer, ergocristinine.[1][2] This process is influenced by factors such as the solvent, pH, and temperature.[2][3]
Influence of Temperature
Elevated temperatures accelerate the degradation of this compound. Studies have shown that heating can lead to a decrease in the concentration of this compound and promote its conversion to the S-form (ergocristinine).[1][3] Long-term storage of this compound and other ergot alkaloids is recommended at temperatures of -20°C or below, preferably in a non-protic solvent or as a dry film, to minimize degradation.[3][4]
A study on naturally contaminated wheat stored over four months demonstrated variations in this compound concentration at room temperature, +4°C, and -20°C, with the R-epimer (this compound) appearing less stable over time than the S-epimer (ergocristinine).[4]
Table 1: Quantitative Data on Thermal Degradation of this compound
| Temperature | Duration | Matrix | This compound Concentration Change | Citation |
| Room Temp | 4 months | Wheat | Variable, generally less stable than ergocristinine | [4] |
| +4°C | 4 months | Wheat | Variable, generally less stable than ergocristinine | [4] |
| -20°C | 4 months | Wheat | More stable than at higher temperatures | [4] |
| 90-100°C | Pelleting Process | Feed | Increased detection of total R and S epimers | [5] |
| 190°C | Baking | Rye Flour | Degradation and shift towards S-epimer | [6] |
Influence of pH
The pH of the medium significantly impacts the stability of this compound, with alkaline conditions generally promoting epimerization.[2] An extraction solvent with a pH of 8.5 has been noted to be optimal for the extraction of both R and S-epimers, though higher pH levels can increase the rate of epimerization.[1] The pKa value of this compound is approximately 5.5, indicating that it is more susceptible to epimerization in neutral to basic conditions.[2]
Table 2: Quantitative Data on pH-Dependent Epimerization of this compound
| pH | Incubation Time | Matrix | Epimerization (this compound to Ergocristinine) | Citation |
| 3 | 1-3 hours | Rye | ~39-59% S-form | [2] |
| 7 (Water) | 1-3 hours | Rye | ~9-18% S-form | [2] |
| 10 | 1-3 hours | Rye | ~43-70% S-form | [2] |
| 3 | 1-3 hours | Fodder Pellets | ~67-70% S-form | [2] |
| 7 (Water) | 1-3 hours | Fodder Pellets | ~18-24% S-form | [2] |
| 10 | 1-3 hours | Fodder Pellets | ~87-90% S-form | [2] |
Influence of Solvents
The choice of solvent plays a critical role in the stability of this compound. Protic solvents, such as methanol (B129727) and water, tend to promote epimerization, while aprotic solvents like chloroform (B151607) show minimal epimerization.[3][4] For analytical purposes, acetonitrile (B52724) is a commonly used solvent, and storage of solutions at -20°C is recommended to maintain stability.[2][3]
Table 3: Quantitative Data on Solvent-Dependent Stability of Ergot Alkaloids
| Solvent | Temperature | Duration | Observation on Ergopeptines (including this compound) | Citation |
| Chloroform | Room Temp | - | No epimerization observed | [3] |
| Acetonitrile | Room Temp | 6 weeks | Less epimerization than protic solvents | [3] |
| Methanol/Dichloromethane | Room Temp | 6 weeks | High degree of epimerization | [3] |
Photostability
This compound is known to be sensitive to light. Photodegradation can lead to the formation of various degradation products. While specific quantitative data on the percentage of this compound degradation under defined light conditions is limited in the readily available literature, general guidelines for photostability testing of pharmaceuticals are applicable.[7][8]
Degradation Pathways
The primary degradation pathway for this compound is epimerization at the C-8 position, leading to the formation of ergocristinine. However, other degradation pathways, including hydrolysis, oxidation, and photolysis, can also occur under stress conditions.
Epimerization
This reversible reaction involves the conversion of the R-epimer (this compound) to the S-epimer (ergocristinine). The equilibrium between the two epimers is influenced by solvent, temperature, and pH.[1][4]
Caption: Epimerization of this compound.
Hydrolysis
Under strong acidic or basic conditions, the amide bond in the peptide portion of this compound can be susceptible to hydrolysis. This would lead to the cleavage of the tripeptide side chain from the lysergic acid core.[9]
Caption: Hydrolytic Degradation of this compound.
Oxidation
Oxidative degradation can be initiated by exposure to oxygen, peroxides, or other oxidizing agents. The complex structure of this compound offers several potential sites for oxidation, including the indole (B1671886) ring and the peptide side chain.[10]
Caption: Oxidative Degradation of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can lead to complex photochemical reactions. While specific photoproducts of this compound are not extensively detailed in the literature, potential reactions include photo-oxidation and photo-isomerization.[11]
Experimental Protocols
The following section outlines detailed methodologies for conducting stability and degradation studies on this compound.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[12]
Objective: To generate degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile, methanol, and water
-
Suitable buffers (e.g., phosphate, acetate)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep the solutions at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat at various temperatures (e.g., 60°C, 80°C, 105°C) for a specified duration.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period, as per ICH Q1B guidelines.[7][8] Protect a set of control samples from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (see section 3.2).
Caption: Forced Degradation Study Workflow.
HPLC Method for Stability Testing
A robust HPLC method is crucial for separating this compound from its degradation products, particularly its epimer, ergocristinine.
Instrumentation:
-
HPLC system with a UV or fluorescence detector, or a mass spectrometer (MS).
Chromatographic Conditions (Example): [5][13]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) carbonate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound and its degradants.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-40°C.
-
Detection:
-
Fluorescence: Excitation at ~325 nm, Emission at ~420 nm.
-
MS/MS: Monitoring specific parent and daughter ion transitions for this compound and ergocristinine.
-
Sample Preparation (from Solid Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer to a volumetric flask and add a suitable extraction solvent (e.g., acetonitrile/water mixture).
-
Sonicate for a specified time to ensure complete extraction.
-
Dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Caption: HPLC Analysis Workflow.
Conclusion
This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. A thorough understanding of these aspects is critical for the development of stable and effective pharmaceutical formulations. The provided experimental protocols offer a framework for researchers to conduct their own stability studies and to develop robust analytical methods for the accurate quantification of this compound and its degradation products. Further research into the specific chemical structures of oxidative and photolytic degradation products would be beneficial for a more complete understanding of this compound's stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Heating, Pelleting, and Feed Matrix on Apparent Concentrations of Cereal Ergot Alkaloids in Relation to Growth Performance and Welfare Parameters of Backgrounding Beef Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. | Sigma-Aldrich [sigmaaldrich.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 11. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sgs.com [sgs.com]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Ergocristine: A Comprehensive Technical Guide to its Natural Sources, Prevalence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergocristine, a prominent member of the ergot alkaloid family, is a mycotoxin naturally produced by various fungi. Its presence in agricultural commodities poses a significant risk to human and animal health, while its pharmacological properties have been a subject of scientific investigation. This technical guide provides an in-depth overview of the natural sources of this compound, its prevalence in different hosts, detailed experimental protocols for its detection, and an exploration of its biosynthetic and signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms involved.
Natural Sources and Prevalence of this compound
This compound is primarily produced by fungi belonging to the genus Claviceps, with Claviceps purpurea being the most notable species.[1][2] This fungus infects a wide range of grasses and cereal grains, leading to the formation of hardened fungal structures called sclerotia (ergots) which contain a cocktail of ergot alkaloids, including this compound.[2][3]
Another significant source of this compound is tall fescue (Festuca arundinacea) grass infected with the endophytic fungus Epichloë coenophiala (formerly Neotyphodium coenophialum).[4][5][6] The fungus has a symbiotic relationship with the grass and produces various ergot alkaloids that can cause toxicosis in grazing livestock.[5][6] While ergovaline (B115165) is often the predominant ergopeptine alkaloid in endophyte-infected tall fescue, this compound has also been identified.[4][5]
Furthermore, ergoline (B1233604) alkaloids, including this compound, have been found in the seeds of certain species of the Convolvulaceae family, commonly known as Morning Glory (Ipomoea spp.).[7][8][9][10][11] The production of these alkaloids in these plants is attributed to symbiotic fungi.[10]
Prevalence in Fungi
Claviceps purpurea is a widespread pathogen of cereals and grasses, and the composition and concentration of ergot alkaloids, including this compound, can vary depending on the fungal strain, host plant, and environmental conditions.[12][13] Different chemotypes of C. purpurea exist, each producing a characteristic profile of alkaloids.[14] For instance, some strains are known to be high producers of this compound.[15]
Prevalence in Plants
The contamination of agricultural commodities with this compound is a significant concern for food and feed safety.[2][16][17] Rye is particularly susceptible to Claviceps infection, and consequently, rye-based products often show the highest levels of ergot alkaloid contamination.[2][16] Wheat, barley, oats, and triticale are also affected.[2]
In a study of Western Canadian grains, this compound was the predominant alkaloid, accounting for approximately 48% of the total ergot alkaloid content across barley, rye, triticale, and wheat.[18]
Table 1: Prevalence of this compound in Cereal Grains
| Cereal Grain | Host Organism(s) | Typical this compound Concentration Range | Predominant Alkaloid Status | Reference(s) |
| Rye | Claviceps purpurea | Can exceed 1000 µg/kg in contaminated samples | Often a major alkaloid | [2][16][17] |
| Wheat | Claviceps purpurea | Variable, can be significant | Often a major alkaloid | [2][16] |
| Barley | Claviceps purpurea | Variable, can be significant | Often a major alkaloid | [2] |
| Triticale | Claviceps purpurea | Variable, can be significant | Often a major alkaloid | [2] |
| Oats | Claviceps purpurea | Generally lower than rye and wheat | Present | [2] |
Table 2: Prevalence of this compound in Forage and Other Plants
| Plant | Host Organism(s) | Typical this compound Concentration Range | Notes | Reference(s) |
| Tall Fescue (Festuca arundinacea) | Epichloë coenophiala | Variable, often lower than ergovaline | Contributes to fescue toxicosis in livestock | [4][5][19] |
| Morning Glory (Ipomoea spp.) | Symbiotic Fungi | Variable among seeds | Concentrations can differ significantly between individual seeds | [7][8][11] |
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound in various matrices are crucial for research, food safety, and drug development. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[20][21]
Sample Preparation: Extraction and Clean-up
A common and efficient method for extracting ergot alkaloids from solid samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[22]
-
Sample Homogenization: Grind the sample to a fine powder to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., acetonitrile/water mixture).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a specified speed and temperature (e.g., 5000 rpm for 5 minutes at 4°C) to separate the phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Collection:
-
Centrifuge the d-SPE tube.
-
Collect the supernatant for analysis.
-
The extract can be evaporated to dryness and reconstituted in a suitable solvent for LC analysis.
-
Chromatographic Separation and Detection
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., acetonitrile) is employed.
-
Fluorescence Detection:
-
Excitation Wavelength: 330 nm
-
Emission Wavelength: 420 nm
-
-
Quantification: A calibration curve is generated using certified this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Protocol: LC-MS/MS Analysis of this compound [21]
-
Chromatographic System: A UHPLC or HPLC system is coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor and product ion transitions for this compound for high selectivity and sensitivity.
-
Quantification: Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.
Biosynthesis and Signaling Pathways
This compound Biosynthesis Pathway
This compound, like all ergot alkaloids, is derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[5] The biosynthetic pathway is a complex series of enzymatic reactions encoded by a cluster of genes.[24][25] The initial steps leading to the formation of the ergoline ring scaffold are common for all ergot alkaloids.[24] The diversity of ergot alkaloids, including this compound, arises from the later steps in the pathway, which involve the action of non-ribosomal peptide synthetases (NRPSs).[24][25]
The formation of the tripeptide side chain of this compound is catalyzed by a specific NRPS, LpsA1, which incorporates the amino acids valine, phenylalanine, and proline.[24]
References
- 1. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Localization of ergot alkaloids in sclerotia of Claviceps purpurea by matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Endophyte Infected Tall Fescue: Plant Symbiosis to Animal Toxicosis [frontiersin.org]
- 6. ext.vt.edu [ext.vt.edu]
- 7. Identification and determination of ergot alkaloids in Morning Glory cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. researchgate.net [researchgate.net]
- 13. Ergotism - Wikipedia [en.wikipedia.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Production of peptide ergot alkaloids in submerged culture by three isolates of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS:511-08-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. Occurrence of peptide and clavine ergot alkaloids in tall fescue grass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 24. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia [mdpi.com]
- 25. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: UHPLC-MS/MS Method for the Quantification of Ergocristine in Grain
Audience: Researchers, scientists, and drug development professionals.
Introduction Ergot alkaloids (EAs) are toxic secondary metabolites produced by fungi of the genus Claviceps, most notably Claviceps purpurea. These fungi commonly infect cereal crops such as rye, wheat, barley, and oats.[1] Ergocristine is one of the six major ergot alkaloids that pose a significant risk to human and animal health due to its vasoconstrictive and neurotoxic effects.[2] Given the global consumption of cereal-based products, the presence of this compound in the food chain is a serious safety concern.[1] Regulatory bodies have set or proposed maximum limits for ergot alkaloids in food and feed, necessitating sensitive and reliable analytical methods for their quantification.[3][4] This application note details a robust Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the accurate quantification of this compound in various grain matrices. The method offers high sensitivity, specificity, and throughput, making it suitable for routine monitoring and food safety applications.
Principle The method involves an efficient extraction of this compound from a homogenized grain sample using a solvent mixture, followed by a cleanup step to remove matrix interferences. The purified extract is then analyzed by UHPLC-MS/MS. The UHPLC system provides rapid and high-resolution chromatographic separation of this compound from other matrix components and ergot alkaloid epimers. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique relies on the specific fragmentation of the protonated this compound precursor ion into characteristic product ions, ensuring highly selective and sensitive quantification.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade or ultrapure).
-
Chemicals: Ammonium Carbonate ((NH₄)₂CO₃, analytical grade), Formic Acid (FA, LC-MS grade).
-
Standards: this compound certified reference standard. Dihydrothis compound or another stable isotope-labeled ergot alkaloid is recommended as an internal standard (ISTD).[5]
-
Equipment: Analytical balance, vortex mixer, horizontal shaker, centrifuge, syringe filters (e.g., 0.22 µm PTFE), UHPLC-MS/MS system.
-
Sample Cleanup Columns (Optional but Recommended): Mycosep® 150 Ergot push-through SPE columns or similar.[2]
2. Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh the this compound standard and dissolve it in ACN to achieve the desired concentration. Store at -20°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ACN or the initial mobile phase composition. These solutions are used to build the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (ISTD) Solution: Prepare a stock solution of the ISTD (e.g., 100 ng/mL) in ACN.[5]
3. Sample Preparation Protocol
-
Homogenization: Mill the grain sample (e.g., wheat, rye) to a fine powder (particle size < 500 µm) to ensure homogeneity.[5]
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Extraction:
-
Shaking: Cap the tube tightly and shake vigorously on a horizontal shaker for 30-60 minutes at approximately 150-250 rpm.[1][5]
-
Centrifugation/Cleanup:
-
Final Preparation:
-
Transfer a 1 mL aliquot of the supernatant (from Option A) or the purified extract (from Option B) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 ACN/Ammonium Carbonate Buffer).[6]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
UHPLC-MS/MS Analysis
The following tables summarize the instrumental parameters for the analysis of this compound. Parameters may require optimization based on the specific instrument used.
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[6] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Carbonate in Water with 0.1% Formic Acid |
| Gradient | 0-0.5 min (30% A), 0.5-4.0 min (30% to 95% A), 4.0-5.0 min (95% A), 5.1-6.0 min (30% A) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL[6] |
Table 2: Mass Spectrometer Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3] |
| Capillary Voltage | 0.5 - 3.0 kV[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Temp. | 450 °C[3] |
| Desolvation Gas Flow | 1000 L/h[3] |
| Cone Gas Flow | 150 L/h[3] |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 below |
Table 3: MRM Transitions and MS Parameters for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Use |
|---|---|---|---|---|---|---|
| This compound | 610.3 | 223.1 | 0.05 | 35 | 25 | Quantifier[7][8] |
| This compound | 610.3 | 348.2 | 0.05 | 35 | 20 | Qualifier 1[9][10] |
| this compound | 610.3 | 268.1 | 0.05 | 35 | 22 | Qualifier 2[8] |
Note: Cone Voltage and Collision Energy are instrument-dependent and require optimization.
Method Performance and Data Presentation
The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to assess its performance. Key validation parameters are summarized below.
Table 4: Typical Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.995 | [11] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | [6][11] |
| Limit of Quantification (LOQ) | 0.01 - 1.0 µg/kg | [2][6] |
| Recovery | 80 - 120% | [2] |
| Repeatability (RSDr) | < 15% | [2] |
| Reproducibility (RSDR) | < 20% |[11] |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification in grain.
Conclusion This application note provides a comprehensive and detailed protocol for the quantification of this compound in grain matrices using UHPLC-MS/MS. The method is sensitive, selective, and robust, with performance characteristics that meet the requirements for regulatory compliance and food safety monitoring. The combination of a streamlined sample preparation procedure and the specificity of tandem mass spectrometry allows for the reliable determination of this compound at low µg/kg levels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. emt.oregonstate.edu [emt.oregonstate.edu]
- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction of Ergocristine from Rye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine, a prominent member of the ergot alkaloid family, is a mycotoxin produced by fungi of the Claviceps genus, most notably Claviceps purpurea. This fungus commonly infects cereal grains, with rye being particularly susceptible.[1][2] The presence of this compound and other ergot alkaloids in rye and rye-based products is a significant concern for food and feed safety due to their toxic effects on humans and animals.[1] Accurate and reliable quantification of this compound is crucial for regulatory compliance and risk assessment. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound from complex rye matrices prior to chromatographic analysis.[3][4] This document provides a detailed protocol for the solid-phase extraction of this compound from rye, based on established methodologies.
Principle
The protocol involves an initial extraction of this compound from the rye matrix using a suitable solvent system, followed by a cleanup step using SPE. The choice of SPE sorbent and solvents is critical for retaining the analyte of interest while effectively removing interfering matrix components. Common SPE chemistries for ergot alkaloid analysis include cation-exchange, reversed-phase (C18), and basic alumina (B75360).[3][5][6] Following sample cleanup, the this compound is eluted and the extract is typically concentrated and reconstituted in a suitable solvent for analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7]
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of this compound from rye flour. It is recommended to optimize the method for your specific laboratory conditions and instrumentation.
1. Sample Preparation
-
Homogenize a representative sample of rye grain or flour to a fine powder to ensure uniformity.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Extraction
-
Add 20 mL of an extraction solvent. A common solvent mixture is acetonitrile (B52724)/ammonium (B1175870) carbonate solution.[5] Another option is a mixture of dichloromethane, ethyl acetate, methanol (B129727), and aqueous ammonia (B1221849) (50/25/5/1, v/v/v/v).[6]
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the sample by shaking for 30-60 minutes at room temperature.
-
Centrifuge the mixture at 5000 rpm for 10-20 minutes at 10 °C.[1]
-
Carefully collect the supernatant for the SPE cleanup.
3. Solid-Phase Extraction (SPE) Cleanup
This section describes three common SPE procedures. The choice of method may depend on the available resources and the specific requirements of the analysis.
Method A: Cation-Exchange SPE [7]
-
Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent (without the sample).
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of the extraction solvent to remove interfering compounds.
-
Elution: Elute the this compound and other ergot alkaloids from the cartridge with 5 mL of a suitable elution solvent, such as methanol containing 2% ammonium hydroxide.
Method B: Basic Alumina SPE [6]
-
Conditioning: Condition a basic alumina SPE cartridge with 5 mL of the elution solvent followed by 5 mL of the extraction solvent.
-
Loading: Apply the supernatant from the extraction step to the conditioned cartridge.
-
Elution: The eluate containing the this compound is collected as it passes through the column.[3]
Method C: Reversed-Phase (C18) SPE [8][9]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the supernatant, which may need to be diluted with water to ensure proper retention, onto the conditioned cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elution: Elute the this compound with a suitable organic solvent, such as acetonitrile or methanol.
4. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the chromatographic analysis (e.g., acetonitrile/ammonium carbamate (B1207046) buffer (1/1, v/v)).[6]
-
Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial.
5. Instrumental Analysis
-
Analyze the prepared sample using HPLC-FLD or LC-MS/MS for the quantification of this compound.
Quantitative Data Summary
The following table summarizes performance data from various published methods for the analysis of this compound and other ergot alkaloids in rye.
| Analyte(s) | Matrix | SPE Type | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound & others | Rye Flour | Cation-Exchange | HPLC-FLD | 61 ± 10 | 0.2 - 1.1 | - | [7] |
| Total Ergot Alkaloids (as this compound) | Rye | Planar SPE (amino) | HPTLC-FLD | ~100 | 70 | 240 | [10][11] |
| This compound & others | Rye & Rye Flour | Basic Alumina | HPLC-FLD | 89 - 101 | 0.01 - 0.5 | - | [6] |
| This compound & others | Rye | Mycosep 150 Ergot | UPLC-MS/MS | 80 - 120 | 0.01 - 10.0 | - | [5] |
| This compound & others | Rye Flour | C18 | LC-ESI-MS/MS | - | 7 - 11 | 23 - 37 | [8][9] |
| This compound & others | Rye Products | - | LC-FLD | - | - | 50 (as sum of epimers) | [12] |
| This compound & others | Animal Feed | QuEChERS dSPE | HPLC-FLD | - | 3.23 - 11.78 | 6.53 - 13.06 | [13] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Workflow Diagram
Caption: Workflow for this compound Extraction from Rye.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - Analysis of ergot alkaloids in cereal-based food products from the US market using LC-MS/MS - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Analysis of Ergot Alkaloids [mdpi.com]
- 4. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ergot alkaloids in rye flour determined by solid-phase cation-exchange and high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of five ergot alkaloids in rye flour by liquid chromatography-electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ilc.uni-hohenheim.de [ilc.uni-hohenheim.de]
- 11. Screening for total ergot alkaloids in rye flour by planar solid phase extraction-fluorescence detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application Note: High-Performance Liquid Chromatography for the Analysis of Ergocristine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocols for the quantitative analysis of Ergocristine using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the determination of this compound in various matrices, including animal feedingstuffs, wheat, and cereal-based products.
Introduction
This compound is an ergot alkaloid produced by fungi of the Claviceps genus, which can contaminate grains and animal feed. Due to its potential toxicity, including vasoconstrictive effects, the accurate and sensitive quantification of this compound is crucial for food safety, animal health, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or tandem mass spectrometry (MS/MS) detection, provides a robust and reliable method for this purpose.
Chromatographic Conditions
The separation of this compound is typically achieved using reversed-phase HPLC. The following table summarizes common chromatographic conditions reported in the literature.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-FLD Method | UHPLC-MS/MS Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | RP-C18 or HILIC |
| Mobile Phase | Acetonitrile and Ammonium (B1175870) Carbonate solution | Acetonitrile and Ammonium Formate solution |
| Flow Rate | Gradient flow, e.g., 0.7-1.0 mL/min[1] | --- |
| Injection Volume | 20 - 100 µL[1][2] | --- |
| Detector | Fluorescence Detector (FLD) | Triple Quadrupole Mass Spectrometer |
| Excitation Wavelength | 330 nm[1] | --- |
| Emission Wavelength | 420 nm[1] | --- |
Method Validation Parameters
Method validation is essential to ensure the reliability of analytical data. The following tables summarize key validation parameters for the quantification of this compound from various studies.
Table 2: Method Validation Data for this compound Analysis
| Parameter | HPLC-FLD in Animal Feed[1] | HPLC-FLD in Wheat[3][4] | UHPLC-MS/MS in Equine Hair[5] | UHPLC-MS/MS in Cereal-Based Baby Food[6] |
| Linearity Range | 25 - 400 µg/kg | 0.1 - 2.0 µg/mL | LOQ - 1000 pg/mg | --- |
| Coefficient of Determination (R²) | 0.985 - 0.996 | Linear | --- | > 0.995[7] |
| Limit of Detection (LOD) | 11.78 µg/kg | < 5 ng/g | 1 - 25 pg/mg | 0.25 ng/g[7] |
| Limit of Quantitation (LOQ) | 13.06 µg/kg | < 20 ng/g | 10 - 100 pg/mg | 0.5 ng/g[6][7] |
| Recovery | --- | 79.1 - 95.9% | 18.3 - 91.0% | 90 - 98%[6] |
| Repeatability (CV%) | 14.3% | 5.33% | ≤ 10.7% (Precision) | --- |
| Reproducibility (CV%) | 15.4% | --- | --- | --- |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS-based Extraction for Animal Feedstuffs[1]
This protocol is suitable for the extraction of this compound from animal feed samples.
-
Sample Homogenization: Mill and sieve the feed sample.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Add QuEChERS extraction salts.
-
Add an appropriate volume of extraction solvent (e.g., acetonitrile).
-
Shake vigorously.
-
-
Cleanup:
-
Centrifuge the extract.
-
Take an aliquot of the supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) and activated carbon.[2]
-
Vortex and centrifuge.
-
-
Final Preparation:
-
Evaporate the cleaned extract to dryness.
-
Reconstitute the residue in a solution of ammonium carbonate and acetonitrile.[2]
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Wheat[3][4]
This protocol is effective for cleaning up extracts from wheat samples.
-
Extraction:
-
Extract this compound from ground wheat with a mixture of methanol (B129727) and 0.25% concentrated H₃PO₄ (40:60, v/v), adjusted to pH 2.2.[3][4]
-
-
SPE Cleanup:
-
Load the acidic extract onto the SPE disk. The positively charged this compound will bind to the negatively charged sorbent.[3][4]
-
Wash the disk with a strong wash solvent (e.g., methanol–0.25% concentrated H₃PO₄) to remove matrix interferences.[3][4]
-
Elute the this compound from the disk by adjusting the pH of the elution solvent to be slightly basic (pH 9).[3][4]
-
Final Preparation:
-
The eluate can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by HPLC.
Caption: General workflow for this compound analysis by HPLC.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical process, from sample to result.
Caption: Logical flow of the this compound analytical process.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry-based determination of this compound, ergocryptine, ergotamine, ergovaline, hypoglycin A, lolitrem B, methylene cyclopropyl acetic acid carnitine, N-acetylloline, N-formylloline, paxilline, and peramine in equine hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Cell-Based Assays to Determine Ergocristine Bioactivity
Introduction
Ergocristine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1] Structurally similar to neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, it exhibits a complex pharmacological profile by interacting with their respective receptors.[1][2][3] This multifaceted bioactivity makes this compound a subject of interest in pharmacological and toxicological research. Determining its effects on cells is crucial for understanding its mechanism of action and potential therapeutic or toxicological implications. This document provides detailed protocols for key cell-based assays to characterize the bioactivity of this compound, focusing on receptor engagement, cytotoxicity, and apoptosis.
This compound is known to have a significant affinity for D1 and D2 dopamine receptors, 5-HT1 and 5-HT2 serotonin receptors, and alpha-adrenergic receptors.[1] Its interaction with these receptors can lead to a variety of cellular responses. For instance, its activity at alpha-adrenoceptors has been studied, revealing that in rats, it acts as an agonist at α2-adrenoceptors and an antagonist at α1-adrenoceptors.[1] Furthermore, some studies have shown that this compound can stimulate the release of dopamine from nerve endings.[4]
Beyond receptor modulation, this compound has been identified as the most cytotoxic among the six main ergot alkaloids in studies using human primary kidney cells, inducing apoptosis at concentrations as low as 1 µM.[1][5]
Key Bioactivity Assays
Three primary types of cell-based assays are detailed below to provide a comprehensive profile of this compound's bioactivity:
-
GPCR Signaling Assay (cAMP Measurement): To determine functional activity at G-protein coupled receptors (GPCRs), specifically Gαi-coupled dopamine D2 receptors.
-
Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of this compound on cell proliferation and metabolic activity.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay): To quantify the induction of apoptosis (programmed cell death) via the activation of effector caspases 3 and 7.
GPCR Signaling: cAMP Inhibition Assay
Principle
Many receptors targeted by this compound, such as the dopamine D2 receptor, are Gαi-coupled GPCRs.[6] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This assay measures the ability of this compound to modulate cAMP production, typically in cells engineered to express the target receptor. A decrease in cAMP in response to this compound indicates agonistic activity at a Gαi-coupled receptor.
Experimental Protocol: cAMP-Glo™ Assay
This protocol is adapted from the Promega cAMP-Glo™ Assay and is suitable for measuring changes in cAMP levels in response to GPCR activation.[8]
Materials:
-
Cells expressing the dopamine D2 receptor (e.g., GH4ZR7 cells)[9][10]
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (to stimulate cAMP production)
-
cAMP-Glo™ Assay Kit (Promega or similar)
-
Opaque, white 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in a white, opaque 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer or medium.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the this compound dilutions to the wells.
-
To measure Gαi-coupled inhibition, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for negative controls) to induce cAMP production.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Equilibrate the plate and the cAMP-Glo™ Assay reagents to room temperature.
-
Add the cAMP-Glo™ Lysis Buffer to each well and incubate for the recommended time to ensure cell lysis.
-
Add the cAMP detection reagent, which contains protein kinase A.
-
-
Luminescence Reading:
-
Add the Kinase-Glo® Reagent to convert the remaining ATP into a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Presentation
The results can be used to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of cAMP production.
| Compound | Cell Line | Receptor | Assay Type | EC50 (nM) |
| This compound | Rat Striatal Synaptosomes | Dopaminergic | Dopamine Release | ~30,000 |
| Ergovaline | GH4ZR7 | Dopamine D2 | cAMP Inhibition | 8 ± 2 |
| Ergotamine | GH4ZR7 | Dopamine D2 | cAMP Inhibition | 2 ± 1 |
| α-ergocryptine | GH4ZR7 | Dopamine D2 | cAMP Inhibition | 28 ± 2 |
Diagram: this compound's Effect on Gαi-Coupled Receptor Signaling
Caption: this compound agonism at Gαi-coupled receptors inhibits adenylyl cyclase, reducing cAMP.
Cell Viability: MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
This protocol is a standard procedure for assessing cytotoxicity.[11][12][13]
Materials:
-
Selected cell line (e.g., human renal proximal tubule epithelial cells - RPTEC)[5]
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[14]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a control. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][12][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Presentation
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. This data can be plotted to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
| Compound | Cell Line | Effect | Concentration |
| This compound | Human RPTEC | Apoptosis Induction | Starts at 1 µM |
| This compound | Porcine brain endothelial cells | Reduced Viability | Significant at 5 µM |
Note: Specific IC50 values for this compound cytotoxicity are not detailed in the search results, but effective concentrations leading to toxic effects are noted.[3][5]
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT colorimetric assay.
Apoptosis: Caspase-Glo® 3/7 Assay
Principle
A key hallmark of apoptosis is the activation of caspases. Caspases-3 and -7 are effector caspases that play a central role in executing programmed cell death. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of caspase-3 and -7.[15][16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin.[15] This product is then used by luciferase to generate a light signal that is proportional to the amount of active caspase-3 and -7.[15][17]
Experimental Protocol: Caspase-Glo® 3/7 Assay
This "add-mix-measure" protocol is adapted from Promega technical bulletins.[15][16]
Materials:
-
Cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Opaque, white 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at the desired density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and include appropriate controls. Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Data Presentation
The data is typically presented as Relative Luminescence Units (RLU) or as fold-change in caspase activity compared to untreated controls. This allows for the quantification of apoptosis induction by this compound.
| Compound | Cell Line | Assay | Result |
| This compound | Human RPTEC | Caspase-3 Activation | Apoptosis induced starting at 1 µM |
Note: This table reflects the findings that this compound induces apoptosis, a process in which caspase-3 is a key player.[5]
Diagram: Caspase-Glo® 3/7 Assay Principle
Caption: Principle of the Caspase-Glo® 3/7 luminescent apoptosis assay.
References
- 1. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid this compound and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 18. tripod.nih.gov [tripod.nih.gov]
Application Notes and Protocols for In Vivo Models of Ergocristine Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine is a potent ergot alkaloid produced by fungi of the Claviceps genus, which can contaminate various grains and lead to toxicity in both humans and animals. Understanding the in vivo toxicological profile of this compound is crucial for risk assessment, drug development, and establishing regulatory limits in food and feed. These application notes provide a comprehensive overview of suitable in vivo models and detailed protocols for studying this compound toxicity.
This compound's toxicity is multifaceted, primarily affecting the cardiovascular and central nervous systems. Its mechanisms of action involve interactions with a range of receptors, including adrenergic, serotonergic, and dopaminergic receptors. This document outlines experimental designs for acute, subchronic, and specific organ system toxicity assessments in rodent models, providing a framework for consistent and reproducible research.
Animal Models
Rodent models, particularly rats and mice, are the most commonly used systems for evaluating the in vivo toxicity of xenobiotics like this compound. Their well-characterized physiology, genetic homogeneity, and relatively short lifespan make them ideal for toxicological screening.
-
Rats (e.g., Sprague-Dawley, Wistar): Often the preferred model for general toxicity studies, including acute and subchronic assessments. Their larger size facilitates blood sampling and physiological monitoring.
-
Mice (e.g., C57BL/6, CD-1): Useful for acute toxicity testing and can be valuable in studies where genetic modifications are necessary to investigate specific mechanisms of toxicity.
The selection of the animal model should be justified based on the specific research question and the toxicological endpoints being investigated.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on this compound toxicity from in vivo studies.
Table 1: Acute Lethal Dose (LD50) of this compound in Rodent Models
| Species | Strain | Route of Administration | LD50 | Reference |
| Rat | Not Specified | Oral | 1134 mg/kg | [1] |
| Mouse | Not Specified | Oral | 1.1 mg/kg (1100 µg/kg) | [1] |
| Rabbit | Not Specified | Dermal | 1130 mg/kg | [1] |
Note: A significant discrepancy exists in the reported oral LD50 values for rats and mice, which may be attributable to differences in species sensitivity, vehicle used, or experimental conditions. Further studies are warranted to clarify this discrepancy.
Table 2: Subchronic No-Observed-Adverse-Effect Level (NOAEL) for a Related Ergot Alkaloid (α-ergocryptine) in Rats
| Species | Strain | Duration | Route of Administration | NOAEL | Key Effects Observed at Higher Doses | Reference |
| Rat | Sprague-Dawley | 28-32 days | Dietary | 4 mg/kg diet (approx. 0.3 mg/kg bw/day) | Decreased food consumption, changes in organ weights, hormonal alterations | [2] |
Note: Data specific to the subchronic toxicity of this compound is limited. The data for α-ergocryptine, a structurally similar ergot alkaloid, is provided as a reference.
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound toxicity in vivo. These protocols are based on general guidelines for toxicity testing and should be adapted to specific laboratory conditions and ethical review board requirements.
Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)
Objective: To determine the acute oral lethal dose (LD50) of this compound.
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Selection: Start with a preliminary dose based on available data (e.g., a fraction of the reported LD50). A starting dose of 100 mg/kg could be considered, with subsequent doses adjusted based on the outcome.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in behavior, appearance, body weight, and signs of vasoconstriction (e.g., cyanosis of extremities).
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: Continue the procedure until the criteria for the up-and-down procedure are met, allowing for the calculation of the LD50.
-
Necropsy: At the end of the observation period, euthanize surviving animals and perform a gross necropsy.
Protocol 2: Subchronic Oral Toxicity Study (28-Day Repeated Dose)
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 28-day period.
Animal Model: Male and female Wistar rats (6-8 weeks old).
Materials:
-
This compound
-
Vehicle
-
Standard laboratory animal caging and diet
-
Equipment for clinical observations, blood collection, and tissue processing.
Procedure:
-
Group Allocation: Randomly assign animals to at least three dose groups and a control group (10 animals/sex/group).
-
Dose Levels: Select dose levels based on acute toxicity data. A high dose that produces some toxicity but not significant mortality, a low dose that is expected to be a no-effect level, and an intermediate dose.
-
Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations daily. Record body weight weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study for hematological and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, euthanize all animals. Perform a full gross necropsy and weigh major organs. Collect tissues for histopathological examination.
Protocol 3: Cardiovascular Toxicity Assessment
Objective: To assess the effects of this compound on cardiovascular function.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Anesthetic
-
Telemetry system for blood pressure and heart rate monitoring or a tail-cuff plethysmography system.
Procedure:
-
Animal Preparation: For telemetry studies, surgically implant telemetry transmitters. Allow for a recovery period. For tail-cuff studies, acclimate the animals to the restraining device.
-
Baseline Measurements: Record baseline blood pressure and heart rate for a sufficient period before dosing.
-
Dosing: Administer a single dose of this compound (intravenously or orally).
-
Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate for several hours post-dosing.
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline.
Protocol 4: Neurobehavioral Toxicity Assessment
Objective: To evaluate the effects of this compound on motor coordination and exploratory behavior.
Animal Model: Male C57BL/6 mice.
Materials:
-
This compound
-
Rotarod apparatus
-
Open field arena with video tracking software
Procedure:
-
Acclimatization and Training: Acclimate animals to the testing rooms. For the rotarod test, train the animals on the apparatus for several days before the study begins.
-
Dosing: Administer a single dose of this compound.
-
Rotarod Test: At a specified time post-dosing, place the animals on the rotating rod and measure the latency to fall.
-
Open Field Test: Place the animal in the open field arena and record its activity for a set period (e.g., 10 minutes). Analyze parameters such as total distance moved, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the performance of the this compound-treated group to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in this compound toxicity and a general experimental workflow for in vivo toxicity assessment.
Caption: Signaling pathways of this compound toxicity.
References
Application Notes & Protocols: Ergocristine Extraction from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the extraction, purification, and analysis of ergocristine, a prominent ergot alkaloid, from fungal cultures, primarily Claviceps purpurea. The methodologies described herein cover solvent-based extraction, liquid-liquid partitioning, solid-phase extraction (SPE), and crystallization. Quantitative data from various methods are summarized for comparative analysis. Diagrams illustrating the experimental workflow and purification logic are included to provide a clear and comprehensive guide for laboratory application.
Introduction
Ergot alkaloids are a class of mycotoxins produced by fungi of the genus Claviceps, most notably Claviceps purpurea, which parasitizes rye and other cereal grains.[1] These compounds are significant in medicine and pharmacology, serving as precursors for various therapeutic agents.[2] this compound, a peptide alkaloid, is a key compound within this family.[1] The efficient extraction and purification of this compound from fungal sources are critical for pharmaceutical manufacturing, toxicological studies, and agricultural research.[2][3]
Industrial production of ergot alkaloids relies on either field cultivation of infected rye or submerged fermentation cultures of the fungus.[4] The protocols outlined below are applicable to both sclerotia (ergots) harvested from grain and mycelia from fermentation broths.[3][5]
Safety Precaution: Ergot alkaloids are toxic and can be fatal if ingested.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Extraction Methodologies & Quantitative Data
The choice of extraction solvent is critical for achieving high recovery rates. Both alkaline, low-polarity solvent systems and acidified, polar solvent systems have been effectively used.[7] A comparison of common solvent systems and their reported recoveries is presented below.
Table 1: Comparison of Common Solvent Systems for Ergot Alkaloid Extraction
| Extraction Solvent System | Target Matrix | Reported Recovery | Reference |
|---|---|---|---|
| Toluene (B28343)/Ethanol (B145695) (e.g., 87:13 v/v) | Claviceps purpurea Sclerotia | High yield (Industrial Scale) | [2][8] |
| Acetonitrile/Ammonium Carbonate Buffer (84:16 v/v) | Cereals | ~90% to 120% | [7] |
| Methanol (B129727)/0.25% Phosphoric Acid (40:60 v/v) | Wheat | Mean recovery of 88.1% (post-SPE) | [6][9] |
| QuEChERS Method | Cereals | 60% to 70% for this compound | [7] |
| Chloroform / 25% NH₃ aq. (500:1) | Cereal Cultures | Not specified | [5] |
| Ethyl Acetate | Fungal Cultures | Not specified |[10] |
Experimental Protocols
Protocol 3.1: Large-Scale Extraction from Sclerotia using Toluene/Ethanol
This protocol is adapted from industrial processes and is suitable for processing large quantities of dried fungal sclerotia (ergots).[2][8]
3.1.1 Materials & Reagents
-
Dried Claviceps purpurea sclerotia
-
Toluene, technical grade
-
Ethanol (96%), technical grade
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Hydroxide (NaOH), aqueous solution
-
Anhydrous Sodium Sulfate
3.1.2 Equipment
-
Grinder or mill
-
Large-scale extractor (e.g., continuous or counter-current extractor)
-
Liquid-liquid separation unit (e.g., Westfalia extractor)
-
Rotary evaporator
-
Crystallization vessel
3.1.3 Procedure
-
Preparation: Grind the dried ergot sclerotia into a fine powder to increase the surface area for extraction.[3]
-
Primary Extraction:
-
Prepare an extraction solvent mixture of toluene and ethanol. A common ratio is 87:13 (v/v) toluene to ethanol.[2] The ethanol concentration can range from 5-30% (v/v).[8]
-
Extract the ground sclerotia with the solvent mixture. This can be performed at ambient temperature (20-50°C).[2][8] For large quantities, a continuous counter-current extractor is efficient.[2]
-
Separate the resulting liquid, the primary extract, from the solid fungal material.
-
-
Purification via Liquid-Liquid Extraction (LLE):
-
Extract the primary toluene/ethanol extract with an acidic aqueous solution (e.g., 0.2% w/w HCl).[2] This step protonates the basic ergot alkaloids, transferring them into the aqueous phase and leaving behind non-polar impurities like oils and lipids in the organic phase.[8]
-
Separate and collect the aqueous extract.
-
Increase the pH of the aqueous extract to above 7.0 (e.g., pH 7.3) using an aqueous NaOH solution.[2][8] This deprotonates the alkaloids, making them soluble in organic solvents again.
-
Extract the now alkaline aqueous solution with fresh toluene. The purified ergot alkaloids will transfer back into the toluene phase.[8][11]
-
-
Concentration and Crystallization:
-
Partially evaporate the purified toluene extract under reduced pressure to concentrate the alkaloids.[8][11]
-
Allow the concentrated solution to cool, inducing the crystallization of this compound.[8] The process may be aided by the addition of an aliphatic hydrocarbon like hexane.[11]
-
Separate the crystalline product from the remaining solvent via filtration and dry the crystals.[11] The resulting product may be a crystalline mixture of this compound and its isomer, ergocristinine.[8]
-
Protocol 3.2: Lab-Scale Extraction & SPE Purification
This protocol is suitable for smaller sample sizes and employs solid-phase extraction for cleanup, a common technique in analytical chemistry.[6][9]
3.2.1 Materials & Reagents
-
Fungal mycelia or ground sclerotia
-
Methanol, LC grade
-
Phosphoric Acid (H₃PO₄), concentrated
-
Sodium Hydroxide (NaOH)
-
Sodium Phosphate (B84403) (Na₂HPO₄)
-
Strong Cation-Exchange (SCX) SPE cartridges
-
Acetonitrile, LC grade
3.2.2 Procedure
-
Preparation of Solutions:
-
Primary Extraction:
-
Homogenize the fungal sample (e.g., 1g) with the acidic extraction solvent.
-
Filter the mixture to collect the liquid filtrate.[6]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition an SCX SPE cartridge with methanol, followed by 0.25% concentrated H₃PO₄.[6]
-
Dilute the sample extract with an equal volume of 0.25% concentrated H₃PO₄ and load it onto the cartridge.[6] In the acidic solution, the alkaloids are positively charged and will bind to the negatively charged SCX sorbent.[6][9]
-
Wash the cartridge with the extraction solvent to remove matrix interferences.[6][9]
-
Dry the cartridge under a vacuum.[6]
-
Elute the purified ergot alkaloids from the cartridge using the basic elution solvent (Methanol/Phosphate Buffer pH 9). The basic pH neutralizes the charge on the alkaloids, releasing them from the sorbent.[6][9]
-
-
Analysis:
Visualization of Protocols
Overall Workflow for this compound Extraction
The following diagram illustrates the general workflow from fungal culture to purified this compound, incorporating the major steps from the protocols described.
References
- 1. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 3. mechotech.in [mechotech.in]
- 4. researchgate.net [researchgate.net]
- 5. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 9. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient genome editing in Claviceps purpurea using a CRISPR/Cas9 ribonucleoprotein method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1946728A - Method for separating ergot alkaloid from ergot - Google Patents [patents.google.com]
Application Note: Identification of Ergocristine Metabolites Using Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergocristine, a potent ergot alkaloid, undergoes extensive metabolism in vivo, leading to the formation of various metabolites that may contribute to its pharmacological and toxicological profile. Understanding the metabolic fate of this compound is crucial for drug development and safety assessment. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow, from sample preparation to data analysis, enables the confident structural elucidation of metabolic products.
Introduction
Ergot alkaloids, such as this compound, are mycotoxins produced by fungi of the Claviceps genus.[1][2] These compounds are known for their vasoconstrictive properties and their interaction with various receptors, including adrenergic and serotonergic receptors.[3] The metabolism of this compound can significantly alter its biological activity and clearance. In vitro studies using liver S9 fractions have shown that this compound is extensively metabolized into more polar compounds, such as hydroxy and dihydro-diol metabolites.[4] Tandem mass spectrometry is a powerful analytical technique for the structural characterization of these metabolites due to its high sensitivity and specificity.[5] This document outlines a comprehensive approach for the identification of this compound metabolites using a targeted and non-targeted LC-MS/MS strategy.
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
This protocol is adapted from a method developed for the analysis of ergot alkaloids in complex matrices.[6]
Materials:
-
Biological matrix (e.g., liver microsomes, plasma, urine)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) carbonate
-
Anhydrous magnesium sulfate (B86663)
-
Sodium chloride
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18)
-
Centrifuge tubes (50 mL)
Procedure:
-
To 1 g (or 1 mL) of the biological sample in a 50 mL centrifuge tube, add 10 mL of a solution of 84% acetonitrile and 16% water (v/v) containing 200 mg/L ammonium carbonate.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the acetonitrile (upper) layer to a clean tube containing the d-SPE sorbent (e.g., 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Full scan for initial screening and product ion scan for fragmentation analysis. Data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) can be employed for targeted analysis.
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and its Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| This compound | 610.3 | 223.1, 208.1, 348.2 | 30 |
| Hydroxy-ergocristine | 626.3 | 223.1, 208.1, 364.2 | 35 |
| Dihydro-diol-ergocristine | 644.3 | 223.1, 208.1, 382.2 | 40 |
| N-dealkyl-ergocristine | 596.3 | 209.1, 194.1, 348.2 | 30 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
Mandatory Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Proposed fragmentation pattern of this compound in positive ESI.
Caption: Simplified signaling pathway of this compound.
Discussion
The identification of drug metabolites is a critical step in the drug development process. The protocol described in this application note provides a robust framework for the extraction and analysis of this compound metabolites from biological matrices. The use of a modified QuEChERS method offers a simple and efficient sample preparation procedure.[6]
Tandem mass spectrometry, with its high sensitivity and structural elucidation capabilities, is the technique of choice for this application.[7] The fragmentation of this compound typically yields characteristic product ions corresponding to the lysergic acid moiety (m/z 223.1 and 208.1) and the peptide side chain.[8][9][10] Metabolites of this compound will often retain this core fragmentation pattern, with mass shifts corresponding to the metabolic modifications. For instance, hydroxylation will result in a +16 Da mass shift in both the precursor ion and any fragment containing the modification.
By employing a data-dependent acquisition strategy, researchers can screen for potential metabolites in an untargeted manner. Once candidate metabolites are detected, product ion scans can be performed to obtain detailed fragmentation spectra for structural confirmation. The comparison of fragmentation patterns between the parent drug and its metabolites is key to pinpointing the site of metabolic modification.
Conclusion
This application note details a comprehensive workflow for the identification of this compound metabolites using tandem mass spectrometry. The provided protocols for sample preparation and LC-MS/MS analysis, along with the data interpretation strategy, will enable researchers to effectively characterize the metabolic fate of this compound. This information is invaluable for understanding its pharmacology and toxicology, and for supporting drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparative study on the metabolism of the ergot alkaloids this compound, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. emt.oregonstate.edu [emt.oregonstate.edu]
- 9. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Developing Monoclonal Antibodies for Ergocristine Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of monoclonal antibodies (mAbs) specifically targeting ergocristine, a prominent ergot alkaloid. The methodologies outlined herein cover the entire workflow, from immunogen preparation to the production and characterization of high-affinity monoclonal antibodies, and their application in enzyme-linked immunosorbent assays (ELISAs).
Introduction
This compound, a mycotoxin produced by fungi of the Claviceps genus, contaminates various grains and poses a significant health risk to both humans and animals. Its detection is crucial for food safety and toxicological studies. Monoclonal antibodies offer a highly specific and sensitive tool for the detection and quantification of this compound in various matrices. This document provides a comprehensive guide for the generation of these valuable reagents.
Workflow for Anti-Ergocristine Monoclonal Antibody Development
The overall process involves several key stages, from preparing the this compound molecule to be immunogenic to producing and selecting the desired antibody-secreting cells.
Caption: Workflow for Anti-Ergocristine Monoclonal Antibody Production.
Experimental Protocols
Immunogen Preparation: this compound-BSA/KLH Conjugation
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.[1] Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins.[1] The following protocol describes a carbodiimide-mediated conjugation method.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Protocol:
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 ml of DMF.
-
Add a 1.5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours in the dark.
-
-
Carrier Protein Preparation:
-
Dissolve 20 mg of BSA or KLH in 5 ml of PBS (pH 7.4).
-
-
Conjugation:
-
Slowly add the activated this compound solution dropwise to the carrier protein solution while gently stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1L of PBS at 4°C for 48 hours, changing the PBS buffer every 12 hours to remove unconjugated hapten and cross-linking reagents.
-
-
Characterization and Storage:
-
Determine the concentration of the conjugate using a protein assay (e.g., Bradford or BCA).
-
Confirm conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance peaks of both the protein and this compound.
-
Store the immunogen at -20°C in small aliquots.
-
Caption: this compound-Carrier Protein Conjugation Workflow.
Monoclonal Antibody Production via Hybridoma Technology
Hybridoma technology is a well-established method for producing monoclonal antibodies.[2][3] It involves fusing antibody-producing B-cells with immortal myeloma cells to generate hybridoma cell lines that continuously produce a specific antibody.[4][5]
Materials:
-
BALB/c mice
-
This compound-KLH immunogen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
SP2/0 myeloma cells
-
Polyethylene glycol (PEG) 1500
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
HAT (Hypoxanthine-Aminopterin-Thymidine) and HT (Hypoxanthine-Thymidine) media supplements
-
96-well cell culture plates
Protocol:
-
Immunization:
-
Emulsify the this compound-KLH immunogen with an equal volume of CFA.
-
Immunize 6-8 week old female BALB/c mice subcutaneously with 100 µg of the immunogen emulsion.
-
Administer booster injections with 50 µg of immunogen emulsified in IFA on days 14 and 28.
-
Perform a final intravenous boost with 25 µg of immunogen in saline 3-4 days before cell fusion.
-
-
Cell Fusion:
-
Euthanize the immunized mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with SP2/0 myeloma cells at a ratio of 5:1.
-
Centrifuge the cell mixture and discard the supernatant.
-
Gently add 1 ml of pre-warmed PEG 1500 over 1 minute while slowly stirring the cell pellet.
-
Slowly add 10 ml of serum-free RPMI-1640 over 5 minutes.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RPMI-1640 with 20% FBS and HAT supplement.
-
-
Selection and Screening:
-
Plate the fused cells into 96-well plates.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 7-10 days, replace the HAT medium with HT medium.
-
Once hybridoma colonies are visible, screen the culture supernatants for the presence of anti-ergocristine antibodies using an indirect ELISA (see section 3.3).
-
-
Cloning and Expansion:
-
Select positive hybridoma colonies and subclone them by limiting dilution to ensure monoclonality.
-
Expand the positive clones and cryopreserve them for long-term storage.
-
Screening of Hybridomas by Indirect ELISA
Materials:
-
This compound-BSA conjugate
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma culture supernatants
-
HRP-conjugated goat anti-mouse IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating:
-
Dilute the this compound-BSA conjugate to 1 µg/ml in coating buffer.
-
Add 100 µl/well to a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
Add 200 µl/well of blocking buffer and incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µl of hybridoma culture supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µl of HRP-conjugated goat anti-mouse IgG (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µl of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Characterization of Anti-Ergocristine Monoclonal Antibodies
Antibody Isotyping
Determine the class and subclass of the monoclonal antibody using a commercial mouse monoclonal antibody isotyping kit according to the manufacturer's protocol.
Antibody Affinity Determination
The affinity of the monoclonal antibody can be determined by ELISA. This involves titrating the antibody against a fixed concentration of the coated antigen (this compound-BSA). The concentration of antibody that gives 50% of the maximum signal is a measure of its relative affinity.
Cross-Reactivity Assessment
The specificity of the monoclonal antibody is a critical parameter. It should be tested against other structurally related ergot alkaloids to determine its cross-reactivity. A competitive ELISA format is suitable for this purpose.
Protocol for Competitive ELISA:
-
Follow the coating and blocking steps as described in the indirect ELISA protocol (section 3.3).
-
Prepare a series of concentrations of this compound (standard) and other ergot alkaloids (e.g., ergotamine, ergocornine, ergocryptine, ergonovine).
-
Mix each concentration of the alkaloid with a constant, predetermined concentration of the anti-ergocristine monoclonal antibody.
-
Add 100 µl of this mixture to the wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Proceed with the secondary antibody and detection steps as in the indirect ELISA protocol.
-
Calculate the percentage of cross-reactivity using the following formula:
-
% Cross-reactivity = (IC50 of this compound / IC50 of competing alkaloid) x 100
-
Table 1: Representative Cross-Reactivity Data for an Anti-Ergocristine Monoclonal Antibody
| Competing Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100 |
| Ergocornine | 25 | 6 |
| Ergocryptine | 30 | 5 |
| Ergotamine | 150 | 1 |
| Ergonovine | >1000 | <0.1 |
Application: Development of a Competitive ELISA for this compound Detection
A competitive ELISA is a highly sensitive method for quantifying haptens like this compound in samples.
Caption: Competitive ELISA Workflow for this compound Detection.
Table 2: Performance Characteristics of a Developed Competitive ELISA
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Working Range | 0.3 - 20 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the successful development and characterization of monoclonal antibodies against this compound. These high-affinity and specific antibodies are invaluable tools for the development of sensitive and reliable immunoassays for the detection of this compound in various applications, including food safety, veterinary diagnostics, and toxicological research.
References
- 1. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 3. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. greenmoab.com [greenmoab.com]
Ergocristine as a Standard in Mycotoxin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine is a prominent member of the ergot alkaloid family, a class of mycotoxins produced by fungi of the Claviceps genus. These fungi commonly infect cereal grains such as rye, wheat, and barley. Due to its toxic properties and prevalence in food and feed, regulatory bodies worldwide monitor the levels of this compound and other major ergot alkaloids. Accurate quantification of these mycotoxins is crucial for ensuring food safety and for research into their toxicological effects. This compound, available as a certified reference material, serves as an essential standard for the calibration of analytical instrumentation and the validation of analytical methods.
This document provides detailed application notes and protocols for the use of this compound as a standard in mycotoxin analysis, with a focus on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value |
| CAS Number | 511-08-0 |
| Molecular Formula | C₃₅H₃₉N₅O₅ |
| Molecular Weight | 609.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, acetonitrile (B52724), and chloroform. Sparingly soluble in water. |
| Storage | Store at -20°C, protected from light and moisture. |
Quantitative Data from Validated Analytical Methods
The following tables summarize typical performance characteristics of validated analytical methods for the quantification of this compound in cereal matrices. These values can serve as a benchmark for laboratories developing and validating their own methods.
Table 1: HPLC-FLD Method Performance for this compound Analysis in Animal Feed[1]
| Parameter | Value |
| Linearity Range | 25 - 400 µg/kg |
| Coefficient of Determination (R²) | ≥ 0.985 |
| Limit of Detection (LOD) | 3.23 - 6.53 µg/kg |
| Limit of Quantification (LOQ) | 11.78 - 13.06 µg/kg |
| Recovery | 85.2 - 117.8%[1] |
| Repeatability (RSDr) | 1.2 - 9.2%[1] |
| Within-laboratory Reproducibility (RSDR) | 2.2 - 12.4%[1] |
Table 2: UHPLC-MS/MS Method Performance for this compound Analysis in Cereal-Based Baby Food[2][3]
| Parameter | Value |
| Linearity Range | 0.126 - 630 ng/g |
| Coefficient of Determination (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 ng/g |
| Recovery | 90 - 110% |
| Repeatability (RSDr) | < 15% |
| Within-laboratory Reproducibility (RSDR) | < 20% |
Experimental Protocols
Protocol 1: Standard Solution Preparation
Accurate preparation of standard solutions is critical for the quantification of this compound.
Materials:
-
This compound certified reference material
-
Acetonitrile (HPLC or LC-MS grade)
-
Amber glass vials
-
Calibrated analytical balance
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Allow the this compound standard to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount of the this compound standard (e.g., 1 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolve the standard in a small volume of acetonitrile and then dilute to the mark with the same solvent to obtain a stock solution (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution with acetonitrile. These will be used to construct the calibration curve.
-
Store all standard solutions in amber vials at -20°C to prevent degradation.
Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for the analysis of mycotoxins in complex matrices.
Materials:
-
Homogenized cereal sample (5 g)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Acetonitrile
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The resulting supernatant is ready for analysis by HPLC-FLD or LC-MS/MS.
Protocol 3: HPLC-FLD Analysis
Instrumentation and Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.001 M Ammonium (B1175870) carbonate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 - 100 µL.
-
Fluorescence Detection: Excitation wavelength of 330 nm and an emission wavelength of 420 nm.[1]
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify and quantify this compound in the samples by comparing the retention time and peak area to those of the standards.
Protocol 4: LC-MS/MS Analysis
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A fast gradient is typically employed for high-throughput analysis.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation (e.g., m/z 610.3 -> 223.1 for quantification and m/z 610.3 -> 280.1 for confirmation).
Analysis Procedure:
-
Optimize the MS parameters for this compound by infusing a standard solution.
-
Equilibrate the LC-MS/MS system.
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample extracts.
-
Quantify this compound based on the peak area of the specific MRM transition.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, like other ergot alkaloids, exerts its biological effects by interacting with various neurotransmitter receptors, primarily dopaminergic and serotonergic receptors.
Caption: this compound acts as an agonist at dopamine D2 receptors, leading to the inhibition of adenylyl cyclase.
References
- 1. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Blood-Brain Barrier Modeling of Ergocristine Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] This barrier poses a significant challenge for the delivery of therapeutic agents to the brain.[1][3] In vitro BBB models are crucial tools for screening the permeability of compounds and investigating the mechanisms of drug transport to the CNS.[4][5][6] These models typically utilize a Transwell system where brain capillary endothelial cells are cultured on a semipermeable membrane, separating an apical (blood side) and a basolateral (brain side) compartment.[7][8][9] To more closely mimic the in vivo neurovascular unit, co-culture systems incorporating astrocytes and pericytes are often employed, as these cells are known to enhance the barrier properties of the endothelial monolayer.[7][10][11][12][13]
Ergocristine, an ergot alkaloid, has been the subject of research regarding its ability to penetrate the CNS.[14][15][16] Understanding its permeability across the BBB is essential for evaluating its potential neurological effects and therapeutic applications.[14][15] These application notes provide detailed protocols for establishing an in vitro BBB model and conducting permeability assays to assess the transport of this compound.
Data Presentation: this compound Permeability and Effects on BBB Integrity
The following table summarizes quantitative data on the permeability of this compound and its impact on the integrity of an in vitro BBB model composed of primary porcine brain endothelial cells (PBCECs).
| Parameter | Compound | Concentration | Value | Key Findings | Reference |
| Apparent Permeability (Papp) | This compound/-inine | 1 µM | See original publication for specific values | Peptide ergot alkaloids like this compound are able to pass the blood-brain barrier. | [14] |
| Ergocristinine | 1 µM | Unable to cross the barrier | The 8-(S) isomer, ergocristinine, was found to be unable to cross the BBB model. | [14] | |
| Cytotoxicity (CCK-8 Assay) | This compound/-inine | 5 µM | ~85% cell viability | This compound showed slight cytotoxic properties at concentrations of 5 µM and higher. | [14][17] |
| This compound/-inine | up to 20 µM | Significant reduction in viability | A significant reduction in cell viability was observed at higher concentrations. | [14][17] | |
| Transendothelial Electrical Resistance (TEER) | This compound/-inine | 1-10 µM | Dose-dependent decrease | Incubation with this compound led to a decrease in TEER values over 24 hours, indicating a potential disruption of barrier integrity. | [17][18] |
| Ergocristinine | 10 µM | Potent substance to accumulate and weaken barrier function | Ergocristinine was identified as a potent substance that accumulates in endothelial cells, leading to a weakened barrier function. | [14][15] |
Experimental Protocols
I. Establishment of an In Vitro Blood-Brain Barrier Model (Co-culture with Astrocytes)
This protocol describes the establishment of a co-culture BBB model using brain endothelial cells and astrocytes on a Transwell system.
Materials:
-
Transwell® permeable supports (e.g., 0.4 µm pore size for 24-well plates)
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or Primary Brain Endothelial Cells
-
Human Astrocytes
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Coating solution (e.g., Collagen Type I, Rat Tail)[19]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Sterile tissue culture plates (24-well)
Protocol:
-
Coating of Transwell® Inserts:
-
Dilute Collagen Type I solution with sterile 1X PBS to a final concentration of 50 µg/mL.
-
Add the collagen solution to the apical side of the Transwell® inserts, ensuring the membrane is fully covered.
-
Incubate for at least one hour at 37°C in a humidified incubator.
-
Aspirate the remaining collagen solution and wash the inserts twice with sterile PBS. Allow the inserts to air dry in a sterile hood.
-
-
Seeding of Astrocytes:
-
Culture human astrocytes in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with astrocyte growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh astrocyte growth medium and determine the cell concentration.
-
Seed the astrocytes on the bottom of the 24-well plate (basolateral compartment) at a density of 3 x 10⁴ cells/well.[20]
-
Allow the astrocytes to adhere and grow for 24-48 hours before seeding the endothelial cells.
-
-
Seeding of Endothelial Cells:
-
Culture hCMEC/D3 cells in a collagen-coated T-75 flask.
-
When the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Neutralize the trypsin with endothelial cell growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh endothelial cell growth medium and determine the cell concentration.
-
Place the pre-coated Transwell® inserts into the 24-well plate containing the cultured astrocytes.
-
Seed the hCMEC/D3 cells onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/well.[20]
-
Co-culture the cells for 5-7 days, changing the medium in both the apical and basolateral compartments every 2-3 days.
-
II. Validation of the In Vitro BBB Model Integrity
A. Transendothelial Electrical Resistance (TEER) Measurement:
TEER is a widely used method to measure the integrity of the endothelial cell monolayer.[4]
Protocol:
-
Allow the cell culture plate and the EVOM™ electrodes to equilibrate to room temperature for 15-20 minutes.
-
Sterilize the electrodes by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile hood.
-
Rinse the electrodes with sterile culture medium before use.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading. To obtain the TEER value (Ω x cm²), subtract the resistance of a blank insert (coated but without cells) from the reading of the cell monolayer and multiply by the surface area of the membrane.
-
TEER should be monitored every other day during the co-culture period. The model is ready for permeability experiments when the TEER values are stable and sufficiently high (typically >150 Ω x cm² for hCMEC/D3 cells).
B. Lucifer Yellow Permeability Assay:
This assay assesses the paracellular permeability of the barrier.
Protocol:
-
After TEER measurement, wash the apical and basolateral chambers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add fresh transport buffer to both chambers and incubate for 30 minutes at 37°C to equilibrate.
-
Prepare a stock solution of Lucifer Yellow in the transport buffer.
-
Remove the transport buffer from the apical chamber and replace it with the Lucifer Yellow solution (final concentration, e.g., 50 µM).
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence of the collected samples using a fluorescence plate reader.
-
The apparent permeability (Papp) of Lucifer Yellow can be calculated. A low Papp value indicates a tight barrier.
III. This compound Permeability Assay (Apical to Basolateral)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the transport buffer to the desired final concentration (e.g., 1 µM).[14] Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Wash the apical and basolateral chambers of the validated BBB model twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber.
-
Remove the transport buffer from the apical chamber and replace it with the this compound dosing solution.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours), collect samples from the basolateral chamber.[14]
-
Immediately after each sample collection, replenish the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer to maintain sink conditions.
-
At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.[17]
Calculation of Apparent Permeability (Papp):
The apparent permeability coefficient (Papp) in cm/s can be calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver (basolateral) compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor (apical) compartment (mol/cm³).[21]
Mandatory Visualizations
Caption: Experimental workflow for the in vitro BBB model and this compound permeability assay.
Caption: Wnt/β-catenin signaling pathway in regulating BBB tight junctions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Blood-Brain Barrier VEGF Signaling Interactive Pathways: R&D Systems [rndsystems.com]
- 3. benthamscience.com [benthamscience.com]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bioivt.com [bioivt.com]
- 9. Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes | PLOS One [journals.plos.org]
- 12. Pericyte coculture models to study astrocyte, pericyte, and endothelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Aptamer-Based Extraction of Ergocristine from Feed Samples
Introduction
Ergocristine, a prominent ergot alkaloid produced by fungi of the Claviceps genus, is a mycotoxin of significant concern in animal feed due to its potential for toxicity, leading to vasoconstriction and other adverse health effects in livestock. Traditional analytical methods for this compound detection, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), often require extensive sample clean-up to remove matrix interferences.[1][2] Aptamer-based solid-phase extraction (SPE) offers a promising alternative, leveraging the high specificity and affinity of aptamers—single-stranded DNA or RNA oligonucleotides—to achieve highly selective extraction of target molecules from complex matrices.[3][4]
This document provides a comprehensive overview of the methodologies and protocols relevant to the aptamer-based extraction of this compound from feed samples.
Current State of Research
As of the date of this document, the scientific literature has not yet reported an aptamer with demonstrated high affinity and specificity for this compound. Research has been conducted on developing aptamers for the general class of ergot alkaloids. For instance, an aptamer designated M3.2 was selected and has shown high affinity for smaller ergot alkaloids like lysergamine.[5] However, when this and other ergot alkaloid-specific aptamers were applied in an SPE format for the extraction of alkaloids from contaminated rye feed, they successfully captured ergosine, ergokryptine, and ergocornine, but failed to retain this compound.[3][4][6] This suggests that the existing aptamers' binding pockets may not accommodate the larger structure of this compound.
Therefore, the following sections provide a generalized protocol for the development of an this compound-specific aptamer via the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, and a subsequent general protocol for its application in SPE. These protocols are based on established methodologies and should be adapted and optimized once a suitable this compound-binding aptamer is identified.
Quantitative Data Summary
The following tables summarize relevant quantitative data from the literature. Table 1 presents the binding characteristics of an existing aptamer for a related small ergot alkaloid as a benchmark. Table 2 shows the performance of aptamer-based SPE for other ergot alkaloids, illustrating the potential of the technique. Table 3 provides performance metrics for standard analytical methods for this compound, which can serve as a baseline for the evaluation of future aptamer-based methods.
Table 1: Binding Affinity of Aptamer M3.2 for Lysergamine
| Aptamer | Target Molecule | Dissociation Constant (Kd) | Method |
| M3.2 | Lysergamine | 44 nM² | Surface Plasmon Resonance (SPR) |
| Data sourced from Rouah-Martin et al. (2012).[5] |
Table 2: Performance of Aptamer-Based SPE for Select Ergot Alkaloids from Rye Feed
| Target Analyte | Aptamer Used | Extraction Efficiency | Analytical Method |
| Ergosine | M3.2 & L5.5 | Successfully Extracted | LC-QTOF-MS |
| Ergokryptine | M3.2 & L5.5 | Successfully Extracted | LC-QTOF-MS |
| Ergocornine | M3.2 & L5.5 | Successfully Extracted | LC-QTOF-MS |
| This compound | M3.2 & L5.5 | Not Retained | LC-QTOF-MS |
| Data sourced from Vandenbussche et al. (2014).[3][4] |
Table 3: Performance of Standard Analytical Methods for this compound in Feed/Cereals
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate |
| HPLC-FLD | 5 µg/kg | 10 µg/kg | 82-120% |
| UHPLC-MS/MS | 0.03 - 0.17 ng/g | 0.1 - 0.5 ng/g | 60-70% (QuEChERS) |
| Data sourced from multiple studies on mycotoxin analysis.[1][7][8] |
Experimental Protocols
Protocol 1: Development of this compound-Specific Aptamers via SELEX
This protocol outlines a hypothetical workflow for the in vitro selection of DNA aptamers that bind specifically to this compound.
1.1. Materials and Reagents:
-
This compound standard
-
ssDNA library with a central random region (e.g., 40 nucleotides) flanked by constant regions for PCR amplification
-
PCR primers (forward and reverse)
-
Taq DNA polymerase and dNTPs
-
Magnetic beads (e.g., streptavidin-coated)
-
Biotinylated this compound (for immobilization) or a suitable linker
-
Binding buffer (e.g., PBS with MgCl₂)
-
Washing buffer (same as binding buffer)
-
Elution buffer (e.g., deionized water at high temperature, or a solution that disrupts aptamer-target interaction)
-
DNA purification kits
1.2. SELEX Workflow Diagram:
Caption: A diagram illustrating the iterative SELEX process for developing this compound-specific aptamers.
1.3. Procedure:
-
Target Immobilization: Immobilize biotinylated this compound onto streptavidin-coated magnetic beads.
-
Incubation: Incubate the ssDNA library with the this compound-coated beads in binding buffer to allow for binding.
-
Washing: Wash the beads with washing buffer to remove unbound and weakly bound DNA sequences.
-
Elution: Elute the bound DNA sequences from the beads, for example, by heating in deionized water.
-
Amplification: Amplify the eluted sequences using PCR with the appropriate forward and reverse primers.
-
ssDNA Generation: Separate the DNA strands to generate an enriched ssDNA pool for the next round of selection.
-
Iterative Cycles: Repeat steps 2-6 for several cycles (typically 8-15), increasing the stringency of the washing steps in later cycles to select for high-affinity binders.
-
Cloning and Sequencing: After the final SELEX round, clone the enriched PCR products and sequence individual aptamer candidates.
-
Characterization: Synthesize the identified aptamer sequences and characterize their binding affinity (e.g., determining the Kd value) and specificity against this compound and other structurally related mycotoxins.
Protocol 2: Aptamer-Based Solid-Phase Extraction (SPE) of this compound
This generalized protocol describes the use of an this compound-specific aptamer (once developed) immobilized on a solid support for the selective extraction of this compound from a feed sample extract.
2.1. Materials and Reagents:
-
This compound-specific aptamer with a functional group for immobilization (e.g., 5'-amino or 5'-thiol modification)
-
Solid support (e.g., silica (B1680970) gel, magnetic beads, or chromatography resin)
-
Coupling agents for immobilization (e.g., EDC/NHS for amino-carboxyl coupling)
-
Feed sample
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Aptamer-SPE Binding Buffer (to be optimized)
-
Aptamer-SPE Washing Buffer (to be optimized)
-
Aptamer-SPE Elution Buffer (e.g., acidic solution or organic solvent to disrupt aptamer binding)
-
SPE cartridges
-
LC-MS/MS or HPLC-FLD for analysis
2.2. Aptamer-Based SPE Workflow Diagram:
Caption: A schematic of the aptamer-based solid-phase extraction process for this compound from feed samples.
2.3. Procedure:
-
Aptamer Immobilization: Covalently immobilize the functionalized this compound-specific aptamer onto the chosen solid support according to established protocols (e.g., using EDC/NHS chemistry to link an amino-modified aptamer to a carboxyl-functionalized resin). Pack the functionalized support into an SPE cartridge.
-
Sample Preparation:
-
Grind and homogenize the feed sample to a fine powder.
-
Extract the this compound from the sample using an appropriate solvent mixture (e.g., acetonitrile/ammonium carbonate buffer).[7]
-
Centrifuge and/or filter the mixture to obtain a crude extract.
-
-
Aptamer-SPE:
-
Conditioning: Equilibrate the aptamer-SPE cartridge with the binding buffer.
-
Loading: Pass the crude feed extract through the cartridge at an optimized flow rate to allow the this compound to bind to the immobilized aptamers.
-
Washing: Wash the cartridge with the washing buffer to remove unbound matrix components.
-
Elution: Elute the captured this compound from the cartridge using the elution buffer.
-
-
Analysis: Analyze the eluted fraction using a validated analytical method such as LC-MS/MS or HPLC-FLD to quantify the concentration of this compound.
While aptamer-based extraction holds great promise for the selective and efficient clean-up of this compound from complex feed matrices, the development of a specific, high-affinity aptamer for this particular mycotoxin is a critical prerequisite. The protocols and data presented here provide a framework for the development and application of such a tool. Future research should focus on the SELEX-based discovery of this compound-binding aptamers and the subsequent validation of their performance in SPE applications for feed analysis. This would represent a significant advancement in mycotoxin monitoring and contribute to enhanced feed safety.
References
- 1. researchgate.net [researchgate.net]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Aptamer-Based Extraction of Ergot Alkaloids from Ergot Contaminated Rye Feed [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Aptamer-Based Molecular Recognition of Lysergamine, Metergoline and Small Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Ergocristine and its Epimers by LC-Fluorescence Detection
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ergocristine and its corresponding epimer, ergocristinine, in various matrices, particularly animal feedingstuffs and cereals. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD), a widely accessible and reliable technique for mycotoxin analysis. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in research and quality control laboratories.
Introduction
Principle
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
-
Homogenization: Grind the sample to a fine powder (e.g., passing through a 1 mm sieve).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 10 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take a 5 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Liquid Chromatography-Fluorescence Detection (LC-FLD)
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector is required.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase A | 2 mM Ammonium Carbonate in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 0 min, 21% B; 1 min, 38% B; 4.8 min, 50% B; 23 min, 50% B; 25 min, 100% B; 28 min, 100% B; 30 min, 21% B; hold for 4 min[2] |
| Flow Rate | 1.0 mL/min (with variations as described in the gradient reference)[2] |
| Column Temperature | 25°C[1] |
| Injection Volume | 100 µL[2] |
| Fluorescence Detector | Excitation: 330 nm, Emission: 420 nm[2][3] |
Note: An alternative excitation wavelength of 250 nm and emission of 425 nm has also been reported to yield a larger signal.[1]
Data Presentation
The following tables summarize the quantitative data for the LC-fluorescence detection method for this compound and other ergot alkaloids.
Table 1: Method Validation Parameters
| Parameter | This compound | Reference |
| Linearity Range (µg/kg) | 25 - 400 | [2] |
| Coefficient of Determination (R²) | >0.99 | [2] |
| Limit of Detection (LOD) (µg/kg) | 3.23 - 6.53 | [2] |
| Limit of Quantitation (LOQ) (µg/kg) | 11.78 - 13.06 | [2] |
| Recovery (%) | 85.2 - 117.8 | [3] |
| Repeatability (CV%) | < 14.3 | [2] |
| Reproducibility (CV%) | < 15.4 | [2] |
CV: Coefficient of Variation
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of this compound and its Epimer
Caption: Epimerization relationship between this compound and ergocristinine.
Conclusion
The described LC-fluorescence detection method provides a reliable and sensitive approach for the determination of this compound and its epimers in complex matrices such as animal feed. The method is characterized by good linearity, low detection and quantification limits, and acceptable recovery and precision, making it suitable for routine monitoring and regulatory compliance testing. The provided protocol and validation data serve as a valuable resource for laboratories aiming to implement this analytical technique.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Utilization of Deuterated Ergocristine as an Internal Standard for High-Accuracy Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristine, a prominent member of the ergot alkaloid family, is a mycotoxin produced by fungi of the Claviceps genus, commonly contaminating cereal grains like rye and wheat. Due to its potential toxicity, including vasoconstrictive and neurotropic effects, regulatory bodies worldwide have set stringent maximum limits for its presence in food and feed.[1][2] Accurate and precise quantification of this compound is therefore paramount for food safety, toxicological studies, and pharmaceutical research where its derivatives may be investigated.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ergot alkaloids due to its high sensitivity and selectivity.[3][4] However, matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response can significantly impact the accuracy and reproducibility of quantitative LC-MS/MS methods.[3] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the most effective way to mitigate these issues.[3]
A deuterated internal standard is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[3] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss or variation during sample processing will affect both the analyte and the standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to highly accurate and reliable results.
This application note provides a detailed protocol for the semi-synthesis of deuterated this compound (specifically, [¹³C, ²H₃]-N⁶-methyl this compound, hereafter referred to as this compound-d₄) and its application as an internal standard for the quantitative analysis of this compound in a cereal matrix by LC-MS/MS.
Part 1: Synthesis of Deuterated this compound (this compound-d₄)
A robust method for the synthesis of isotopically labeled this compound involves a two-step semi-synthetic approach starting from native this compound. This method consists of the N⁶-demethylation of this compound to yield northis compound, followed by remethylation using an isotopically labeled methylating agent, [¹³C, ²H₃]-iodomethane.
Experimental Workflow for Synthesis
Caption: Workflow for the semi-synthesis of deuterated this compound.
Detailed Synthesis Protocol
Step 1: N-Demethylation of this compound to Northis compound
-
Dissolution: Dissolve or suspend native this compound in dichloromethane.
-
N-Oxidation: Cool the solution in an ice bath and add meta-chloroperbenzoic acid (mCPBA). Monitor the reaction for the complete conversion of the starting material.
-
Dealkylation: To the reaction mixture, add hydrochloric acid, ferric chloride (FeCl₃), and iron powder. Shake the mixture overnight.
-
Purification: Purify the resulting demethylated product, northis compound, by preparative High-Performance Liquid Chromatography (HPLC).
-
Drying: Dry the purified northis compound.
Step 2: Remethylation to this compound-d₄
-
Dissolution: Redissolve the purified northis compound in acetone.
-
Remethylation: Add [¹³C, ²H₃]-iodomethane to the solution to perform the remethylation.
-
Purification: Purify the crude product by preparative HPLC to separate the isotopically labeled this compound-d₄ from any unreacted northis compound. This step will yield both the C⁸-R (this compound-d₄) and C⁸-S (ergocristinine-d₄) epimers.
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Labeling Reagent | [¹³C, ²H₃]-Iodomethane | |
| Overall Yield | 8.1% | |
| Epimer Ratio (R%:S%) | 45:55 | |
| Mass Shift | +4 Da | [3] |
| Isotopic Purity | >98% (Typical for this method) | [5] |
Part 2: Application of this compound-d₄ as an Internal Standard
This section details the use of the synthesized this compound-d₄ as an internal standard for the quantification of this compound in rye flour.
Analytical Workflow
Caption: Workflow for this compound analysis using a deuterated internal standard.
Detailed Analytical Protocol
1. Sample Preparation and Extraction
-
Weighing: Weigh 5 g of homogenized rye flour into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of this compound-d₄ solution (e.g., 50 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v) under alkaline conditions (e.g., with ammonium (B1175870) carbonate).[3]
-
Shaking: Shake vigorously for 60 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Cleanup: Pass the supernatant through a solid-phase extraction (SPE) cleanup column (e.g., MycoSep 150 Ergot SPE) to remove matrix interferences.[3]
-
Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 500 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. Data Analysis
-
Peak Integration: Integrate the peak areas for both this compound and the internal standard, this compound-d₄.
-
Ratio Calculation: Calculate the peak area ratio (PAR) for each sample and calibration standard: PAR = (Peak Area of this compound) / (Peak Area of this compound-d₄).
-
Calibration Curve: Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their PAR values on the calibration curve.
Analytical Method Performance Data
| Parameter | This compound | This compound-d₄ (Internal Standard) |
| Precursor Ion (m/z) | 610.3 | 614.3 |
| Product Ion 1 (m/z) | 223.1 | 227.1 |
| Product Ion 2 (m/z) | 282.2 | 282.2 |
| Linearity (r²) | >0.99 | N/A |
| LOD (µg/kg) | ~0.3 | N/A |
| LOQ (µg/kg) | ~1.0 | N/A |
| Recovery (%) | 70-120% (with IS correction) | N/A |
| Precision (RSD%) | <15% | N/A |
Note: The MRM transitions for this compound-d₄ are predicted based on the fragmentation pattern of this compound and the location of the isotopic label. The product ion at m/z 282.2 does not contain the labeled N⁶-methyl group and thus does not show a mass shift.
This compound Signaling Pathway
This compound exerts its biological effects primarily by interacting with dopaminergic and adrenergic receptor systems. It is known to act as an antagonist at dopamine (B1211576) D1 and D2 receptors.[6] The antagonism of these receptors disrupts the normal downstream signaling cascades initiated by dopamine.
Caption: Antagonistic action of this compound on dopamine receptor signaling pathways.
-
D1 Receptor Pathway: Dopamine binding to the D1 receptor activates the Gs/olf G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7] This activates Protein Kinase A (PKA), leading to various downstream cellular responses. This compound blocks this activation.
-
D2 Receptor Pathway: Dopamine binding to the D2 receptor activates the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] This modulates downstream cellular activity. This compound prevents this inhibition from occurring in response to dopamine.
Conclusion
The use of a deuterated internal standard, such as this compound-d₄, is crucial for achieving high accuracy and precision in the quantification of this compound by LC-MS/MS. The semi-synthetic protocol described provides a reliable method for producing this essential analytical tool. The detailed analytical protocol for rye flour demonstrates a practical application, which can be adapted for other complex matrices. By effectively compensating for matrix effects and other sources of analytical variability, the use of deuterated this compound enables robust and reliable monitoring to ensure compliance with regulatory limits and supports further research into the toxicology and pharmacology of this important mycotoxin.
References
- 1. Occurrence of Ergot Alkaloids in Major and Minor Cereals from Northern Italy: A Three Harvesting Years Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Animal Models of Fescue Toxicosis for Ergocristine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and detailed data for utilizing animal models in the study of fescue toxicosis, with a specific focus on the ergot alkaloid ergocristine. The information is intended to guide researchers in establishing robust experimental systems to investigate the pathophysiology of fescue toxicosis and to evaluate potential therapeutic interventions.
Introduction to Fescue Toxicosis and this compound
Fescue toxicosis is a multifaceted condition affecting livestock, primarily cattle, that consume tall fescue grass infected with the endophytic fungus Epichloë coenophiala. This fungus produces a variety of ergot alkaloids, with ergovaline (B115165) being the most abundant and extensively studied. However, other ergot alkaloids, including this compound, are also present and contribute to the toxic effects.[1][2] The clinical signs of fescue toxicosis are diverse and include reduced feed intake, weight gain, and milk production, as well as hyperthermia, rough hair coat, and reproductive issues.[1][3]
The underlying mechanism of fescue toxicosis is largely attributed to the vasoconstrictive properties of ergot alkaloids.[4][5] this compound, like other ergopeptine alkaloids, is known to interact with various biogenic amine receptors, including dopaminergic, serotonergic, and adrenergic receptors, leading to a cascade of physiological disruptions.[6][7] Understanding the specific role of this compound in fescue toxicosis is crucial for developing targeted therapies to mitigate its detrimental effects on animal health and productivity.
Animal Models
Rodent and ruminant models are widely used to study fescue toxicosis due to their ability to replicate the key clinical signs observed in production animals.
-
Rat Model: The rat model is a cost-effective and well-controlled system for initial screening of compounds and for detailed physiological and mechanistic studies. Rats fed endophyte-infected fescue seed exhibit many of the same responses as cattle, including reduced feed intake, weight gain, and altered thermoregulation.[8]
-
Bovine (Steer) Model: The steer model provides a more direct and relevant system for studying the effects of fescue toxicosis in the target species. It allows for the evaluation of production parameters and physiological responses that are directly applicable to the cattle industry.
Quantitative Data on the Effects of this compound and Fescue Toxicosis
The following tables summarize quantitative data from various studies on the effects of this compound and fescue toxicosis in different animal models.
Table 1: Vasoconstrictive Potency of Ergot Alkaloids in Bovine Lateral Saphenous Veins
| Alkaloid | Onset of Contractile Response (M) | Half Maximal Effective Concentration (EC50) (M) | Maximal Response (EMAX) (%) |
| Ergovaline | 1 x 10⁻⁸ | 4.0 x 10⁻⁶ ± 1.5 x 10⁻⁶ | 104.1 ± 6.1 |
| Ergotamine | 1 x 10⁻⁸ | 4.0 x 10⁻⁶ ± 1.5 x 10⁻⁶ | 104.1 ± 6.1 |
| This compound | 1 x 10⁻⁷ | 5.6 x 10⁻⁶ ± 1.3 x 10⁻⁶ | 45.5 ± 4.5 |
| Ergocornine | 1 x 10⁻⁷ | 4.0 x 10⁻⁵ ± 2.3 x 10⁻⁵ | 57.2 ± 9.2 |
| α-Ergocryptine | 1 x 10⁻⁶ | 5.4 x 10⁻⁶ ± 1.3 x 10⁻⁶ | 60.1 ± 5.9 |
| Ergonovine | 1 x 10⁻⁶ | 1.1 x 10⁻⁵ ± 1.5 x 10⁻⁶ | 30.5 ± 3.9 |
| Lysergic Acid | 1 x 10⁻⁵ | 5.5 x 10⁻⁵ ± 2.3 x 10⁻⁵ | 22.6 ± 4.0 |
Data adapted from Klotz et al. (2006, 2007, 2010) as presented in a subsequent review.[9]
Table 2: Effects of Ergot Alkaloids on Physiological Parameters in Cattle
| Parameter | Animal Model | Ergot Alkaloid and Dose | Observed Effect |
| Feed Intake | Steers | Diets with 1.5 mg/kg total ergot alkaloids | Reduced Dry Matter Intake (DMI) |
| Feed Intake | Steers | 15 µg ergovaline/kg BW | Decreased Dry Matter Intake (DMI) |
| Body Weight Gain | Steers | High Endophyte Fescue | Decreased |
| Rectal Temperature | Steers | Ergotamine and Ergonovine (i.v.) | No significant change |
| Skin Temperature | Steers | Ergotamine and Ergonovine (i.v.) | Significantly lower |
| Heart Rate | Steers | Ergotamine and Ergonovine (i.v.) | Significantly lower |
| Respiration Rate | Steers | Ergotamine and Ergonovine (i.v.) | Higher |
| Blood Pressure | Steers | Ergotamine and Ergonovine (i.v.) | Higher |
| Serum Prolactin | Steers | High Endophyte Fescue | Decreased |
| Serum Prolactin | Heifers | Ergotamine and Ergonovine (i.v.) | Significantly lower |
Data compiled from multiple sources.[7][10][11][12]
Table 3: Effects of this compound on Prolactin Secretion in Rats
| Animal Model | This compound Dose | Time to Effect | Observed Effect |
| Female Rats | 0.25 to 1.0 mg | 1 hour | Markedly lowered serum prolactin |
| Male Rats (with pituitary grafts) | 30 µg/kg (single bolus injection) | Immediate | Declined elevated plasma prolactin |
Data compiled from multiple sources.[13][14]
Experimental Protocols
Protocol 1: Induction of Fescue Toxicosis in a Rat Model for this compound Research
Objective: To induce fescue toxicosis in rats to study the specific effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Endophyte-infected (Epichloë coenophiala) tall fescue seed containing a known concentration of this compound and other ergot alkaloids.
-
Endophyte-free tall fescue seed (control)
-
Standard rodent chow
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Metabolic cages for individual housing and collection of urine and feces
-
Equipment for measuring body weight, feed intake, and water consumption
-
Rectal thermometer or other device for measuring core body temperature
-
Blood collection supplies (e.g., tubes, needles)
-
Centrifuge and freezer for sample processing and storage
Procedure:
-
Acclimation: House rats individually in a temperature- and light-controlled environment (e.g., 22°C, 12:12 h light-dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard rodent chow and water.
-
Diet Preparation:
-
Control Diet: Grind endophyte-free tall fescue seed and mix it with powdered standard rodent chow at a specified ratio (e.g., 20% seed, 80% chow by weight).
-
Treatment Diet: Grind endophyte-infected tall fescue seed and mix it with powdered standard rodent chow at the same ratio as the control diet. The concentration of this compound in the final diet should be calculated based on the analysis of the infected seed.
-
-
Experimental Groups: Randomly assign rats to the following groups (n=8-10 per group):
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Group 1: Control (fed the endophyte-free fescue diet)
-
Group 2: Treatment (fed the endophyte-infected fescue diet)
-
-
Induction of Toxicosis:
-
Provide the respective diets to the rats for a period of 14-28 days.
-
Monitor and record body weight, feed intake, and water consumption daily.
-
Measure core body temperature at regular intervals (e.g., daily or every other day).
-
-
Sample Collection:
-
At the end of the experimental period, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Collect urine and feces from metabolic cages during the final 24 hours of the study.
-
Euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain, pituitary) for further analysis.
-
-
Biochemical and Hormonal Analysis:
-
Analyze serum or plasma for prolactin levels, as well as other relevant hormones and biochemical markers of toxicity (e.g., liver enzymes, kidney function tests).
-
Analyze tissue samples for this compound and its metabolites, or for changes in gene or protein expression.
-
Protocol 2: Induction of Fescue Toxicosis in a Steer Model for this compound Research
Objective: To induce fescue toxicosis in steers to evaluate the effects of this compound on production and physiological parameters.
Materials:
-
Angus or Holstein steers (initial body weight ~250 kg)
-
Endophyte-infected (Epichloë coenophiala) tall fescue seed or hay with known concentrations of this compound and other ergot alkaloids.
-
Endophyte-free tall fescue seed or hay (control)
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Basal diet (e.g., corn silage, concentrate mix)
-
Individual feeding pens
-
Scale for weighing steers
-
Equipment for measuring feed intake
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Rectal thermometer
-
Blood collection supplies (e.g., vacutainer tubes, needles)
-
Chute or other handling facility for safe animal restraint
Procedure:
-
Acclimation: House steers in individual pens for at least two weeks prior to the start of the experiment. Adapt them to the basal diet and handling procedures.
-
Diet Formulation:
-
Control Diet: Mix endophyte-free fescue seed or hay with the basal diet to achieve a specific percentage of the total dry matter intake.
-
Treatment Diet: Mix endophyte-infected fescue seed or hay with the basal diet at the same percentage as the control. The daily intake of this compound should be calculated based on the feed analysis and the expected feed intake of the steers.
-
-
Experimental Design:
-
Use a completely randomized design with two treatment groups: Control and Treatment (n=6-8 steers per group).
-
The experimental period should be at least 28 days to allow for the development of clinical signs.
-
-
Data and Sample Collection:
-
Record individual feed intake daily.
-
Measure body weight at the beginning and end of the study, and at regular intervals (e.g., weekly).
-
Measure rectal temperature at the same time each day.
-
Observe and score clinical signs of fescue toxicosis (e.g., rough hair coat, respiratory rate, time spent in shade) on a regular basis.
-
Collect blood samples via jugular venipuncture at baseline and at weekly intervals throughout the study.
-
-
Laboratory Analysis:
-
Analyze serum or plasma for prolactin, progesterone, and other hormones of interest.
-
Analyze serum for biochemical parameters related to liver and kidney function, and mineral status.
-
Analyze feed samples for ergot alkaloid concentrations to confirm intake.
-
Signaling Pathways and Visualizations
This compound exerts its effects by interacting with multiple receptor systems. The following diagrams illustrate the key signaling pathways involved in the pathophysiology of fescue toxicosis.
Dopamine (B1211576) D2 Receptor Signaling and Prolactin Inhibition
This compound is an agonist at dopamine D2 receptors on lactotrophs in the anterior pituitary.[15][16] This activation leads to the inhibition of prolactin secretion through a Gαi-coupled pathway.
Caption: this compound inhibits prolactin secretion via the dopamine D2 receptor pathway.
Alpha-2 Adrenergic Receptor Signaling and Vasoconstriction
This compound acts as an agonist at α2-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[17] This effect is mediated through a Gαi-coupled pathway that ultimately increases intracellular calcium levels.
Caption: this compound induces vasoconstriction through the α2-adrenergic receptor pathway.
Experimental Workflow for Evaluating Therapeutic Agents
This workflow outlines the general steps for using the described animal models to test the efficacy of a potential therapeutic agent against this compound-induced fescue toxicosis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Analysis of endophyte toxins: fescue and other grasses toxic to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tall Fescue Toxicosis | MU Extension [extension.missouri.edu]
- 4. The cardiovascular effects of ergometrine in the experimental animal in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 6. Activities and Effects of Ergot Alkaloids on Livestock Physiology and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxytryphophan mitigates ergot alkaloid-induced suppression of serotonin and feed intake in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of ergotamine and ergonovine on thermal regulation and cardiovascular function in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the extracellular signal-regulated kinase (Erk) signal transduction cascade in alpha(2) adrenoceptor-mediated vasoconstriction in porcine palmar lateral vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ergocristine Separation by HPLC
Welcome to the technical support center for the optimization of ergocristine separation from its epimers using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound from its epimers?
A1: The primary challenges in separating this compound from its C-8 epimer, ergocristinine, stem from their structural similarity as diastereomers. This often leads to co-elution or poor resolution. Furthermore, epimerization—the conversion of one epimer to the other—can occur during sample preparation, extraction, and even during the HPLC analysis, affecting accurate quantification.[1][2][3] Factors such as pH, solvent polarity, temperature, and exposure to light can influence the rate of epimerization.[4][5][6]
Q2: Which HPLC columns are most effective for separating this compound and its epimers?
A2: Reversed-phase columns are predominantly used for the separation of ergot alkaloids.[1][7] C18 columns are a common choice and have demonstrated success in separating this compound from its epimers.[8][9] Phenyl-hexyl columns have also been shown to provide good resolution and peak symmetry, offering a different selectivity that can be beneficial for challenging separations.[1][8]
Q3: What mobile phase composition is recommended for optimal separation?
A3: Alkaline mobile phases are generally preferred to maintain the stability of the epimers and improve separation by preventing protonation.[1][7] Common mobile phase systems consist of acetonitrile (B52724)/water or methanol/water mixtures with additives like ammonium (B1175870) carbonate, ammonium hydroxide (B78521), or triethylamine (B128534) to maintain an alkaline pH.[1][7] Gradient elution, starting with a higher aqueous phase concentration and gradually increasing the organic phase, is typically employed to achieve a successful separation of multiple ergot alkaloids and their epimers.[8]
Q4: How can I prevent the epimerization of this compound during analysis?
A4: To minimize epimerization, it is crucial to control several factors throughout the analytical process.[2] Using alkaline mobile phases helps to stabilize the epimers.[1][7] Samples should be stored at low temperatures (e.g., -20°C) and protected from light.[5][10] It is also advisable to use a cooled autosampler to maintain low temperatures during the injection sequence.[5] The choice of solvent is also critical; for instance, long-term storage in chloroform (B151607) has been shown to prevent epimerization, while acetonitrile is suitable for shorter periods if kept at low temperatures.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound and its epimers.
Problem 1: Poor Resolution Between this compound and Ergocristinine Peaks
Symptoms:
-
Overlapping peaks for this compound and its epimer.
-
Inability to accurately quantify individual epimers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Gradient | Optimize the gradient profile. Try a shallower gradient with a slower increase in the organic phase percentage to enhance the separation between the closely eluting epimers. |
| Incorrect Mobile Phase pH | Ensure the mobile phase is sufficiently alkaline. An alkaline pH helps to maintain the stability of the epimers and can improve separation.[1][7] Consider using additives like ammonium carbonate or ammonium hydroxide. |
| Suboptimal Column Choice | If using a C18 column, consider switching to a phenyl-hexyl column, which offers different selectivity and may improve resolution.[1][8] |
| Elevated Column Temperature | While temperature can affect selectivity, higher temperatures might decrease resolution. An optimal temperature is often found around 25°C.[8] |
| Flow Rate is Too High | A lower flow rate can sometimes improve the resolution between closely eluting peaks. The optimal flow rate for both C18 and phenyl-hexyl columns has been found to be 1 mL/min.[8] |
Problem 2: Peak Tailing for this compound or its Epimer
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | Add a competing base, such as triethylamine, to the mobile phase to mask active silanol (B1196071) groups on the stationary phase. Reducing the mobile phase pH can also minimize these interactions. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1][7] |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Shifting retention times for this compound and its epimer across different runs.
-
Difficulty in peak identification.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Mobile Phase Preparation Inconsistency | Prepare fresh mobile phase for each analysis and ensure accurate pH adjustment and component mixing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate pump issues.[11] |
| Column Equilibration is Insufficient | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Experimental Protocols
Protocol 1: HPLC-FLD Method for this compound and Epimer Separation
This protocol is based on methods optimized for the separation of ergot alkaloids using a C18 column and fluorescence detection.[8]
1. Instrumentation and Columns:
-
HPLC system with a fluorescence detector.
-
Stationary Phase: C18 column.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 5 mM ammonium bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Acetonitrile/water mixture similar to the initial mobile phase composition.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 60 µL |
| Detection (Fluorescence) | Excitation: 250 nm, Emission: 425 nm |
| Gradient Program | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B. The exact gradient should be optimized for your specific instrument and column. |
4. Sample Preparation:
-
A liquid-liquid extraction followed by solid-phase extraction (SPE) can be a suitable method for sample clean-up.
Protocol 2: UHPLC-MS/MS Method for High-Sensitivity Analysis
This protocol utilizes UHPLC coupled with tandem mass spectrometry for sensitive detection and quantification.[9][12]
1. Instrumentation and Columns:
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Stationary Phase: C18 column (e.g., 1.7 µm, 100 mm x 2.1 mm).[9]
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.05% ammonium hydroxide and 5 mmol/L ammonium acetate (B1210297) in water.[9]
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS/MS Detection | Electrospray ionization (ESI) in positive mode. Monitor specific precursor and product ions for this compound and ergocristinine. |
| Gradient Program | A rapid gradient appropriate for UHPLC separation, starting with a low percentage of Mobile Phase B. |
4. Sample Preparation:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed for efficient sample preparation.[9][12]
Visualized Workflows
Caption: A generalized experimental workflow for the HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common HPLC separation issues.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epimerization of ergot alkaloids in feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. mdpi.com [mdpi.com]
- 10. food.gov.uk [food.gov.uk]
- 11. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 12. Determination of the Main Ergot Alkaloids and Their Epimers in Oat-Based Functional Foods by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Ergocristine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ergocristine during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can lead to poor recovery of this compound?
A1: The primary factors contributing to low this compound recovery include:
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Degradation: this compound is sensitive to pH, temperature, and light. Exposure to acidic or strongly alkaline conditions, elevated temperatures, and UV light can lead to its degradation.[1][2]
-
Epimerization: this compound can convert to its less active epimer, ergocristinine, particularly in solution. This process is influenced by solvent type, pH, and temperature.[1][2][3]
-
Improper Solvent Selection: The choice of extraction and elution solvents is critical. Using a solvent in which this compound has low solubility or a solvent system that does not efficiently partition it from the sample matrix will result in poor recovery.
-
Suboptimal pH: The pH of the sample and extraction solvents significantly impacts the ionization state of this compound, affecting its solubility and retention on solid-phase extraction (SPE) media.[2]
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced efficiency.
Q2: What is epimerization and how does it affect my results?
A2: Epimerization is a chemical process where one stereoisomer is converted into its diastereomer. In the case of this compound, it can convert to Ergocristinine at the C-8 position.[2][3] This is problematic because Ergocristinine has different biological activity and chromatographic properties, leading to inaccurate quantification of the target analyte. The conversion can be promoted by protic solvents, changes in pH, and heat.[1][4]
Q3: What are the ideal storage conditions for this compound standards and samples to minimize degradation?
A3: To ensure the stability of this compound, standards and samples should be stored at or below -20°C in the dark.[3][5] It is also recommended to use non-protic solvents for long-term storage of standards and to prepare solutions fresh whenever possible.[1][6] Extracts should ideally be analyzed on the same day they are prepared.[7][8]
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause | Recommended Solution |
| Low this compound concentration in the organic phase | Incorrect Solvent Polarity: The chosen organic solvent may not be optimal for partitioning this compound from the aqueous phase. | - Use a solvent mixture with appropriate polarity. Toluene (B28343)/ethanol mixtures (e.g., 87:13 v/v) have been used effectively.[9] - Consider using a more polar solvent if this compound remains in the aqueous phase. |
| Suboptimal pH of the Aqueous Phase: The pH can affect the charge state and solubility of this compound. | - For extraction into an organic solvent, adjust the aqueous phase to a slightly alkaline pH (e.g., pH 7.3) to ensure this compound is in its neutral, more lipophilic form.[9] | |
| Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery. | - Centrifuge the sample to break the emulsion. - Add a small amount of salt to the aqueous phase. - Allow the phases to separate for a longer period. | |
| Analyte Degradation | Exposure to Harsh pH or High Temperature: Prolonged exposure to strong acids or bases, or heating during extraction can degrade this compound.[1] | - Perform the extraction at room temperature or on ice. - Minimize the time the sample is in contact with acidic or alkaline solutions. |
Poor Recovery in Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Recommended Solution |
| Analyte Breakthrough (this compound in the load/wash fraction) | Improper Sorbent Selection: The SPE sorbent may not have the appropriate retention mechanism for this compound. | - For acidic extracts where this compound is protonated, a strong cation-exchange (SCX) sorbent is effective.[10][11][12] - For neutral solutions, a reversed-phase (e.g., C18) sorbent can be used. |
| Incorrect Sample pH: The pH of the sample load solution is critical for retention. | - When using an SCX cartridge, ensure the sample pH is acidic (e.g., pH 2.2) to keep this compound protonated and positively charged for strong retention.[10][11][12] | |
| Wash Solvent is Too Strong: The wash solvent may be prematurely eluting this compound. | - Use a weaker wash solvent. For SCX, a mixture of the extraction solvent (e.g., methanol (B129727)/acidified water) can be used to wash away interferences without eluting the analyte.[10][11][12] | |
| Incomplete Elution (this compound retained on the cartridge) | Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. | - For SCX, use a basic elution solvent (e.g., pH 9) to neutralize the charge on this compound, allowing it to be eluted with an organic solvent like methanol.[10][11][12] - For reversed-phase, increase the percentage of organic solvent in the elution solution. |
| Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely desorb the analyte. | - Increase the volume of the elution solvent. - Perform a second elution and analyze it separately to check for residual this compound. |
Data Presentation
Table 1: Recovery of this compound and other Ergot Alkaloids using different Extraction Solvents.
| Extraction Solvent | Recovery Rate (%) | Reference |
| Acetonitrile/Ammonium Carbonate Buffer (84:16 v/v) | ~90 - 120 | [3] |
| Methanol/0.25% Phosphoric Acid (40:60 v/v) | Mean recovery of 88.1 (range 79.1 - 95.9) | [10][12] |
| QuEChERS (Acetonitrile/Water with Ammonium Carbonate) | 60 - 70 | [3][13] |
| QuEChERS (optimized with Ammonium Carbonate/Acetonitrile) | ~90 - 98 | [14] |
Table 2: Influence of Temperature on this compound Stability.
| Temperature | Observation | Reference |
| -20°C | Stable for at least one month.[5] Long-term storage recommended at this temperature.[1][6] | [1][5][6] |
| 4°C | Significant epimerization observed after 14 days in rye and barley extracts. | [7][8] |
| Room Temperature | Epimerization is more pronounced.[4] Total ergot concentration can vary over time.[5] | [4][5] |
| Heating (60-190°C) | Can decrease the concentration of this compound and influence the epimer ratio. | [1][15] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Wheat
This protocol is adapted from a method utilizing a strong cation-exchange SPE disk for cleanup.[10][11][12][16]
1. Sample Preparation: a. Weigh 25.0 g of ground wheat sample into a 250 mL Erlenmeyer flask. b. Add 100 mL of extraction solvent (methanol/0.25% concentrated H3PO4, 40:60 v/v, pH 2.2). c. Shake for 30 minutes using a wrist-action shaker. d. Filter the mixture through Whatman filter paper and collect the filtrate.
2. SPE Cartridge Conditioning: a. Condition a strong cation-exchange SPE microcolumn with 2.0 mL of methanol followed by 2.0 mL of 0.25% concentrated H3PO4.
3. Sample Loading: a. Dilute 4.0 mL of the sample extract with 4.0 mL of 0.25% concentrated H3PO4. b. Load the diluted extract onto the conditioned SPE column at a flow rate of approximately 2 mL/min.
4. Washing: a. Wash the column with 1.0 mL of the extraction solvent. b. Discard the wash. c. Dry the column under vacuum for 3 minutes.
5. Elution: a. Elute the ergot alkaloids with 1.0 mL of elution solvent (methanol/0.05M phosphate (B84403) buffer, pH 9, 60:40 v/v) into an amber vial.
6. Analysis: a. The eluate is ready for analysis by HPLC with fluorescence detection or LC-MS/MS.
Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Ergot
This protocol is based on a process for isolating ergot alkaloids from Claviceps purpurea.[9]
1. Primary Extraction: a. Extract the ergot material with a toluene/ethanol mixture (e.g., 87:13 v/v) to obtain a primary extract.
2. Acidic Extraction: a. Extract the primary extract with an aqueous solution of an acid (e.g., 0.2% w/w HCl in ethanol/water 1:1 v/v) to transfer the protonated ergot alkaloids into the aqueous phase.
3. Basification and Back-Extraction: a. Increase the pH of the aqueous extract to above 7.0 (e.g., pH 7.3) with an aqueous base solution (e.g., 5% w/w NaOH) to neutralize the ergot alkaloids. b. Extract the basified aqueous solution with toluene to transfer the neutral ergot alkaloids into the organic phase.
4. Concentration and Crystallization: a. Partially evaporate the toluene from the purified extract to induce crystallization of the ergot alkaloids.
Mandatory Visualization
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for poor this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and epimerisation behaviour of ergot alkaloids in vario...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Heating, Pelleting, and Feed Matrix on Apparent Concentrations of Cereal Ergot Alkaloids in Relation to Growth Performance and Welfare Parameters of Backgrounding Beef Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Technical Support Center: Minimizing Ergocristine Epimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ergocristine epimerization during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound epimerization and why is it a concern?
A1: this compound is a naturally occurring ergot alkaloid that exists as a pair of epimers: the biologically active (R)-epimer (this compound) and the less active (S)-epimer (ergocristinine). Epimerization is the process where one epimer converts into the other. This is a significant concern in analytical and pharmaceutical settings because it can lead to an inaccurate quantification of the active compound, potentially underestimating its potency or toxicity.[1][2][3] The conversion between the two forms is influenced by several factors during sample handling and analysis.[1][3][4]
Q2: What are the primary factors that promote this compound epimerization?
A2: The main factors that can induce the epimerization of this compound during sample preparation include:
-
Solvent Type: Protic solvents (e.g., methanol) can promote epimerization more than non-protic solvents.[1][2]
-
pH: Both acidic and alkaline conditions can accelerate the conversion between this compound and ergocristinine (B1242015).[1][3] Alkaline conditions, in particular, favor the formation of the S-epimer.
-
Temperature: Higher temperatures increase the rate of epimerization.[1][2][5] Conversely, low temperatures help to preserve the original epimeric ratio.
-
Light Exposure: Exposure to UV light can induce epimerization.[1][2] Therefore, samples should be protected from light.
Q3: How can I minimize this compound epimerization during sample extraction?
A3: To minimize epimerization during extraction, consider the following:
-
Solvent Selection: Use non-protic solvents like acetonitrile (B52724) or chloroform (B151607) whenever possible.[1][6] If a protic solvent is necessary, keep the extraction time short and the temperature low.
-
pH Control: Maintain a neutral pH. Avoid using strong acids or bases in your extraction buffers.[1] An acetonitrile/ammonium (B1175870) carbonate buffer has been shown to maintain a constant epimer ratio.[6][7]
-
Temperature Control: Perform extractions at low temperatures (e.g., on ice or in a cold room at 4°C).[2][4]
-
Light Protection: Use amber vials or cover your glassware with aluminum foil to protect the sample from light.[2][4]
Q4: What are the best practices for storing this compound samples and standards?
A4: For long-term storage, it is recommended to store this compound standards and samples at -20°C or below.[1][4][7] They should be stored in a non-protic solvent, such as acetonitrile, and protected from light.[1][7] For short-term storage during an HPLC run (up to 18 hours), an extraction mixture of acetonitrile/ammonium carbonate buffer has been shown to be effective in maintaining stability.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of ergocristinine in a sample expected to contain primarily this compound. | Epimerization has occurred during sample preparation. | Review your sample preparation protocol. Check for and address the following: - Solvent: Switch to a non-protic solvent like acetonitrile. - pH: Ensure the pH of all solutions is neutral. - Temperature: Keep samples cold throughout the process. - Light: Protect samples from light at all stages. |
| Inconsistent epimer ratios between replicate samples. | Variability in sample handling. | Standardize your workflow to ensure all samples are treated identically. Pay close attention to the duration of each step, temperature, and light exposure. Use a cooled autosampler for analysis.[1] |
| Degradation of total ergot alkaloid concentration. | In addition to epimerization, degradation may be occurring. | High temperatures and extreme pH can lead to degradation.[1][2] Ensure storage and handling conditions are optimized for stability (low temperature, neutral pH, protection from light). Chloroform has been shown to prevent the formation of degradation products at 20°C.[1][6] |
Quantitative Data Summary
The choice of solvent significantly impacts the stability and epimerization of ergopeptides. The following table summarizes the general order of epimerization promotion by different solvents.
| Solvent/Mixture | Epimerization Promotion |
| Methanol/Dichloromethane | High |
| Acetonitrile/Buffer | Moderate |
| Extraction Mix (unspecified) | Moderate |
| Stabilising Solution (unspecified) | Low |
| Acetonitrile | Very Low |
| Chloroform | Negligible |
Data adapted from research on the stability of six major ergot alkaloids, including this compound.[1][6]
Experimental Protocols
Protocol 1: Sample Extraction of Ergot Alkaloids from Cereal Samples
This protocol is designed to minimize epimerization during the extraction of this compound from cereal matrices.
-
Homogenization: Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction Solvent Addition: Add 4 mL of an extraction solution consisting of acetonitrile and 5 mM ammonium carbonate (85:15, v/v).[8]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 9000 rpm for 5 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the entire upper layer (supernatant) for further cleanup or direct analysis.
-
Light Protection: Throughout the procedure, protect the samples from light by using amber tubes or wrapping them in aluminum foil.
-
Temperature Control: Maintain low temperatures by keeping samples on ice whenever possible.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the analysis of this compound and its epimer, ergocristinine, with fluorescence detection.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.[12]
-
Injection Volume: 5 µL.[8]
-
Autosampler Temperature: Cooled to minimize epimerization in the autosampler.[1]
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Run Time Limitation: Limit the injection sequence to 12 hours to minimize the potential for epimerization of samples in the autosampler.[8]
Visualizations
Caption: Factors influencing this compound epimerization.
Caption: Optimized workflow for minimizing this compound epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. brill.com [brill.com]
- 7. brill.com [brill.com]
- 8. Determination of the Main Ergot Alkaloids and Their Epimers in Oat-Based Functional Foods by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. mdpi.com [mdpi.com]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Technical Support Center: Enhancing Ergocristine Detection in Complex Matrices
Welcome to the technical support center for the analysis of Ergocristine. This resource is designed to assist researchers, scientists, and drug development professionals in improving the sensitivity and accuracy of this compound detection in complex sample matrices. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main challenges in detecting this compound in complex matrices like animal feed or cereal-based products?
A1: The primary challenges stem from the complexity of the sample matrix itself, which can lead to several issues during analysis.[1] Co-extracting compounds can interfere with the detection of this compound, leading to what is known as "matrix effects."[2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal) in mass spectrometry-based methods, ultimately compromising the accuracy, precision, and sensitivity of quantification.[2][3] Additionally, the low concentrations of this compound often present in these samples require highly sensitive analytical methods.[4]
Q2: My LC-MS/MS results show inconsistent peak areas for this compound. What could be the cause?
A2: Inconsistent peak areas are a common sign of matrix effects.[2] The co-eluting matrix components can affect the ionization efficiency of this compound in the mass spectrometer's source.[2] Another potential cause could be issues with the sample preparation process, leading to variable recovery rates of the analyte. It is also important to ensure the stability of this compound throughout the analytical process, as degradation can lead to lower than expected signals.
Q3: I am experiencing low recovery of this compound during my sample preparation. What are the likely reasons and how can I improve it?
A3: Low recovery can be attributed to several factors. The chosen extraction solvent may not be optimal for this compound from your specific matrix. The pH of the extraction solution is also a critical parameter that can influence recovery.[3] During clean-up steps, such as solid-phase extraction (SPE), the analyte may be lost if the sorbent material and elution solvents are not properly selected.[5] To improve recovery, consider optimizing the extraction solvent system, adjusting the pH, and carefully selecting and validating the SPE protocol. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can also be an effective technique for improving recovery.[2]
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Several strategies can be employed to mitigate matrix effects.[2]
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Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or modified QuEChERS protocols can effectively remove interfering matrix components.[2] MycoSep® multifunctional SPE columns have been shown to significantly reduce matrix effects.[5]
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Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation of this compound from co-eluting matrix components is crucial.[3] The use of columns with different chemistries, such as a Biphenyl column, can provide alternative selectivity.[6]
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[7][8]
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Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for both matrix effects and variability in analyte recovery.[9]
Experimental Protocols
Protocol 1: Extraction and Clean-up of this compound from Animal Feed using SPE
This protocol describes a general method for the extraction and solid-phase extraction (SPE) clean-up of this compound from animal feed samples prior to LC-MS/MS analysis.
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Sample Homogenization: Grind the animal feed sample to a fine powder to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile (B52724) and 2 mM aqueous ammonium (B1175870) carbonate (84:16, v/v).[10]
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Clean-up:
-
Use a strong cation exchange (SCX) SPE cartridge.[11]
-
Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.
-
Load 5 mL of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of the extraction solvent to remove interferences.
-
Elute the this compound with 5 mL of a mixture of methanol containing 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Modified QuEChERS Extraction for this compound in Cereal-Based Baby Food
This protocol outlines a modified QuEChERS method for extracting this compound from cereal-based baby food.[12]
-
Sample Preparation: Weigh 5 g of the homogenized baby food sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile and 10 mL of water to the sample.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for this compound detection.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| HPLC-FLD | Animal Feed | 11.78 | 13.06 | [13] |
| UHPLC-MS/MS | Cereal-based Baby Food | - | 0.5 | [14] |
| LC-MS/MS | Wheat | ~0.021 | ~0.071 | [15] |
| UHPLC-MS/MS | Swine and Dairy Feed | - | 0.5 | [8] |
| HPLC-FLD | Rye Flour | 0.2 - 1.1 | - | [7] |
| UHPLC-MS/MS | Spring Wheat | 0.00893–0.225 | 0.0295–0.744 | [4] |
Table 2: Recovery Rates of this compound using Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Recovery (%) | Reference |
| Cation-exchange SPE | Wheat | 88.1 | [7] |
| QuEChERS | Cereal-based Baby Food | 90 - 98 | [14] |
| Acidic Extraction with SCX SPE | Animal Feed | 82 - 120 | [11][16] |
| Mycosep Column | Swine and Dairy Feed | 90.6 - 120 | [8] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting guide for this compound analysis.
References
- 1. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [restek.com]
- 7. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aafco.org [aafco.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinichrom.com [clinichrom.com]
- 16. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Ergocristine LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Ergocristine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: In LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Ultimately, these effects can compromise the accuracy, precision, and sensitivity of this compound quantification.[1]
Q2: I am observing significant ion suppression for this compound. What are the primary causes?
A2: Ion suppression is a common challenge in LC-MS/MS and can stem from several factors. Co-eluting matrix components can compete with this compound for ionization in the MS source, reducing its signal.[2] Phospholipids are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[3] Other potential causes include high concentrations of salts or other non-volatile components in the final extract.
Q3: My this compound peak areas are inconsistent across a batch of samples. What could be the reason?
A3: Inconsistent peak areas for this compound are often a symptom of variable matrix effects between different samples.[1] Other potential issues could be related to the autosampler, such as inconsistent injection volumes, or analyte degradation if samples are not stored properly.[1] Column fouling due to the accumulation of matrix components can also lead to poor reproducibility.[1]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective strategy to compensate for matrix effects.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS ratio.[2] However, the commercial availability of SIL standards for all ergot alkaloids can be limited.[4]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
If you are experiencing significant ion suppression for this compound, follow this troubleshooting workflow to identify and mitigate the issue.
Issue 2: Poor Reproducibility of this compound Peak Areas
For issues with inconsistent peak areas, this guide will help diagnose the source of the variability.
Quantitative Data Summary
The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the sample preparation method employed. The following table summarizes typical matrix effects observed for ergot alkaloids in cereal matrices.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) |
| Ergometrine | Rye | Acetonitrile (B52724)/Water Extraction | -55 |
| Ergometrine | Wheat | Acetonitrile/Water Extraction | -48 |
| Ergometrine | Rye | MycoSep® SPE | -30 |
| Ergotamine | Cereal-based baby food | Modified QuEChERS | -15 to +10 |
| This compound | Cereal-based baby food | Modified QuEChERS | -20 to +5 |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. Data is illustrative and compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol outlines a standard method for quantifying the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your validated sample preparation method. Spike the final extract with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before performing the sample preparation procedure.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculation:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Protocol 2: Modified QuEChERS for this compound in a Cereal Matrix
This is a general protocol adapted from methods for mycotoxin analysis in cereals.[5]
-
Sample Weighing: Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add 10 mL of water and vortex for 30 seconds.
-
Extraction:
-
Add 10 mL of an acetonitrile solution containing 1% acetic acid.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a specified speed and time to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube.
-
Analysis: Take an aliquot of the supernatant for LC-MS/MS analysis.
Note: For ergot alkaloids, which are susceptible to epimerization under acidic conditions, an alkaline extraction solvent may be preferable.[5] A modified QuEChERS approach using an alkaline acetonitrile/water mixture has shown good results.[5]
References
Technical Support Center: Optimization of Mobile Phase for Ergocristine Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Ergocristine chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the stationary phase. | Use an alkaline mobile phase (e.g., with ammonium (B1175870) carbonate or ammonium bicarbonate) to suppress the ionization of silanol groups.[1][2][3] Consider a column with a more inert stationary phase, such as a phenyl-hexyl column.[1][4] |
| Column overload. | Reduce the injection volume or dilute the sample.[5] | |
| Improperly packed column or column void. | Replace the column and ensure it is installed correctly.[6][7] | |
| Poor Resolution Between this compound and Other Ergot Alkaloids | Inadequate mobile phase composition. | Optimize the gradient elution program by adjusting the proportion of the organic solvent (e.g., acetonitrile).[1][8] A slower gradient may improve separation. |
| Incorrect stationary phase. | A C18 column is commonly used for ergot alkaloid separation.[1][9][10] For challenging separations, a phenyl-hexyl stationary phase may offer different selectivity.[1][4] | |
| Suboptimal temperature. | An optimal column temperature, often around 25°C, can improve resolution.[1] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[11] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[7][11] | |
| Low Signal Intensity | Suboptimal detector settings. | For fluorescence detection, optimize the excitation and emission wavelengths. Wavelengths around 330 nm for excitation and 420 nm for emission are commonly used.[8][9][10] |
| On-column degradation of this compound. | An alkaline mobile phase helps maintain the stability of ergot alkaloids.[2] | |
| Low injection volume or sample concentration. | Increase the injection volume or concentrate the sample if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase composition for this compound analysis by reversed-phase HPLC?
Q2: Why is an alkaline pH important for the mobile phase in this compound chromatography?
A2: An alkaline pH is crucial for several reasons. Firstly, it helps to maintain the stability of this compound and its epimers.[2] Secondly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing due to secondary interactions with the basic this compound molecule.[2] This results in improved peak symmetry and resolution.
Q3: What type of column is recommended for this compound separation?
Q4: How can I improve the resolution between this compound and its epimer, Ergocristinine?
A4: Optimizing the mobile phase gradient is key. A shallow gradient with a gradual increase in the organic solvent (acetonitrile) concentration can enhance the separation between closely eluting compounds like epimers.[1][8] Additionally, ensuring a stable and optimal column temperature can contribute to better resolution.[1]
Q5: What are the typical detection methods for this compound, and what are the optimal settings?
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for this compound analysis based on published methods.
Table 1: Mobile Phase Compositions and Chromatographic Conditions
| Mobile Phase A | Mobile Phase B | Column | Flow Rate (mL/min) | Temperature (°C) |
| 5 mM Ammonium Bicarbonate | Acetonitrile (B52724) | C18 | 1 | 25 |
| 0.001 M Ammonium Carbonate in water | Acetonitrile | C18 | 0.7 | 20 |
| 0.2 g/L Ammonium Carbamate buffer | Acetonitrile | C18 | Not Specified | Not Specified |
| 0.02% aqueous Ammonium Bicarbonate | Acetonitrile | Phenyl-hexyl | Not Specified | Not Specified |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 30 |
| 5 | 55 |
| 13 | 55 |
| 19 | 65 |
| 22 | 70 |
| 22.5 | 30 |
| 26 | 30 |
This is an example gradient program and may require optimization for specific applications and columns.[8]
Experimental Protocols
Protocol 1: HPLC-FLD Analysis of this compound
This protocol is a general guideline for the analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the analyte using an appropriate solvent, such as a mixture of acetonitrile and an acidic or basic buffer, depending on the sample matrix.[12]
-
Perform a clean-up step, for example, using dispersive solid-phase extraction (d-SPE), to remove matrix interferences.[8]
-
Evaporate the extract to dryness and reconstitute it in the initial mobile phase.
2. HPLC System and Conditions:
-
Mobile Phase A: 0.001 M Ammonium Carbonate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program: See Table 2 for an example.
-
Flow Rate: 0.7 mL/min.[8]
-
Column Temperature: 20°C.[8]
-
Injection Volume: 20 µL.[8]
3. Fluorescence Detection:
4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the amount of this compound by comparing the peak area or height to a calibration curve prepared with known concentrations of an this compound standard.
Visualizations
Caption: Troubleshooting workflow for common this compound chromatography issues.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. lcms.cz [lcms.cz]
- 8. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of Ergocristine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ergocristine from co-eluting compounds. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC and UHPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most frequently encountered co-eluting compounds with this compound are its C8 epimer, ergocristinine , and other structurally similar ergot alkaloids, particularly α-ergocryptine and β-ergocryptine .[1] Depending on the complexity of the sample matrix and the chromatographic conditions, co-elution with other ergopeptine alkaloids like ergotamine and ergocornine can also occur.[2][3]
Q2: How does the mobile phase pH affect the resolution of this compound and its co-eluting compounds?
A2: The pH of the mobile phase is a critical parameter for achieving optimal separation of ergot alkaloids.[4] Alkaline mobile phases are generally preferred as they help to maintain the stability of the epimers, prevent protonation, and improve separation.[1][5][6][7] Using a mobile phase with a pH that is too close to the pKa of the analytes can lead to peak splitting or shoulders, as both ionized and unionized forms of the compound will be present.[4]
Q3: What is the typical effect of column temperature on the separation of this compound?
A3: Increasing the column temperature generally leads to shorter retention times due to a decrease in mobile phase viscosity.[8] However, the effect on resolution can vary. For some ergot alkaloid separations, a moderate temperature of around 25°C has been found to provide the best resolution for this compound and other critical pairs.[2] In other cases, higher temperatures (e.g., 30°C or 50°C) have been used to achieve good separation.[7][9] It is a parameter that should be optimized for each specific method.
Q4: Which type of HPLC column is most suitable for separating this compound and its related compounds?
A4: Reversed-phase columns are the standard for ergot alkaloid separation. C18 columns are widely used and have proven effective for separating a broad range of ergot alkaloids, including this compound.[2] For challenging separations, alternative stationary phases such as Phenyl-Hexyl or C6-Phenyl may offer different selectivity and improved resolution.[2][10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound peak resolution.
Problem: Poor resolution between this compound and ergocristinine.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase to an alkaline pH, typically using a buffer such as ammonium (B1175870) carbonate or ammonium hydroxide.[1][5][6] This can enhance the separation between the epimers. |
| Suboptimal Organic Modifier | If using acetonitrile (B52724), consider switching to methanol (B129727) or using a combination of both. The change in solvent selectivity can alter the elution order and improve resolution. |
| Inadequate Column Temperature | Systematically evaluate the effect of column temperature. Start at a moderate temperature (e.g., 25°C) and incrementally increase or decrease it to observe the impact on the resolution of the epimeric pair.[2] |
| Gradient Slope is Too Steep | A shallow gradient program, especially around the elution time of the this compound/ergocristinine pair, can significantly improve their separation. |
Problem: Co-elution of this compound and ergocryptine.
| Possible Cause | Suggested Solution |
| Insufficient Selectivity of the Stationary Phase | If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer alternative selectivity based on pi-pi interactions.[2] |
| Mobile Phase Composition Not Optimized | Vary the organic modifier (acetonitrile vs. methanol) and the buffer concentration in the mobile phase. Fine-tuning these parameters can alter the relative retention times of this compound and ergocryptine. |
| Flow Rate is Too High | Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation. |
Experimental Protocols
General HPLC-FLD Method for Ergot Alkaloid Separation
This protocol provides a starting point for the separation of this compound and other ergot alkaloids. Optimization will likely be required for specific sample matrices and co-eluting compounds.
-
Instrumentation: HPLC system with a fluorescence detector (FLD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 5 mM Ammonium Carbonate in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over the run to elute the more hydrophobic compounds. A shallow gradient is often beneficial for resolving closely eluting peaks.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.
-
FLD Settings: Excitation at 330 nm and emission at 420 nm.
Sample Preparation (QuEChERS-based)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for the extraction of ergot alkaloids from complex matrices like animal feedingstuffs.[1]
-
Extraction: Homogenize the sample with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate solution).
-
Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant is mixed with a d-SPE sorbent (e.g., PSA - primary secondary amine) to remove interfering matrix components.
-
Evaporation and Reconstitution: The cleaned-up extract is evaporated to dryness and reconstituted in the initial mobile phase for injection.
Visualizations
Caption: Troubleshooting workflow for improving this compound peak resolution.
Caption: General workflow for the analysis of this compound in complex matrices.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. chromtech.com [chromtech.com]
- 9. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [opus4.kobv.de]
Addressing instability of Ergocristine standards in solution
Welcome to the technical support center for ergocristine standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound in solution. Due to its inherent instability, careful attention to experimental conditions is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing a second peak in the chromatogram. What is it?
A1: The second peak is most likely ergocristinine (B1242015), the C-8 epimer of this compound.[1][2][3] this compound (the R-epimer) can convert to ergocristinine (the S-epimer) in solution, a process called epimerization.[1][3][4] This is a common instability issue. The rate of epimerization is influenced by solvent, temperature, pH, and light exposure.[1][2][5]
Q2: What is the best solvent for dissolving and storing this compound standards?
A2: The choice of solvent is critical for minimizing degradation and epimerization. For long-term storage, it is best to store this compound as a solid at -20°C or below.[6][7][8] For preparing stock solutions, acetonitrile (B52724) is a good choice, especially for subsequent HPLC analysis, provided the solutions are stored at -20°C.[7] Chloroform (B151607) has been shown to be an excellent solvent for maintaining stability, even at room temperature, with minimal epimerization.[1][7] Protic solvents like methanol (B129727) should be avoided as they can accelerate epimerization.[1][4]
Q3: What are the optimal storage conditions for this compound solutions?
A3: this compound solutions should be stored at low temperatures, ideally -20°C or below, to minimize both epimerization and other forms of degradation.[1][7][9][10] The solutions should also be protected from light to prevent photodegradation.[1] It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How does pH affect the stability of this compound?
A4: this compound is susceptible to degradation at both high and low pH. Strong acidic or basic conditions can lead to hydrolysis, breaking down the molecule to lysergic acid.[11][12][13] Epimerization can also be influenced by pH, with the reaction being rapid in aqueous alkali solutions.[3][14] For HPLC analysis, alkaline mobile phases are often preferred to maintain the stability of both this compound and its epimer, ergocristinine, during the separation.[3][14]
Q5: Can I use my this compound solution if I see some precipitation after thawing?
A5: If you observe precipitation after thawing a frozen solution of this compound, it is recommended to gently warm the solution to room temperature and vortex it to ensure complete dissolution. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solubility limit has been exceeded. In such cases, it is advisable to prepare a fresh standard solution to ensure accurate quantification.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Recommended Action |
| Disappearance of the main this compound peak and/or appearance of multiple unknown peaks in the chromatogram. | Inappropriate solvent choice. Protic solvents like methanol can accelerate degradation.[1][4] | Switch to an aprotic solvent such as acetonitrile for your standards. For long-term stability, chloroform can be considered.[1][7] |
| High storage temperature. Storing solutions at room temperature or even at 4°C can lead to significant degradation over time.[1][9][10][15] | Always store this compound solutions at -20°C or below.[6][7][8] | |
| Exposure to light. this compound is light-sensitive. | Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.[1] | |
| Extreme pH. Strong acidic or basic conditions can cause hydrolysis.[11][12][13] | Ensure the pH of your solution is near neutral if possible. If working with buffered solutions, check for compatibility. |
Issue 2: Inconsistent Quantification Results
| Symptom | Possible Cause | Recommended Action |
| High variability in peak areas between injections of the same standard. | Incomplete dissolution. this compound may not be fully dissolved in the solvent. | Ensure the standard is completely dissolved by vortexing and/or gentle warming. |
| Epimerization. The ratio of this compound to ergocristinine may be changing over time in your standard solution.[1][2] | Prepare fresh standards before each analysis. If using an autosampler, ensure it is cooled to prevent epimerization in the vial.[16] | |
| Adsorption to surfaces. this compound can adsorb to glass or plastic surfaces. | Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. | |
| Instrumental issues. Problems with the injector, pump, or detector can lead to inconsistent results. | Follow a systematic HPLC troubleshooting guide to identify and resolve any instrumental problems. |
Data Presentation
Table 1: Solvent Effects on this compound Epimerization
| Solvent | Temperature | Observation | Reference |
| Chloroform | Room Temperature | No significant epimerization observed. | [1][7] |
| Acetonitrile | Room Temperature | Modest epimerization. | [4] |
| Methanol | Room Temperature | Substantial epimerization (e.g., 78% by 38 days). | [4] |
| Water:Methanol (70:30) | Room Temperature | Significant epimerization (e.g., 47% by 42 days). | [4] |
| Acetonitrile | -20°C | Recommended for long-term storage of solutions for HPLC.[7] | [7] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Notes |
| Solid | -20°C or below | Long-term | Tightly sealed container | Protect from light and moisture.[6][17] |
| Solution in Acetonitrile | -20°C or below | Short to medium-term | Amber glass or polypropylene vials | Prepare fresh for best results. Avoid repeated freeze-thaw cycles.[7] |
| Solution in Chloroform | Room Temperature | Medium-term | Amber glass vials | Shows good stability but may be less compatible with some analytical systems.[1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Objective: To prepare a stable stock solution of this compound for use in quantitative analysis.
Materials:
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This compound standard (solid)
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HPLC-grade acetonitrile
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Calibrated analytical balance
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Volumetric flask (Class A)
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Amber glass or polypropylene vials
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Vortex mixer
Procedure:
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Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Accurately weigh the required amount of this compound using a calibrated analytical balance.
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Transfer the weighed solid to a clean, dry volumetric flask.
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Add a small amount of acetonitrile to the flask and gently swirl to dissolve the solid.
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Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.
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Stopper the flask and mix the solution thoroughly by inverting it several times.
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Transfer the stock solution into amber glass or polypropylene vials for storage.
-
Store the stock solution at -20°C or below, protected from light.
Protocol 2: Stability Testing of this compound in Solution
Objective: To evaluate the stability of an this compound solution under specific storage conditions.
Materials:
-
This compound stock solution
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HPLC system with a suitable detector (e.g., fluorescence or MS)
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C18 HPLC column
-
Mobile phase (e.g., acetonitrile/ammonium carbonate buffer)
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Incubators or water baths set to desired temperatures
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Light-blocking containers (e.g., amber vials, aluminum foil)
Procedure:
-
Prepare a working solution of this compound from the stock solution in the solvent to be tested.
-
Divide the working solution into several aliquots in appropriate vials.
-
Analyze an initial aliquot (T=0) using a validated HPLC method to determine the initial peak area and purity of this compound.
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Store the remaining aliquots under the desired test conditions (e.g., different temperatures, light exposure).
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At specified time intervals (e.g., 24h, 48h, 1 week), remove an aliquot from each storage condition.
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Allow the aliquot to equilibrate to room temperature and analyze it using the same HPLC method.
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Compare the peak area of this compound and the formation of any degradation products (like ergocristinine) to the T=0 sample.
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Calculate the percentage of this compound remaining at each time point to determine the stability under the tested conditions.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Troubleshooting workflow for unexpected this compound HPLC results.
Caption: Simplified pathway of this compound epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability and epimerisation behaviour of ergot alkaloids in vario...: Ingenta Connect [ingentaconnect.com]
- 8. This compound | CAS 511-08-0 | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base-catalyzed Hydrolysis of this compound to Lysergic Acid [erowid.org]
- 12. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. food.gov.uk [food.gov.uk]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Refinement of Cell Viability Assays for Ergocristine Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of cell viability assays for studying ergocristine cytotoxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when assessing the cytotoxicity of this compound, an alkaloid compound?
A: The most frequent initial hurdles involve solubility, stability, and determining an effective concentration range. Many alkaloids, including this compound, have poor aqueous solubility, which can make preparing stock solutions and dilutions in culture media challenging.[1] Their stability under typical cell culture conditions (pH, temperature, light exposure) can also vary, potentially impacting experimental reproducibility.[1] It is crucial to first establish a concentration range that elicits a biological response without causing immediate, non-specific cytotoxicity.[1]
Q2: How can I improve the solubility of this compound for my cell-based assays?
A: Several strategies can be employed to enhance the solubility of hydrophobic alkaloids like this compound:
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Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. However, it is critical to keep the final concentration in your cell culture low (typically below 0.5%), as higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
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pH Adjustment: For alkaloids that are weak acids or bases, adjusting the pH of the solvent can significantly improve solubility. Care must be taken to ensure the final pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4) to avoid affecting cell health independently.[1]
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Complexation: The use of cyclodextrins, which are cyclic oligosaccharides, can encapsulate hydrophobic molecules and increase their aqueous solubility.[1]
Q3: My this compound sample appears to be cytotoxic at all tested concentrations. How can I differentiate between a true cytotoxic effect and a cytostatic effect?
A: It is important to distinguish between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation). You can differentiate these effects by:
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Cell Counting: A cytotoxic compound will lead to a decrease in the absolute number of viable cells over time, while a cytostatic compound will result in a plateau or a slower increase in cell number compared to the control.[1]
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Cell Cycle Analysis: Using flow cytometry with a DNA stain like propidium (B1200493) iodide can reveal if this compound is causing cell cycle arrest at a specific phase (G1, S, or G2/M), which is a hallmark of a cytostatic effect.[1][2][3]
Q4: Which cell viability assays are most susceptible to interference by compounds like this compound?
A: Assays that rely on the reduction of a chemical substrate are particularly vulnerable to interference from natural compounds. This includes tetrazolium-based assays such as MTT, XTT, and MTS, where the compound's reducing properties can directly convert the substrate, leading to a false positive signal of cell viability.[4]
Q5: What are some alternative assays that are less prone to interference by reducing compounds?
A: To validate your results and avoid compound interference, consider using assays with different detection principles:
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Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing properties of test compounds.[4]
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Trypan Blue Exclusion Assay: This is a simple, membrane integrity assay that distinguishes viable from non-viable cells based on the principle that viable cells have intact membranes that exclude the dye.[4][5]
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Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, providing a measure of cytotoxicity.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Guide 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect wells for any precipitate before and after adding assay reagents. If precipitation is observed, consider the solubility enhancement strategies mentioned in the FAQs.[1] |
| Cell Culture Variability | Use cells within a consistent passage number range. Ensure consistent cell seeding density and monitor for mycoplasma contamination.[1] |
| pH Fluctuation in Media | The addition of this compound, especially at high concentrations, may alter the pH of the culture medium. Check the pH after adding your compound and adjust if necessary using a buffer compatible with your cell line.[1] |
| Edge Effects | Wells on the perimeter of a 96-well plate can evaporate more quickly, leading to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or medium.[6] |
Guide 2: High Background or False Positives in Colorimetric/Fluorometric Assays
| Potential Cause | Troubleshooting Steps |
| Direct MTT Reduction by this compound | To test for direct interference, incubate various concentrations of this compound with the MTT reagent in cell-free medium. A dose-dependent color change in the absence of cells indicates direct reduction of MTT by the compound.[4][6] |
| Microbial Contamination | Contamination of the medium or reagents with bacteria or fungi can lead to high background signals. Ensure sterile techniques are used throughout the experiment.[6] |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself.[7] |
Guide 3: Discrepant Results Between Different Viability Assays
| Potential Cause | Troubleshooting Steps |
| Different Cellular Parameters Measured | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). This compound might affect one parameter more than another. For example, a decrease in MTT reduction might indicate mitochondrial dysfunction rather than immediate cell death.[8][9] |
| Assay Interference | One of your assays may be subject to interference by this compound, while another is not.[4] |
| Timing of Assay | The cytotoxic effects of this compound may be time-dependent. An early time point might show a decrease in metabolic activity (MTT assay), while membrane integrity (LDH assay) is compromised at a later stage. |
Data Presentation
Table 1: Example IC₅₀ Values for this compound and Dihydrothis compound (DHECS) in Various Cell Lines
| Compound | Cell Line | Assay Duration (h) | IC₅₀ (µM) | Reference |
| This compound | Human Kidney Cells (RPTEC) | Not Specified | >1 | [10][11] |
| Dihydrothis compound | LNCaP (Prostate Cancer) | 72 | 25.78 | [2] |
| Dihydrothis compound | C4-2 (Prostate Cancer) | 72 | 25.31 | [2] |
| Dihydrothis compound | CWR22Rv1 (Prostate Cancer) | 72 | 13.44 | [2] |
| Dihydrothis compound | PC-3 (Prostate Cancer) | 72 | 10.63 | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of cells, specifically the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases.
Materials:
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Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours (or until cells adhere and reach the desired confluency) at 37°C with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After treatment, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[6]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution to each well.[13]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
LDH Assay Kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Reading: Gently shake the plate to mix. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is recommended.[14]
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Effect and Mechanism of Action of Ergot Alkaloid Dihydrothis compound in Chemoresistant Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. In Vitro Effect and Mechanism of Action of Ergot Alkaloid Dihydrothis compound in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 10. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
Improving yield and purity in preparative chromatography of Ergocristine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Ergocristine in preparative chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
A1: The most common impurities that can compromise the purity of this compound during separation are its epimer, Ergocristinine, and other structurally related ergot alkaloids such as Ergocryptine and Ergocornine.[1] Degradation products can also be present, and their formation is often influenced by storage and handling conditions.
Q2: What type of stationary phase is recommended for the preparative chromatography of this compound?
A2: Reversed-phase chromatography is predominantly used for the separation of ergot alkaloids.[2][3] C18 and Phenyl-Hexyl stationary phases are commonly employed. C18 columns are widely used and have shown good separation capabilities for ergot alkaloids.[4][5] Phenyl-Hexyl columns can also offer good resolution and symmetry factors, presenting a viable alternative.[4] For preparative scale, the choice will also depend on the required sample loading capacity and the specific impurity profile.
Q3: How does the mobile phase pH affect the separation of this compound?
A3: Mobile phase pH is a critical parameter in the chromatography of this compound, which is a basic compound.
-
Alkaline pH: Using an alkaline mobile phase (e.g., with ammonium (B1175870) carbonate or ammonium hydroxide) is often preferred.[2][3][6] At a higher pH, this compound is in its neutral, non-protonated form, which can lead to better peak shapes (less tailing) and improved retention on reversed-phase columns. Alkaline conditions also help maintain the stability of both the R (-ine) and S (-inine) epimers.[2][3][6]
-
Acidic pH: An acidic mobile phase (e.g., with phosphoric acid or formic acid) can also be used.[1][7] In acidic conditions, this compound will be protonated (positively charged). This can be advantageous for certain separation mechanisms, such as ion-exchange, but may increase the risk of peak tailing due to interactions with residual silanols on the silica-based stationary phase.
Q4: What are the key factors that can cause the degradation or epimerization of this compound during purification?
A4: this compound is susceptible to degradation and epimerization (conversion to Ergocristinine) under several conditions:
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Heat: Elevated temperatures can decrease the concentration of this compound.[6][8]
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pH: Both acidic and alkaline conditions can favor epimerization.[8]
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Light: Exposure to UV light can also influence the R/S ratio.[6][8] Therefore, it is crucial to control these factors during the entire purification process, including sample preparation, chromatography, and fraction collection. Using cooled autosamplers and amber vials can help minimize these effects.[3][9]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Broadening)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: this compound, as a basic compound, can interact with residual silanol groups on the silica (B1680970) stationary phase, causing tailing.[10] | 1. Adjust Mobile Phase pH: Increase the pH to an alkaline range (pH > 8) to deprotonate this compound and minimize interactions.[2][3][6] 2. Use a Competing Base: Add a competing base, such as triethylamine, to the mobile phase to mask the active silanol sites.[10] 3. Choose an End-Capped Column: Utilize a modern, high-purity, end-capped C18 column designed to reduce silanol activity.[11] |
| Column Overload: Injecting too much sample can lead to peak distortion.[11][12] | 1. Reduce Sample Load: Perform a loading study to determine the optimal sample concentration and injection volume for your column dimensions.[11] 2. Increase Column Diameter: For higher throughput, scale up to a column with a larger internal diameter. | |
| Peak Broadening | Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening. | 1. Minimize Tubing: Use short, narrow-bore tubing (e.g., 0.010" I.D.) for all connections post-column. 2. Check Connections: Ensure all fittings are properly seated to avoid dead volume. |
| Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[13] | 1. Match Solvent Strength: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[2] |
Guide 2: Low Yield and Purity
| Symptom | Potential Cause | Recommended Solution |
| Low Yield | Epimerization: Conversion of this compound to its epimer, Ergocristinine, leads to a loss of the target compound. | 1. Optimize pH and Temperature: Use alkaline mobile phases and maintain low temperatures (e.g., 25°C) to minimize epimerization.[4][6][8] 2. Limit Exposure to Light: Protect the sample and collected fractions from light by using amber vials or covering the containers.[3][9] |
| Incorrect Fraction Collection: Suboptimal fraction collection parameters can result in the loss of product. | 1. Optimize Delay Volume: Accurately determine the delay volume between the detector and the fraction collector to ensure precise collection.[8] 2. Adjust Collection Threshold: Set the peak detection threshold appropriately to capture the entire peak without including excessive impurities from the tail or front. | |
| Low Purity | Co-elution with Impurities: Inadequate separation between this compound and related alkaloids (e.g., Ergocryptine, Ergocornine) or its epimer. | 1. Optimize Mobile Phase Gradient: Develop a focused gradient around the elution time of this compound to improve resolution.[14] 2. Evaluate Different Stationary Phases: Test a Phenyl-Hexyl column if a C18 column does not provide sufficient selectivity.[4] 3. Adjust Mobile Phase pH: Fine-tuning the pH can alter the selectivity between this compound and its impurities.[15] |
Quantitative Data Summary
The following tables provide a summary of quantitative data gathered from various studies. Note that direct yield and purity data for a dedicated preparative this compound protocol are limited in the literature; the data presented here are from related applications.
Table 1: Recovery of Ergot Alkaloids using Solid-Phase Extraction (SPE) This data is relevant for the sample preparation/cleanup step prior to preparative chromatography.
| Ergot Alkaloid | Spiking Level (ng/g) | Mean Recovery (%) | Coefficient of Variation (CV) (%) |
| This compound | 20 - 400 | 87.8 | 3.1 |
| Ergotamine | 20 - 400 | 87.4 | 5.3 |
| Ergocornine | 20 - 400 | 92.3 | 4.4 |
| α-Ergocryptine | 20 - 400 | 92.0 | 4.2 |
| (Data adapted from a study on isolating ergot alkaloids from wheat)[1][6] |
Table 2: Overall Yields from a Semisynthetic Procedure Involving Preparative HPLC Purification This data provides an example of yields achieved in a multi-step process where preparative HPLC is the final purification step.
| Labeled Alkaloid | Overall Yield (%) |
| ¹³CD₃-Ergocristine/-inine | 8.1 |
| ¹³CD₃-Ergocryptine/-inine | 29.5 |
| ¹³CD₃-Ergocornine/-inine | 19.6 |
| (Data from a study on the semisynthesis of stable isotope-labeled ergot alkaloids)[7] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for cleaning up ergot alkaloids from a matrix and is a valuable first step to reduce the complexity of the mixture before preparative HPLC.
-
Extraction:
-
Extract the raw material containing this compound with a mixture of methanol (B129727) and 0.25% concentrated H₃PO₄ (40:60, v/v) at a pH of approximately 2.2.[1][4]
-
Shake the mixture for 30 minutes.
-
Filter the extract to remove solid particles.
-
-
SPE Column Conditioning:
-
Use a strong cation-exchange (SCX) SPE cartridge.
-
Condition the cartridge by passing 2.0 mL of methanol followed by 2.0 mL of 0.25% concentrated H₃PO₄.[4]
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the retained ergot alkaloids with a mixture of methanol and a pH 9 buffer (e.g., 0.05M phosphate (B84403) buffer) in a 60:40 ratio.[4] The basic pH neutralizes the this compound, releasing it from the SCX sorbent.
-
The resulting eluate is now cleaned up and can be concentrated for injection onto the preparative HPLC system.
-
Protocol 2: General Preparative Reversed-Phase HPLC Method Development
This protocol outlines a general strategy for developing a preparative HPLC method for this compound.
-
Analytical Method Optimization:
-
Start with an analytical HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in water (pH ~8.5).
-
Mobile Phase B: Acetonitrile.
-
Develop a gradient that provides good separation between this compound, Ergocristinine, and other related alkaloids (e.g., start with a low percentage of B and gradually increase).[4]
-
Optimize the column temperature, with 25°C being a good starting point to balance efficiency and stability.[4]
-
-
Scale-Up to Preparative Chromatography:
-
Select a preparative column with the same stationary phase chemistry and particle size but a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method. The formula for scaling the flow rate is: Flow Rate (prep) = Flow Rate (analytical) x [ID (prep)² / ID (analytical)²]
-
Scale the injection volume proportionally to the column volume.
-
Keep the gradient profile (in terms of column volumes) the same as the optimized analytical method.[14]
-
-
Loading Study:
-
Prepare a concentrated solution of the cleaned-up this compound sample in the initial mobile phase.
-
Perform a series of injections with increasing sample loads to determine the maximum amount that can be injected without significant loss of resolution (column capacity).
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal (a wavelength of 310 nm is suitable for ergopeptines).[6]
-
Carefully set the collection start and end thresholds to selectively collect the this compound peak, minimizing the collection of the closely eluting epimer and other impurities.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound chromatography.
References
- 1. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epimerization of ergot alkaloids in feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Ergocristine Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of ergocristine by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode and precursor ion for this compound in mass spectrometry?
A1: The most common ionization mode for this compound is positive electrospray ionization (ESI+).[1] The protonated molecule, [M+H]+, is typically selected as the precursor ion for MS/MS analysis.[1]
Q2: What are the major challenges in the analysis of this compound and other ergot alkaloids?
A2: The major challenges include:
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Epimerization: this compound can readily convert to its less active epimer, ergocristinine (B1242015), especially under acidic or aqueous conditions.[1][2] This interconversion can affect the accuracy of quantification.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[3]
-
Analyte Stability: Ergot alkaloids, including this compound, can be unstable and degrade over time, influenced by factors like temperature, solvent, and light.[4][5][6]
-
Chromatographic Separation: Achieving baseline separation of all ergot alkaloid epimers can be challenging due to their structural similarity.[2][7]
Q3: How can I minimize the epimerization of this compound during sample preparation and analysis?
A3: To minimize epimerization:
-
Use alkaline conditions for extraction and chromatography.[1][2][8] An acetonitrile (B52724)/ammonium (B1175870) carbonate buffer is a commonly used extraction solvent.[8][9]
-
Employ aprotic solvents like acetonitrile, as protic solvents (e.g., methanol) can promote epimerization.[5][7]
-
Avoid high temperatures and prolonged exposure to light during sample preparation and storage.[5][10]
-
Analyze samples as soon as possible after preparation.[6]
Q4: What is the recommended approach to mitigate matrix effects?
A4: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound.[11] If a SIL internal standard is not available, matrix-matched calibration is a suitable alternative.[3] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | Ergot alkaloids are basic compounds. Operating the mobile phase at a higher pH (alkaline conditions) will ensure they are in their non-protonated form, which reduces secondary interactions with the C18 column and improves peak shape.[1] |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Degradation | Replace the analytical column with a new one. |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared and miscible. Consider adding a small amount of a suitable buffer. |
Problem: Inconsistent or Low Analyte Recovery
| Possible Cause | Suggested Solution |
| Suboptimal Extraction | A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often effective for ergot alkaloids.[1] Ensure the extraction solvent is appropriate; an acetonitrile/ammonium carbonate buffer has shown good recoveries.[8] |
| Analyte Degradation | This compound is susceptible to degradation.[4][5] Prepare samples fresh and analyze them promptly. If storage is necessary, keep extracts at -20°C or below in amber vials to protect from light.[10] |
| Inefficient Solid-Phase Extraction (SPE) Cleanup | Optimize the SPE protocol. Ensure the sorbent type (e.g., C18, cation-exchange) is appropriate for this compound and the sample matrix.[12][13] |
| Epimerization | Low recovery of this compound with a corresponding unexpected increase in ergocristinine may indicate epimerization.[1] Use alkaline conditions and aprotic solvents to minimize this.[5] |
Problem: High Signal Variability Between Injections
Caption: Workflow for diagnosing high signal variability.
Problem: Suspected Ion Suppression or Enhancement
Caption: Workflow for diagnosing and mitigating matrix effects.
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound in Cereal Matrix
This protocol is adapted from methodologies developed for the analysis of ergot alkaloids in cereals.[1]
-
Sample Homogenization: Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of an acetonitrile/ammonium carbonate buffer (e.g., 84:16 v/v, 200 mg/L).
-
Homogenization: Vortex vigorously for 2 minutes.
-
Salting Out: Add magnesium sulfate (B86663) and sodium chloride (e.g., QuEChERS salt packet). Vortex immediately for 1 minute to prevent agglomeration.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Cleanup (Optional but Recommended): Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing C18 sorbent. Vortex for 1 minute.
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Parameters for this compound
These parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 or C6-Phenyl (e.g., 150 x 2.0 mm, 3 µm)[3] |
| Mobile Phase A | Water with 5 mM ammonium carbonate + 0.1% ammonia |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Optimized to separate this compound from its epimer and other alkaloids |
| Ionization Mode | ESI Positive (ESI+)[1] |
| Capillary Voltage | 3 - 4 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Table 1: Example MRM Transitions and MS Parameters for this compound
The following table presents typical mass spectrometry parameters for this compound analysis. These values should be optimized for the specific instrument in use.[1][8][14][15]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 610.3 | 223.2 | 30 - 50 | 25 - 40 |
| This compound | 610.3 | 268.2 | 30 - 50 | 20 - 35 |
| This compound | 610.3 | 348.2 | 30 - 50 | 15 - 30 |
| Ergocristinine | 610.3 | 223.2 | 30 - 50 | 25 - 40 |
| Ergocristinine | 610.3 | 268.2 | 30 - 50 | 20 - 35 |
Note: this compound and its epimer, ergocristinine, are isomers and thus have the same precursor and product ions. Their separation is achieved chromatographically.
Table 2: Analyte Stability in Different Solvents and Temperatures
The stability of ergot alkaloids is highly dependent on the storage conditions. The following data is a qualitative summary from published studies.[4][5][6]
| Solvent | Storage at 20°C | Storage at -20°C | Notes |
| Acetonitrile | Moderate stability, some epimerization over weeks. | Good stability, recommended for long-term storage. | A common solvent for stock solutions and mobile phases. |
| Methanol | Less stable, promotes epimerization. | Moderate stability. | Protic nature can accelerate epimerization.[5] |
| Chloroform | High stability, minimal epimerization. | High stability. | Less common for LC-MS due to miscibility issues. |
| Aqueous/Acidic | Unstable, rapid epimerization. | Not recommended. | Acidic conditions strongly promote epimerization.[1] |
| Aqueous/Alkaline | More stable than acidic conditions. | Good stability. | Alkaline conditions suppress epimerization. |
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. food.gov.uk [food.gov.uk]
- 13. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fragmentation Parameters for Ergocristine in MS/MS
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Ergocristine.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization mass spectrometry (ESI-MS)?
A1: In positive ion ESI-MS, this compound typically forms a protonated molecule ([M+H]⁺). Given the molecular weight of this compound (C₃₅H₃₉N₅O₅), the expected mass-to-charge ratio (m/z) for the singly charged precursor ion is approximately 610.4.[1][2] Depending on the sample matrix and mobile phase composition, you may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Positive ionization mode is generally preferred as it has been shown to provide higher sensitivity for this compound analysis.[3]
Q2: What are the major product ions observed for this compound during collision-induced dissociation (CID)?
A2: The fragmentation of this compound, a peptide ergot alkaloid, produces several characteristic product ions. These ions originate from two main parts of the molecule: the conserved lysergic acid moiety and the peptide side chain.
-
Lysergic Acid Fragments: Common product ions from the lysergic acid core are observed at m/z 208, 223, and 268.[4][5]
-
Peptide Moiety Fragment: A specific fragment resulting from the cleavage of the peptide ring while retaining the isopropyl group is found at m/z 348.[5][6]
These ions are crucial for creating specific and sensitive multiple reaction monitoring (MRM) methods. For quantitative analysis, the most intense and stable transitions are selected. For example, the transition from m/z 610.4 to m/z 223 is often used as a quantifier, while transitions to m/z 208 or m/z 268 can serve as qualifiers to confirm identity.[5]
Q3: How does collision energy (CE) impact the fragmentation of this compound?
A3: Collision energy is a critical parameter that directly influences the fragmentation efficiency and the resulting product ion spectrum.
-
Low Collision Energy: At lower CE values, fragmentation is minimal, and the spectrum is dominated by the precursor ion (m/z 610.4).
-
Increasing Collision Energy: As the CE increases, the intensity of the precursor ion decreases while the intensity of the product ions increases. This allows for the generation of characteristic fragments.[3]
-
High Collision Energy: At excessively high CE values, the primary product ions may undergo further fragmentation, leading to a loss of signal for the desired ions.
The optimal collision energy is a balance that provides a stable and abundant signal for the desired product ions, which is essential for reliable quantification and identification.[7]
Q4: Besides collision energy, what other MS parameters require optimization?
A4: To maximize the signal intensity for this compound, several other source and MS parameters should be optimized:
-
Cone Voltage (or Declustering Potential): This voltage helps in desolvation and prevents ion clustering in the source. Optimizing it is crucial for maximizing the intensity of the precursor ion.[7]
-
Capillary Voltage: Affects the efficiency of the electrospray process.
-
Source and Desolvation Temperatures: Proper temperatures are needed for efficient solvent evaporation without causing thermal degradation of the analyte.
-
Nebulizer and Desolvation Gas Flows: These gas flows aid in droplet formation and desolvation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Precursor Ion Signal | 1. Suboptimal ESI source parameters.2. Incorrect precursor m/z selection.3. Low sample concentration or degradation. | 1. Infuse a standard solution and optimize source parameters like cone voltage, capillary voltage, and gas flows.[7]2. Verify the calculated m/z for the [M+H]⁺ ion (~610.4).3. Prepare a fresh standard and ensure proper storage to prevent degradation. |
| Inefficient or No Fragmentation | 1. Collision energy (CE) is set too low.2. Insufficient collision gas pressure in the cell. | 1. Perform a collision energy ramp experiment to determine the optimal value for your specific instrument and transitions (see Protocol 2).[7]2. Check the collision gas (e.g., Argon) settings and ensure the pressure is within the manufacturer's recommended range.[7] |
| Presence of Unexpected Ions / High Background | 1. Contaminants in the mobile phase, sample, or LC system.2. Formation of adducts (e.g., sodium, potassium). | 1. Analyze a blank injection (mobile phase only) to identify background ions.[7]2. Use high-purity solvents and freshly prepared mobile phases.[7]3. Check for masses corresponding to [M+Na]⁺ and [M+K]⁺ and consider if mobile phase additives are the source. |
| Inconsistent Signal / Poor Reproducibility | 1. Unstable spray in the ESI source.2. Fluctuation in LC flow rate or pressure. | 1. Check for blockages in the sample needle or capillary. Ensure all connections are secure.2. Equilibrate the LC system thoroughly before analysis. Monitor system pressure for irregularities. |
Experimental Protocols
Protocol 1: General Optimization of MS/MS Parameters
This protocol describes the direct infusion method for optimizing source parameters and collision energy for this compound.
-
Standard Preparation: Prepare a 1 µg/mL standard solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.[7]
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min).[7]
-
MS Settings (Initial):
-
Set the mass spectrometer to positive ion ESI mode.[7]
-
Operate in full scan mode to locate the [M+H]⁺ precursor ion at m/z ~610.4.
-
-
Source Parameter Optimization:
-
While infusing, manually adjust source parameters (cone voltage, capillary voltage, source temperature, gas flows) one at a time to maximize the signal intensity of the m/z 610.4 precursor ion.
-
-
Collision Energy Optimization:
-
Switch the instrument to product ion scan mode, selecting m/z 610.4 as the precursor.
-
Perform a collision energy ramp, acquiring spectra at incremental CE values (e.g., from 5 eV to 60 eV in 2-5 eV steps).[7]
-
-
Data Analysis:
-
Plot the intensity of the precursor ion and the key product ions (e.g., m/z 223, 268, 348) as a function of collision energy.
-
The optimal CE is the value that produces the highest and most stable signal for your chosen quantifier and qualifier ions.[7]
-
Diagram: Workflow for MS/MS Parameter Optimization
Caption: Workflow for optimizing MS/MS parameters for this compound.
Data Presentation
Table 1: Key Precursor and Product Ions for this compound
| Ion Type | Precursor Ion (m/z) | Product Ion (m/z) | Role / Origin |
| Precursor | 610.4 | - | Protonated Molecule [M+H]⁺ |
| Product | 610.4 | 223.1 | Quantifier / Qualifier (Lysergic Acid Moiety)[1][5] |
| Product | 610.4 | 268.1 | Qualifier (Lysergic Acid Moiety)[1][5] |
| Product | 610.4 | 208.0 | Qualifier (Lysergic Acid Moiety)[1][5] |
| Product | 610.4 | 348.2 | Qualifier (Peptide Moiety)[5][6] |
Table 2: Example Optimized LC-MS/MS Parameters for this compound
Note: These values are examples and should be optimized for your specific instrument.
| Parameter | Example Value | Reference |
| LC Conditions | ||
| Column | C18 Reversed-Phase | [1] |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., ammonium (B1175870) carbonate) | [1][5] |
| MS Conditions | ||
| Ionization Mode | ESI Positive | [1] |
| Capillary Voltage | 0.5 kV | [1] |
| Cone Voltage | 35 V | [1] |
| Desolvation Temp. | 450 °C | [1] |
| Source Temp. | 150 °C | [1] |
| Desolvation Gas Flow | 1000 L/h | [1] |
| MRM Transitions | ||
| 610.4 → 268.1 | CE: 30 eV | [1] |
| 610.4 → 223.1 | CE: 40 eV | [1] |
| 610.4 → 305.2 | CE: 30 eV | [1] |
Diagram: Simplified Fragmentation Pathway of this compound
Caption: Simplified this compound fragmentation in MS/MS.
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emt.oregonstate.edu [emt.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Ergocristine Analysis by Electrospray Ionization-Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression of Ergocristine during electrospray ionization-mass spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a common issue for this compound analysis in ESI-MS?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3] this compound, an ergot alkaloid, is often analyzed in complex matrices like cereals, animal feed, and biological tissues, which contain a high concentration of co-extracted compounds that can cause significant signal suppression.[1]
Q2: How can I determine if the signal for my this compound is being suppressed?
A2: A common method to assess signal suppression is the post-extraction spike experiment.[4] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A significantly lower signal in the matrix extract indicates the presence of ion suppression.[4] Another technique is the infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates the regions of ion suppression.[4]
Q3: What are the primary causes of signal suppression for this compound in ESI-MS?
A3: The primary causes of signal suppression for this compound are co-eluting matrix components that compete for ionization in the electrospray source.[5] These components can include salts, phospholipids, proteins, and other small molecules present in the sample matrix.[6] The competition for droplet surface area and charge during the electrospray process leads to a reduction in the number of gas-phase this compound ions reaching the mass analyzer.[4]
Troubleshooting Guides
Issue 1: Poor or no signal for this compound.
Possible Cause: Significant signal suppression from matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[6]
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample extract. A C18 cartridge is commonly used for ergot alkaloids.[3]
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition this compound into a cleaner solvent, leaving many interfering compounds behind.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method is effective for removing a wide range of matrix components from food and agricultural samples.[7]
-
-
Chromatographic Optimization: Adjusting the liquid chromatography (LC) method can help separate this compound from co-eluting interferences.[4]
-
Modify Mobile Phase Gradient: Altering the gradient profile can change the elution times of this compound and interfering compounds.[4]
-
Change Column Chemistry: If using a C18 column, consider trying a different stationary phase (e.g., phenyl-hexyl) to achieve a different selectivity.
-
Use a Metal-Free Column: For certain compounds, interactions with metal surfaces in standard HPLC columns can cause signal loss and ion suppression. Using a metal-free column can improve peak shape and signal intensity.[8]
-
-
Mass Spectrometer Source Parameter Optimization: Fine-tuning the ESI source parameters can sometimes help minimize ion suppression.[9]
-
Adjust Flow Rate: Reducing the mobile phase flow rate, sometimes to the nanoliter-per-minute range, can improve desolvation and reduce the impact of matrix components.[5][10]
-
Optimize Gas Flows and Temperatures: Adjust the nebulizing and drying gas flows and temperatures to enhance the ionization of this compound.[3]
-
Change Ionization Source: If available, switching to an Atmospheric Pressure Chemical Ionization (APCI) source may be beneficial as it is generally less susceptible to ion suppression than ESI.[11]
-
Issue 2: Inconsistent this compound peak areas and poor reproducibility.
Possible Cause: Variable matrix effects between different samples.
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. The SIL-IS will co-elute with the analyte and experience similar levels of ion suppression, allowing for accurate correction of the signal variability.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound.[1] This helps to compensate for consistent matrix effects across a batch of samples.
-
Standard Addition: For highly variable or complex matrices, the standard addition method can be employed. This involves adding known amounts of this compound standard to aliquots of the sample and extrapolating to determine the endogenous concentration.
Experimental Protocols
Protocol 1: Assessment of Signal Suppression using Post-Extraction Spike
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation protocol.
-
Prepare a Post-Extraction Spiked Sample: Spike an aliquot of the blank matrix extract with the this compound standard to achieve the same final concentration as the neat standard solution.
-
Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculation: Calculate the percentage of signal suppression (%SS) using the following formula: %SS = (1 - (Peak Area of Spiked Sample / Peak Area of Neat Standard)) * 100
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of water through it.
-
Sample Loading: Load the sample extract (previously dissolved in a solvent compatible with the SPE sorbent) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 5 mL of a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Reported Signal Suppression for Ergot Alkaloids in Cereal Matrices
| Ergot Alkaloid | Matrix | Signal Suppression (%) | Reference |
| Ergometrine | Barley, Oats | Up to 90% | [1] |
| Ergocryptinine | Oats, Barley | Up to 50% | [1] |
| Ergocristinine | Oats, Barley | Up to 50% | [1] |
| Ergometrine | Swine Feed | 24.9% | [12] |
| Ergotamine | Dairy Feed | 20.4% | [12] |
| Ergometrine | Dairy Feed | 55.5% | [12] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound signal suppression.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Method development for resolving Ergocristine from other ergot alkaloids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing analytical methods to resolve ergocristine from other ergot alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other ergot alkaloids?
The main difficulty lies in resolving this compound from its structural isomers and epimers, particularly α-ergocryptine and β-ergocryptine, as well as its own epimer, ergocristinine (B1242015).[1][2] These compounds have very similar physicochemical properties, making chromatographic separation challenging. The pair β-ergocryptine and this compound are not always separated by liquid chromatography alone, though they can be distinguished by their different masses using LC-MS/MS.[1][2]
Q2: Which analytical technique is most suitable for resolving this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques.[2] These are typically coupled with either Fluorescence Detection (FLD) for high sensitivity or Tandem Mass Spectrometry (MS/MS) for superior selectivity and confirmation.[2][3] Reverse-phase chromatography is almost always used for the separation.[1][4]
Q3: How can I prevent the epimerization of this compound to ergocristinine during analysis?
Epimerization (the conversion between '-ine' and '-inine' forms) is a significant issue, often induced by acidic conditions, protic solvents, and high temperatures.[5][6] To minimize this:
-
Use Alkaline Mobile Phases: Employing buffers like ammonium (B1175870) carbonate or reagents like ammonium hydroxide (B78521) maintains an alkaline pH, which improves the stability of both epimers.[1][4]
-
Use Aprotic Solvents: Acetonitrile is a preferred organic solvent as it is aprotic and helps minimize epimerization during extraction and separation.[5]
-
Control Temperature: Maintain a consistent and moderate column temperature, typically between 25-30 °C, as higher temperatures can accelerate epimerization.[7]
-
Proper Sample Handling: Analyze extracts on the same day they are prepared or store them at low temperatures (e.g., 4 °C) for short periods to prevent degradation.[8]
Troubleshooting Guide
Problem 1: Poor resolution between this compound and other alkaloids (e.g., ergocryptine).
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Most methods use acetonitrile-water mixtures with an alkaline modifier like ammonium carbonate or ammonium hydroxide to improve separation.[1][2] Experiment with the gradient slope to increase the separation window for the critical pair. |
| Suboptimal Column Chemistry | While C18 columns are widely used, they may not provide sufficient selectivity.[7][9] Consider a column with a different stationary phase, such as Phenyl-Hexyl or Biphenyl, which can offer alternative selectivity based on different molecular interactions.[7][10] |
| Incorrect Column Temperature | Temperature affects solvent viscosity and analyte interaction with the stationary phase. Optimize the column temperature, typically in the range of 25-30 °C, to achieve the best resolution.[7] |
Problem 2: Peak tailing or poor peak shape for this compound.
| Possible Cause | Suggested Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can cause peak tailing for basic compounds like ergot alkaloids. Ensure the mobile phase pH is alkaline to suppress this interaction.[1] Using a modern, end-capped column can also mitigate this issue. |
| Sample Solvent Mismatch | Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[1][2] The sample should be dissolved in a solvent with a composition similar to the starting mobile phase.[1] |
| Column Overload | Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Strongly retained matrix components can build up on the column, affecting peak shape. Use a guard column and appropriate sample cleanup procedures like Solid Phase Extraction (SPE) or QuEChERS.[11] |
Problem 3: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Mobile Phase Composition Change | Mobile phase can change due to evaporation of the more volatile component. Prepare mobile phases fresh daily and use a mobile phase bottle cap that minimizes evaporation. Gravimetric preparation is more accurate than volumetric.[11] |
| Fluctuating Column Temperature | Even minor changes in ambient temperature can shift retention times. Use a column thermostat to maintain a stable temperature.[11] |
| Column Degradation | The bonded phase of the column can hydrolyze, especially outside the recommended pH range (typically 2-8). Operating at a stable, intermediate, or recommended alkaline pH and lower temperatures can extend column life.[11] |
| Insufficient Equilibration Time | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Experimental Protocols & Data
Example HPLC-FLD Method Protocol
-
Sample Preparation (QuEChERS-based):
-
Weigh 2-5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water 84:16 v/v with 200 mg/L ammonium carbonate).[5]
-
Vortex vigorously for 1 minute, then shake for 30-60 minutes.
-
Vortex again and centrifuge at >4000 rpm for 5-10 minutes.
-
An aliquot of the supernatant may be further cleaned up using dispersive SPE (d-SPE) with C18 sorbent.
-
Filter the final extract through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC or UHPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm or 100 mm x 2.1 mm, 1.7 µm).[3][12]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 20-30% B, increase to 50-60% B over 20 minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 10 - 60 µL.[7]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC-FLD methods used in ergot alkaloid analysis.
| Parameter | This compound | Other Alkaloids (Range) | Reference |
| LOD (µg/kg) | 11.78 | 3.23 - 11.78 | [9] |
| LOQ (µg/kg) | 13.06 | 6.53 - 13.06 | [9] |
| Recovery (%) | ~88% | 79.1% - 95.9% | [14][15] |
| Repeatability (CV%) | < 15% | 1.2% - 14.3% | [9][12] |
LOD: Limit of Detection, LOQ: Limit of Quantification, CV: Coefficient of Variation
Visualized Workflows and Logic
Caption: General workflow for developing an analytical method for ergot alkaloids.
Caption: Decision tree for troubleshooting poor resolution of this compound.
Caption: Relationship between this compound and its epimer, ergocristinine.
References
- 1. Analysis of Ergot Alkaloids | MDPI [mdpi.com]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Ergocristine Synthesis and Purification Efficiency
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ergocristine. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1][2] It belongs to the ergopeptine group, characterized by a lysergic acid moiety linked to a cyclic tripeptide.[1] this compound and its derivatives are investigated for their pharmacological activities, including vasoconstrictive properties.[1] It is also known as a precursor in the synthesis of other compounds.[3][4]
Q2: What are the major challenges in the synthesis of this compound?
A2: The total synthesis of this compound is a complex undertaking with several inherent challenges that can affect overall yield and purity. These include the intricate construction of the tetracyclic ergoline (B1233604) ring system and achieving precise stereochemical control at multiple chiral centers.[5] The synthesis of the cyclic tripeptide side chain and its efficient coupling to the lysergic acid core are also critical and often problematic steps.[5][6]
Q3: What are the common impurities found in this compound preparations?
A3: Common impurities in this compound samples include its epimer, ergocristinine, as well as other structurally related ergot alkaloids like ergocryptine and ergocornine.[1] Degradation products can also be present, especially if the substance is handled or stored improperly.[2] Regulatory guidelines often specify limits for these impurities, with typical specifications for research-grade this compound requiring a purity of ≥98.0% and limiting individual related impurities to ≤0.5%.[1]
Q4: How stable is this compound and what are the optimal storage conditions?
A4: this compound is one of the more unstable ergot alkaloids.[2][7] It is susceptible to degradation and epimerization to the less active ergocristinine, particularly when exposed to heat, protic solvents, and UV light.[7][8] For long-term storage, it is recommended to keep this compound in a cool, dark place, preferably at temperatures of -20°C or below, and dissolved in a non-protic solvent like chloroform (B151607) or as a dry film.[9]
Troubleshooting Guides
Low Yield During Synthesis or Extraction
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction from Fungal Culture: | Ensure the chosen solvent system is optimal. A mixture of toluene (B28343) and ethanol (B145695) (with ethanol concentrations between 5-30% v/v) has been shown to be effective for extraction from ergot.[10][11] For analytical purposes, acetonitrile (B52724) mixed with an ammonium (B1175870) carbonate buffer is also highly efficient.[12] |
| Degradation During Extraction/Workup: | Avoid high temperatures and exposure to UV light.[7] If using acidic or basic conditions for liquid-liquid extraction, perform these steps quickly and at reduced temperatures to minimize degradation and epimerization. |
| Loss During Purification Steps: | Optimize your purification method. If using chromatography, ensure the stationary and mobile phases are appropriate for this compound. For crystallization, oversaturation or using an excessive amount of solvent can lead to poor recovery.[13] |
| Epimerization to Ergocristinine: | The formation of the C-8 epimer, ergocristinine, is a common cause of reduced yield of the desired product. Use of non-basic conditions where possible during purification and storage in acidic conditions at low temperatures can help minimize this.[5] |
Poor Purity of Final Product
Problem: The purified this compound contains significant amounts of impurities.
| Possible Cause | Troubleshooting Step |
| Co-extraction of Related Alkaloids: | The extraction process may not be selective enough. Employing a multi-step purification protocol, such as a combination of liquid-liquid extraction and chromatography, can improve selectivity. Solid-phase extraction (SPE) with a strong cation-exchange resin can effectively separate this compound from matrix interferences.[14][15] |
| Inefficient Chromatographic Separation: | Optimize the HPLC/UPLC method. For reversed-phase chromatography, alkaline mobile phases (e.g., using ammonium carbonate or triethylamine) are often preferred to maintain the stability of epimers and improve separation.[8] Ensure the column has sufficient resolving power for this compound and its closely related impurities. |
| Crystallization Issues: | Rapid crystallization can trap impurities within the crystal lattice.[13] Ensure a slow cooling rate and consider recrystallization from a different solvent system if purity remains an issue. The addition of a C5-C8 aliphatic hydrocarbon to a concentrated toluene solution can aid in crystallization.[10] |
| Contamination from Labware or Solvents: | Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing extraneous contaminants. |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Purification of this compound from Ergot
This protocol is based on established methods for isolating ergot alkaloids.[10][11]
-
Extraction:
-
Grind dried and crushed ergot sclerotia.
-
Extract the ground material with a mixture of toluene and ethanol (e.g., 85:15 v/v). The ethanol concentration should ideally be between 5% and 30%.[10][11]
-
Stir the mixture for several hours at room temperature.
-
Filter the mixture to separate the solid material from the primary extract.
-
-
Acidic Extraction:
-
Extract the primary toluene/ethanol extract with an aqueous acid solution (e.g., dilute sulfuric or phosphoric acid) to protonate the alkaloids and transfer them to the aqueous phase.
-
Separate the aqueous layer containing the alkaloid salts.
-
-
Basification and Re-extraction:
-
Increase the pH of the aqueous extract to above 7.0 (typically pH 8-9) using a base such as aqueous sodium hydroxide (B78521) or ammonium hydroxide.[16][17]
-
Extract the now basic aqueous solution with a water-immiscible organic solvent like toluene or chloroform to transfer the deprotonated alkaloids back into the organic phase.[10][16]
-
-
Crystallization:
-
Partially evaporate the solvent from the purified organic extract under reduced pressure.
-
Allow the concentrated solution to cool slowly to induce crystallization. The addition of an aliphatic hydrocarbon like hexane (B92381) can promote precipitation.[10][11]
-
Collect the crystalline this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up
This protocol is adapted for the clean-up of this compound extracts for analytical purposes.[14][15]
-
Sample Preparation:
-
Extract the sample with a suitable solvent mixture such as methanol (B129727)/0.25% H3PO4 (40:60 v/v) to ensure the alkaloids are in their protonated, salt form.[14][15]
-
-
SPE Column Conditioning:
-
Condition a strong cation-exchange SPE cartridge by passing methanol followed by the acidic extraction solvent through it.
-
-
Sample Loading:
-
Load the acidic extract onto the conditioned SPE cartridge. The positively charged this compound will be retained by the negatively charged sorbent.
-
-
Washing:
-
Elution:
-
Elute the retained this compound by passing a solvent with a pH adjusted to be slightly basic (pH 9) through the cartridge. This neutralizes the charge on the alkaloid, releasing it from the sorbent.
-
Collect the eluate containing the purified this compound for subsequent analysis.
-
Quantitative Data Summary
Table 1: Purity Specifications for Research-Grade this compound
| Parameter | Specification | Reference |
| Assay (by HPLC) | ≥ 98.0% w/w | [1] |
| Individual Related Impurities (e.g., ergocristinine, ergocryptine) | ≤ 0.5% each w/w | [1] |
| Total Related Impurities | ≤ 2.0% w/w | [1] |
Table 2: Recovery of this compound using SPE
| Spiking Level (ng/g) | Mean Recovery (%) | Reference |
| 20.0 | 87.5 | [18] |
| 50.0 | 90.9 | [18] |
| 100.0 | 83.1 | [18] |
| 200.0 | 88.6 | [18] |
| 400.0 | 89.0 | [18] |
Visualized Workflows
Caption: Workflow for this compound Extraction and Purification.
Caption: Solid-Phase Extraction (SPE) Cleanup Workflow for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Federal Register :: Control of this compound, a Chemical Precursor Used in the Illicit Manufacture of Lysergic Acid Diethylamide, as a List I Chemical [federalregister.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:511-08-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 11. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 12. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. RU2078084C1 - Method of ergocrystine preparing - Google Patents [patents.google.com]
- 17. US4237291A - Process for the isolation of ergot alkaloids from culture suspensions - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
Validation & Comparative
A Comparative Toxicological Analysis of Ergocristine and Other Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of ergocristine and other significant ergot alkaloids, including ergotamine, ergometrine, and ergine. The information is compiled from experimental data to support research and drug development in understanding the toxicological profiles of these mycotoxins.
Executive Summary
Ergot alkaloids, secondary metabolites produced by fungi of the Claviceps genus, are known for their wide range of physiological effects, which are both therapeutically relevant and potentially toxic. Their toxicological profiles are complex, primarily stemming from their interactions with adrenergic, dopaminergic, and serotonergic receptors. Among the major ergot alkaloids, this compound has been identified as a particularly potent cytotoxic agent. This guide presents a comparative overview of the acute toxicity and in vitro cytotoxicity of this compound, ergotamine, ergometrine, and ergine, supported by experimental data and methodologies.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute and in vitro toxicity of the selected ergot alkaloids.
Table 1: Acute Toxicity (LD50)
| Alkaloid | Species | Route of Administration | LD50 (mg/kg) | Citation(s) |
| This compound | Mouse | Oral | 1700 | [1] |
| Rat | Oral | >1000 | [1] | |
| Ergotamine | Mouse | Oral | 3200 | [1] |
| Rat | Oral | 1300 | [1] | |
| Rat | Oral (tartrate salt) | 300 - 2000 | [1] | |
| Ergometrine | Mouse | Oral | 460 | [1] |
| Rat | Oral | 671 | [1] | |
| Ergine (LSA) | Mouse | Oral | No lethal effects at 3000 | [2] |
Note: The variability in LD50 values can be attributed to factors such as the specific salt form of the alkaloid used, the vehicle, and the strain of the animal model.
Table 2: In Vitro Cytotoxicity
| Alkaloid | Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | Human Primary Kidney Cells (RPTEC) | Apoptosis Assay | Apoptosis Induction | Apoptosis induced at 1µM | [3][4] |
| Porcine Brain Endothelial Cells | CCK-8 Assay | Cell Viability | Significant reduction at 5µM | [4] | |
| Ergotamine | Colorectal Cancer Cells | Cytotoxicity Assay | IC50 | 100 µM | |
| Ergometrine | Human Primary Kidney Cells (RPTEC) | Apoptosis Assay | Apoptosis Induction | No effect observed | [3] |
| Ergine (LSA) | - | - | - | Data not available |
Toxicological Mechanisms and Signaling Pathways
The toxicity of ergot alkaloids is primarily mediated through their interaction with G-protein coupled receptors (GPCRs), including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. This interaction can lead to a cascade of intracellular events, culminating in cellular dysfunction and, in the case of high concentrations, apoptosis.
This compound, being the most cytotoxic of the main ergot alkaloids, is a potent inducer of apoptosis. While the complete signaling pathway is still under investigation, evidence suggests the involvement of the p53 tumor suppressor protein and the subsequent activation of the caspase cascade, a central component of the apoptotic machinery.
Below is a generalized signaling pathway for ergot alkaloid-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.
Principle: Released LDH in the culture supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan (B1609692) product. The amount of color formed is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the ergot alkaloid and a vehicle control. Include wells for a "no-cell" background control, a "vehicle-only" control (spontaneous LDH release), and a "maximum LDH release" control (cells lysed with a lysis solution).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
Supernatant Transfer: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA, or 7-amino-4-methylcoumarin, AMC). Activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Protocol:
-
Cell Lysis: After treatment with the ergot alkaloid, lyse the cells using a lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase activity.
-
Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA or DEVD-AMC substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: The level of caspase-3 activity is proportional to the colorimetric or fluorometric signal.
Ex Vivo Vasoconstriction Assay
This assay assesses the direct vasoconstrictive effects of ergot alkaloids on isolated blood vessels.
Principle: The contractile response of isolated arterial rings to the application of ergot alkaloids is measured using a wire myograph system.
Protocol:
-
Tissue Preparation: Obtain fresh arterial segments (e.g., bovine lateral saphenous vein) and dissect them into small rings (2-3 mm).
-
Mounting: Mount the arterial rings in a myograph chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a set tension.
-
Drug Administration: Construct a cumulative concentration-response curve by adding increasing concentrations of the ergot alkaloid to the bath.
-
Data Recording: Record the isometric tension generated by the arterial rings.
-
Data Analysis: Plot the contractile response against the logarithm of the drug concentration to determine the EC50 (the concentration that produces 50% of the maximum response).
Below is a diagram illustrating a typical experimental workflow for these toxicity assessments.
Conclusion
The comparative analysis of this compound and other ergot alkaloids reveals significant differences in their toxic potential. This compound stands out as a particularly potent cytotoxic agent, inducing apoptosis at low micromolar concentrations. In contrast, ergometrine appears to be significantly less cytotoxic. Ergotamine exhibits moderate acute oral toxicity. The data for ergine is currently limited but suggests a lower acute toxicity profile. The primary mechanism of toxicity for these compounds involves interaction with biogenic amine receptors, leading to downstream effects such as vasoconstriction and, at higher concentrations, programmed cell death. The provided experimental protocols offer standardized methods for the continued investigation and comparison of the toxicological properties of this important class of mycotoxins.
References
A Comparative Guide to the Validation of Analytical Methods for Ergocristine in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of ergocristine, a significant ergot alkaloid, in various food matrices. The performance of different methodologies is evaluated based on key validation parameters, supported by experimental data from peer-reviewed studies. This document aims to assist researchers and analytical scientists in selecting and implementing the most suitable method for their specific requirements.
Introduction
Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, which can contaminate cereal grains such as rye, wheat, and barley.[1][2] this compound is one of the six major EAs monitored in food and feed due to its potential health risks for consumers.[3][4] Accurate and reliable analytical methods are crucial for the determination of this compound in food to ensure consumer safety and regulatory compliance. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][5] This guide compares the validation of these methods in different food matrices.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various validated methods for the determination of this compound in food matrices. The data is compiled from multiple studies to provide a comprehensive overview.
| Method | Matrix | Extraction Method | Clean-up Method | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| UHPLC-MS/MS | Cereal-based Baby Food | Modified QuEChERS | None | >0.99 | - | 0.5 (ng/g) | 90-98 | - | [3][6][7] |
| LC-MS/MS | Cereal-based Products | Acetonitrile (B52724)/water (alkaline) | MycoSep 150 Ergot SPE | - | - | 1.0 | - | - | [1][2] |
| HPLC-FLD | Rye and Rye Flour | Dichloromethane/ethyl acetate/methanol/ammonia (B1221849) | Basic Alumina (B75360) Column | - | 0.01-0.5 | - | 89-101 | 3.1-6.4 | [8] |
| LC-MS/MS | Cereal Samples | Acetonitrile/ammonium (B1175870) carbonate | C18 sorbent | - | - | 0.2-3.2 | - | - | [9] |
| HPLC-FLD | Compound Feeds | Acetonitrile | Dispersive SPE (d-SPE) | >0.99 | - | 13.06 | 96.5-100.4 | 10.6-15.0 | [10] |
| UHPLC-MS/MS | Hard Red Spring Wheat | - | - | >0.99 | 0.00893–0.225 | 0.0295–0.744 | 68.3–119.1 | <24 | [11] |
| LC-FLD | Wheat | Methanol/H₃PO₄ (acidic) | Strong Cation-Exchange SPE Disk | Linear (0.1-2.0 µg/mL) | <5 (ng/g) | <20 (ng/g) | 79.1-95.9 | 5.33 | [12][13] |
| HPLC-FLD | Rye Products | - | - | - | 4.7 | 14.2 | 94.9-116.8 | 2.9-6.3 | [14] |
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Method 1: UHPLC-MS/MS for this compound in Cereal-Based Baby Food[3][6][7]
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is utilized. Samples are homogenized and extracted with an acetonitrile-based solvent mixture.
-
Clean-up: No specific clean-up step is applied after the initial extraction and centrifugation. An aliquot of the acetonitrile phase is evaporated and the residue is reconstituted in methanol.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).
-
Separation: Chromatographic separation is achieved on a suitable reversed-phase column.
-
Detection: Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ion mode.
Method 2: LC-MS/MS for this compound in Cereal-Based Products[1][2]
-
Extraction: Samples are extracted with a mixture of acetonitrile and water under alkaline conditions.
-
Clean-up: The extract is purified using a MycoSep 150 Ergot solid-phase extraction (SPE) column.
-
Instrumentation: Liquid Chromatography coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Separation: A C18 column is typically used for the separation of this compound and its epimer.
-
Detection: Mass spectrometric detection is performed in MRM mode.
Method 3: HPLC-FLD for this compound in Rye and Rye Flour[8]
-
Extraction: Samples are extracted with a solvent mixture of dichloromethane, ethyl acetate, methanol, and aqueous ammonia (50/25/5/1, v/v/v/v).
-
Clean-up: The extracts are purified using a basic alumina column.
-
Instrumentation: High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).
-
Separation: A Phenyl-Hexyl column is used for chromatographic separation.
-
Detection: Fluorescence detection is carried out with excitation and emission wavelengths set to approximately 330 nm and 415 nm, respectively.
Method 4: HPLC-FLD for this compound in Compound Feeds[10]
-
Extraction: Acetonitrile is used for the extraction of this compound from the feed samples.
-
Clean-up: A modified QuEChERS dispersive solid-phase extraction (d-SPE) is employed for the clean-up of the extracts.
-
Instrumentation: High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).
-
Separation: Separation is performed on a C18 column with a mobile phase containing ammonium carbonate and acetonitrile.
-
Detection: The excitation and emission wavelengths for fluorescence detection are 330 nm and 420 nm, respectively.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound in a food matrix, from sample preparation to data analysis.
Caption: General workflow for analytical method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - Analysis of ergot alkaloids in cereal-based food products from the US market using LC-MS/MS - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Ergocristine quantification methods
A Comparative Guide to Ergocristine Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a potent ergot alkaloid, is critical for safety and efficacy assessments. This guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, the utility of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is discussed.
Comparison of Quantitative Performance
The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-FLD and UHPLC-MS/MS.
| Parameter | HPLC-FLD | UHPLC-MS/MS |
| Linearity Range | 25 - 400 µg/kg[1] | 0.1 - 40 pmol on column[2] |
| Limit of Detection (LOD) | 11.78 µg/kg[1] | 0.05 pmol[2] |
| Limit of Quantification (LOQ) | 13.06 µg/kg[1] | 0.1 pmol[2] |
| Recovery | 86.6 - 108.5%[1] | 68.4 - 111.0%[2] |
| Precision (Repeatability CV) | < 14.3%[1] | 3.4 - 16.1% (Intra-assay)[2] |
| Precision (Reproducibility CV) | < 15.4%[1] | 7.9 - 22.8% (Inter-assay)[2] |
Experimental Workflows
General workflow for this compound quantification.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers a balance of sensitivity and cost-effectiveness for the quantification of this compound.
-
-
Weigh 5 g of the milled and sieved sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of dichloromethane, 5 mL of acetonitrile, 0.5 mL of 25% ammonia (B1221849) solution, and a QuEChERS salt mixture (0.5 g NaCl, 4 g MgSO₄, 0.25 g sodium hydrogen citrate (B86180) sesquihydrate, and 0.5 g sodium citrate).
-
Shake the sample on a horizontal shaker for 30 minutes.
-
Centrifuge the mixture and transfer the supernatant to a new tube containing 1 g of MgSO₄, 0.4 g of PSA (primary secondary amine) dispersive sorbent, and 0.08 g of activated carbon.
-
Shake for 20 minutes and centrifuge.
-
The resulting supernatant is used for HPLC analysis.
-
-
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 2 mM ammonium (B1175870) carbonate and acetonitrile.
-
Flow Rate: A varied flow rate is used throughout the gradient.
-
Injection Volume: 100 µL.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides high sensitivity and selectivity, making it suitable for trace-level quantification of this compound in complex matrices.[3][5]
-
Sample Preparation (Modified QuEChERS) [3]
-
A modified QuEChERS extraction approach is utilized prior to UHPLC-MS/MS analysis. This generally involves extraction with an organic solvent, followed by a cleanup step.
-
-
Chromatographic and Mass Spectrometric Conditions [3][6]
-
Chromatography: UHPLC is used for the separation of this compound from other ergot alkaloids and matrix components.
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing the alkaloids.
-
Detection: Tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of this compound and its epimers.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method for detecting the presence of ergot alkaloids.
-
Principle: This method relies on the specific binding of antibodies to the ergot alkaloid structure.[7]
-
Application: ELISA is suitable for screening a large number of samples to determine the presence or absence of ergot alkaloids.[7]
-
Limitations: A significant drawback of ELISA is the potential for cross-reactivity with other ergot alkaloids. The large peptide groups on molecules like this compound can hinder antibody binding, potentially leading to inaccurate quantification of specific alkaloids.[4] Therefore, positive results from ELISA screening often require confirmation by a more specific method like HPLC-FLD or LC-MS/MS.[8]
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Ergocristine's Receptor Rendezvous: A Comparative Binding Affinity Analysis
For Immediate Release
A deep dive into the binding characteristics of ergocristine across key physiological receptors reveals a complex interaction profile with significant implications for drug development and toxicological research. This comprehensive guide synthesizes available experimental data to provide a comparative analysis of this compound's binding affinity for various serotonin, adrenergic, and dopamine (B1211576) receptors.
This compound, a naturally occurring ergot alkaloid, demonstrates a broad spectrum of pharmacological effects, primarily through its interaction with several G-protein coupled receptors (GPCRs). Understanding the nuances of its binding affinity is crucial for researchers in pharmacology, toxicology, and drug discovery. This guide presents a consolidated overview of its binding characteristics, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of this compound
This compound exhibits a promiscuous binding profile, interacting with various subtypes of serotonin, adrenergic, and dopamine receptors. The following table summarizes the available quantitative and qualitative data on its binding affinity. It is important to note that the reported values are derived from different experimental methodologies, and direct comparison should be made with caution.
| Receptor Family | Receptor Subtype | Binding Affinity/Effect | Experimental Method |
| Serotonin | 5-HT2A | Binding Energy: -10.2 kcal/mol[1] | Molecular Docking |
| Adrenergic | α1 | pA2 = 7.85 (Antagonist)[2][3] | In vitro organ bath studies |
| α2A | Binding Energy: -10.3 kcal/mol[1] | Molecular Docking | |
| Dopamine | D1 | Antagonist | Functional Assays |
| D2 | Antagonist | Functional Assays |
Note: A lower binding energy (more negative value) indicates a higher predicted binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The determination of binding affinity is paramount in pharmacological studies. The following section details a standard experimental protocol for a competitive radioligand binding assay, a common method to determine the inhibition constant (Ki) of a compound for a specific receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors).
-
A series of increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
Signaling Pathways and Experimental Workflows
To visualize the downstream consequences of this compound's receptor binding and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist/antagonist activity of this compound at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Ergocristine vs. Ergotamine: A Comparative Toxicological Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the toxicological profiles of two prominent ergot alkaloids: ergocristine and ergotamine. Both are potent mycotoxins produced by fungi of the Claviceps genus and are known for their significant physiological effects, primarily mediated through their interaction with various neurotransmitter receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to offer a valuable resource for toxicology research and drug development.
Executive Summary
This compound and ergotamine share a common ergoline (B1233604) structure, leading to similar toxicological mechanisms centered around their potent vasoconstrictive properties. These effects are a result of their complex interactions with serotonergic, dopaminergic, and adrenergic receptors. While both compounds exhibit significant toxicity, available data suggests that this compound may possess a higher cytotoxic potential. This guide will delve into the specifics of their comparative toxicity, supported by experimental data.
Quantitative Toxicological Data
The following tables summarize the available quantitative data for the acute toxicity, cytotoxicity, and receptor binding affinities of this compound and ergotamine. It is important to note that direct comparative studies under identical conditions are limited, and thus, comparisons should be made with consideration of the different experimental setups.
Acute Toxicity
Acute toxicity, typically measured by the median lethal dose (LD50), indicates the dose required to be lethal to 50% of a tested population.
| Compound | Species | Route of Administration | LD50 Value | Citation |
| Ergotamine | Rat | Intravenous | 62 mg/kg | [1][2] |
| Rat | Oral | 100 mg/kg | ||
| Rat | Oral | 300 - 2000 mg/kg | [3] | |
| Mouse | Intravenous | 62 mg/kg | [3] | |
| Dihydrothis compound | Rabbit | Intravenous | 27 mg/kg | [4] |
Cytotoxicity
Cytotoxicity assays measure the toxicity of a substance to cells. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line/Type | Assay | Endpoint | Result | Citation |
| This compound | Human Primary Kidney Cells | Apoptosis Assay | Apoptosis Induction | Apoptosis induced at 1µM | [5] |
| Ergotamine | Colorectal Cancer Cells | Cytotoxicity Assay | IC50 | 100 µM |
Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a measure of the strength of the interaction. The inhibition constant (Ki) is a common measure, where a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Binding Energy, kcal/mol) | Ergotamine (Ki, nM) | Citation |
| Serotonin 5-HT2A | -10.2 | - | [6] |
| Dopamine (B1211576) D2 | - | Nanomolar range | [7] |
| Alpha-2A Adrenergic | -10.3 | - | [6] |
Note: A comprehensive, directly comparable set of Ki values for both compounds across a wide range of receptors is not available in the public domain. The data for this compound is from an in silico molecular docking study, while the data for ergotamine is from an in vitro receptor binding assay.
Mechanism of Toxicity
The primary mechanism of toxicity for both this compound and ergotamine is their interaction with a wide range of neurotransmitter receptors, leading to a cascade of physiological effects.
-
Vasoconstriction: Both alkaloids are potent vasoconstrictors. This effect is primarily mediated through their agonist or partial agonist activity at serotonergic (5-HT) and α-adrenergic receptors on vascular smooth muscle. This can lead to reduced blood flow, ischemia, and in severe cases, gangrene.
-
Neurotransmission Interference: Their structural similarity to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) allows them to bind to and modulate the activity of their respective receptors in the central nervous system. This can result in a variety of neurological symptoms.
-
Cytotoxicity: As indicated by in vitro studies, this compound, in particular, can induce apoptosis (programmed cell death), suggesting a direct toxic effect on cells.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the toxicological evaluation of ergot alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the cytotoxic effects of this compound and ergotamine on a selected cell line.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and ergotamine in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the insoluble formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is used to determine the LD50 of a substance with a reduced number of animals.[6][9][10][11][12]
Objective: To determine the acute oral LD50 of this compound and ergotamine in a rodent model (e.g., rats).
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females), which are more sensitive. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: Prepare the test substances in a suitable vehicle (e.g., water, corn oil).
-
Dosing: Administer the test substance orally to one animal at a time using a gavage needle. The dose for the next animal is adjusted up or down by a constant factor depending on the outcome (survival or death) for the previous animal.
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of this compound and ergotamine for various serotonin, dopamine, and adrenergic receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines that express the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (this compound or ergotamine).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound to determine the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways involved in the toxicity of this compound and ergotamine, as well as a general workflow for their toxicological comparison.
Caption: Vasoconstriction signaling pathway of ergot alkaloids.
Caption: General experimental workflow for toxicological comparison.
Conclusion
References
- 1. Ergotamine Tartrate | C70H76N10O16 | CID 9787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. RTECS NUMBER-KE1200000-Chemical Toxicity Database [drugfuture.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Inter-Laboratory Comparison of Ergocristine Measurement: A Guide for Researchers
This guide provides a comprehensive overview of the inter-laboratory performance in the measurement of ergocristine, a significant ergot alkaloid. It is designed for researchers, scientists, and professionals in drug development seeking to understand the reliability and comparability of analytical methods for this compound. The content summarizes data from proficiency tests and details validated analytical protocols.
Data Presentation: Performance in Proficiency Testing
The following table summarizes the performance of laboratories in a proficiency test for the determination of ergot alkaloids, including this compound, in rye flour. This data provides a snapshot of the inter-laboratory reproducibility for this compound measurement.
Table 1: Summary of Inter-Laboratory Performance for this compound Measurement in Rye Flour
| Analyte | Assigned Value (µg/kg) | Interlaboratory Reproducibility (RSDR) (%) | Number of Participants | Satisfactory Results (|z| ≤ 2) (%) | |---|---|---|---|---| | this compound/Ergocristinine | 752 | 22 | 37 | 91 |
Data synthesized from the 2017 European Union Reference Laboratory for Mycotoxins proficiency test report.[1][2] The performance was assessed based on the sum of this compound and its epimer, ergocristinine.[1][2] A relative target standard deviation of 22% was used for the calculation of z-scores.[1]
Another proficiency test conducted in 2019 on rye flour and a mix of wheat and oat flours showed interlaboratory reproducibility (RSDR) ranging from 14% to 35% for the twelve targeted ergot alkaloids.[3] For the sum of ergot alkaloids, the RSDR was 16% for rye flour and 19% for the wheat and oat flour mix.[3]
Experimental Protocols
1. Sample Preparation: QuEChERS-based Extraction
2. UHPLC-MS/MS Analysis
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the determination of this compound.[4][5][7][11]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode.[4] Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7]
Method Validation Parameters
Mandatory Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison and a simplified signaling pathway potentially affected by this compound.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. [protocols.io]
Validation of Ergocristine as a biomarker for ergot exposure
A Comparative Guide for Researchers and Drug Development Professionals
Ergot alkaloids are a complex class of mycotoxins produced by fungi of the Claviceps genus, notorious for contaminating cereal grains and posing a significant health risk to both humans and animals. Accurate detection and quantification of exposure to these toxins are critical for food safety, toxicological studies, and the development of therapeutic interventions. Among the numerous ergot alkaloids, ergocristine has emerged as a promising and reliable biomarker for ergot exposure. This guide provides a comprehensive comparison of this compound with other ergot alkaloids, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and analytical workflows.
Comparative Performance of Ergot Alkaloid Detection
The selection of a suitable biomarker hinges on its prevalence in contaminated samples and the sensitivity and reliability of analytical methods for its detection. This compound consistently ranks as one of the most prevalent ergot alkaloids found in naturally contaminated grains.[1][2] Analytical methods, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been extensively validated for the quantification of this compound and other major ergot alkaloids.
The following table summarizes the performance of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of various ergot alkaloids in cereal-based products.[3]
Table 1: Performance of a Validated UHPLC-MS/MS Method for Ergot Alkaloid Quantification
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |
| This compound | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergocornine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| α-Ergocryptine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergotamine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergosine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergometrine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergocristinine (B1242015) | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergocorninine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| α-Ergocryptinine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergotaminine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergosinine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
| Ergometrinine | >0.99 | 0.00893 - 0.225 | 0.0295 - 0.744 | 68.3 - 119.1 |
Data adapted from a study validating a UHPLC-MS/MS method for ergot alkaloid detection in hard red spring wheat.[4]
Another widely used extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The table below presents recovery data for various ergot alkaloids using a modified QuEChERS extraction approach.[2][5]
Table 2: Recovery of Ergot Alkaloids using a Modified QuEChERS Extraction Method
| Analyte | Spiked Level (µg/kg) | Recovery (%) |
| This compound | 100 | 60 - 70 |
| Ergocornine | 100 | 60 - 70 |
| Ergocryptine | 100 | 60 - 70 |
| Ergosine | 100 | 60 - 70 |
Data from studies applying the QuEChERS method for ergot alkaloid extraction.[2][5]
Experimental Protocols
Quantification of this compound in Wheat Grain by UHPLC-MS/MS
This protocol provides a detailed procedure for the extraction and quantification of this compound and other ergot alkaloids from wheat grain.[6]
1. Sample Preparation:
-
Grind a representative sample of wheat grain to a fine powder.
2. Extraction:
-
Weigh 5 grams of the ground sample into a 50 mL centrifuge tube.
-
Add 40 mL of extraction solution (acetonitrile-water; 84/16, v/v + 200 mg/L Ammonium Carbonate, pH 8.5).
-
Agitate the mixture on a horizontal shaker for 30 minutes at 150 cycles per minute.
-
Allow the sample to sit for 1 hour to ensure complete extraction.
-
Filter the extract through a Whatman 54 filter paper into a new tube.
3. Clean-up:
-
Pass a 4 mL aliquot of the filtered extract through a Mycosep 150 Ergot clean-up column.
4. Internal Standard Addition and Sample Preparation for Analysis:
-
Mix a 500 µL aliquot of the cleaned-up extract with 500 µL of dihydrothis compound (B93913) internal standard (100 ng/mL in extraction buffer).
-
Centrifuge the mixture at 10,000 RPM for 5 minutes.
-
Transfer a 100 µL aliquot of the supernatant into an autosampler vial.
5. UHPLC-MS/MS Analysis:
-
Inject 2 µL of the sample into a UHPLC-MS/MS system.
-
Column: Agilent Zorbax Eclipse Plus C18 column (2.1 x 50mm, 1.8 micron) with a guard column.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The transition of the protonated precursor ion (M+H⁺) to specific product ions is used for quantification. For this compound, the transition to m/z 268 is often used as a qualifier ion.[5]
Visualizing the Process and Pathway
To better understand the validation of this compound as a biomarker and its mechanism of action, the following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow for this compound biomarker validation.
This compound, like other ergot alkaloids, exerts its toxic effects by interacting with various neurotransmitter receptors, primarily serotonergic and adrenergic receptors.[1][7] This interaction disrupts normal physiological processes, leading to vasoconstriction and other adverse effects.
Caption: this compound-induced vasoconstriction signaling pathway.
The validation of this compound as a biomarker is further supported by the logical relationship between exposure and detectable levels of the compound in biological systems.
References
- 1. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid this compound and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. protocol v1 [protocols.io]
- 7. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolism of Ergocristine in different species
A Comparative Guide to the Metabolism of Ergocristine Across Species
This compound, a prominent member of the ergopeptine class of ergot alkaloids, is a secondary metabolite produced by fungi of the genus Claviceps. Its presence in contaminated grains poses a significant risk to both human and animal health, necessitating a thorough understanding of its metabolic fate. This guide provides a comparative overview of this compound metabolism in various species, with a focus on humans, equines, rats, and cattle. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and drug metabolism studies.
Comparative Metabolism of this compound
The metabolism of this compound primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being a key player in humans.[1][2][3][4][5] The primary metabolic transformations involve oxidation, hydroxylation, and N-dealkylation.[6][7] In vitro studies utilizing liver S9 fractions and microsomes have been instrumental in elucidating these pathways.[7][8][9]
Significant species-specific differences in metabolite profiles have been observed, highlighting the importance of selecting appropriate animal models in toxicological and pharmacological research. A notable comparative study using liver S9 fractions revealed distinct metabolic pathways between humans and horses.[9] While both species produce a range of common metabolites, including nor-, N-oxide, and hydroxy-ergocristine, some metabolic routes are unique.[9] Humans uniquely form 8'-hydroxy metabolites, whereas equines produce 13/14-hydroxy and 13,14-dihydro-diol metabolites.[9]
While detailed quantitative data for this compound metabolism is not extensively available across all species in the public literature, the following tables summarize the known qualitative and semi-quantitative findings.
Table 1: Major Metabolites of this compound Identified in Different Species
| Metabolite Type | Human | Equine | Rat | Bovine |
| Hydroxy-ergocristine | Yes | Yes | Yes (inferred) | Yes (inferred) |
| 8'-Hydroxy-ergocristine | Yes (Unique) | No | Not Reported | Not Reported |
| 13/14-Hydroxy-ergocristine | No | Yes (Unique) | Not Reported | Not Reported |
| 13,14-Dihydro-diol-ergocristine | No | Yes (Unique) | Not Reported | Not Reported |
| Nor-ergocristine (N-dealkylated) | Yes | Yes | Not Reported | Not Reported |
| N-oxide-ergocristine | Yes | Yes | Not Reported | Not Reported |
Data for rats and cattle are largely inferred from studies on related ergot alkaloids or general metabolic pathways, as specific quantitative data for this compound is limited.
Table 2: Key Enzymes Involved in this compound Metabolism
| Enzyme Family | Specific Isoform(s) | Species | Role |
| Cytochrome P450 | CYP3A4 | Human, Rat, Bovine (inferred) | Primary oxidative metabolism, hydroxylation |
| Cytochrome P450 | Not specified | Equine | Oxidative metabolism, hydroxylation |
Experimental Protocols
The following protocols are generalized representations of common in vitro methods used to study the metabolism of this compound.
In Vitro Metabolism of this compound using Liver S9 Fraction
1. Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the S9 incubation mixture containing:
-
Liver S9 fraction (e.g., from human, rat, or bovine; final protein concentration typically 1-2 mg/mL)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Magnesium chloride (e.g., 3 mM)
-
This compound (dissolved in a suitable solvent like DMSO; final concentration typically 1-10 µM)
-
2. Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a cofactor solution containing NADPH (final concentration 1 mM) and UDPGA (for Phase II reactions, final concentration 2 mM).
-
For control incubations (to assess non-enzymatic degradation), add buffer instead of the cofactor solution.
3. Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
4. Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to each aliquot. This also serves to precipitate the proteins.
5. Sample Processing and Analysis:
-
Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated analytical method, such as LC-MS/MS.
In Vitro Metabolism of this compound using Liver Microsomes
1. Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the microsomal incubation mixture containing:
-
Liver microsomes (e.g., from human, rat, or bovine; final protein concentration typically 0.5-1 mg/mL)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Magnesium chloride (e.g., 3 mM)
-
This compound (final concentration typically 1-10 µM)
-
2. Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (final concentration 1 mM).
3. Incubation, Sampling, and Termination:
-
Follow steps 3 and 4 from the S9 protocol.
4. Sample Processing and Analysis:
-
Follow step 5 from the S9 protocol to analyze the samples by LC-MS/MS.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and a typical experimental workflow for its in vitro metabolism study.
Caption: Metabolic pathways of this compound highlighting species-specific metabolites.
Caption: A generalized workflow for in vitro this compound metabolism studies.
References
- 1. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of cytochrome P450 metabolism by ergonovine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cytokinetics.com [cytokinetics.com]
- 5. Metabolism study of dihydro-alpha-ergocryptine,9,10-[9,10-3H(N)] in rat and human hepatocyte cultures and rat, monkey, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Ergocristine: A Comparative Guide to Immunoassays and LC-MS/MS
For researchers, scientists, and drug development professionals engaged in the analysis of ergot alkaloids, the choice of analytical methodology is critical for obtaining accurate and reliable data. This guide provides a comprehensive comparison of two primary techniques for the detection of Ergocristine: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into their performance characteristics, supported by experimental data, to assist you in selecting the most appropriate method for your research needs.
Performance Characteristics at a Glance
The selection of an analytical method hinges on a variety of performance parameters. Below is a summary of the key characteristics for this compound immunoassays and the gold-standard confirmatory method, LC-MS/MS.
| Performance Characteristic | This compound Immunoassay (Screening) | LC-MS/MS (Confirmatory) |
| Principle | Antigen-antibody binding | Chromatographic separation and mass-to-charge ratio detection |
| Specificity | Generally lower; prone to cross-reactivity with other ergot alkaloids. Cannot distinguish between -ine and -inine epimers.[1] | High; capable of distinguishing between individual ergot alkaloids and their epimers.[2] |
| Sensitivity (LOD/LOQ) | Method dependent, typically in the low ng/mL range. For a general ergot alkaloid EIA, LODs can range from 0.03 ng/mL to 2.0 ng/mL.[3] | High sensitivity, with LODs for this compound reported in the low µg/kg range (e.g., 3 to 19 µg/kg).[4] A UHPLC-MS/MS method can reliably detect individual ergot alkaloids at a level as low as 0.5 ng/g.[2][3] |
| Quantitative Accuracy | Semi-quantitative to quantitative for total ergot alkaloids; accuracy for a specific analyte like this compound is affected by cross-reactivity.[1] | High accuracy and precision for the quantification of individual alkaloids. |
| Throughput | High; suitable for screening a large number of samples. | Lower; more time-consuming per sample. |
| Cost | Lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise Required | Relatively easy to perform. | Requires skilled operators and expertise in method development and data analysis. |
In-Depth Look at Immunoassays for this compound
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective method for the initial screening of ergot alkaloids.[5] These assays are typically based on a competitive format where the ergot alkaloids in the sample compete with a labeled ergot alkaloid for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Cross-Reactivity: The Achilles' Heel
A significant limitation of immunoassays for ergot alkaloids is their inherent cross-reactivity. Due to the structural similarity among the various ergot alkaloids, antibodies raised against one alkaloid often recognize others. This can lead to an overestimation of the total ergot alkaloid content. For instance, a study on an immunoassay developed for ergometrine showed a very low cross-reactivity of less than 0.1% for this compound, highlighting that the specificity is highly dependent on the antibody used.[6] Conversely, some commercial kits for total ergot alkaloids are designed to have broad cross-reactivity to detect a wide range of these compounds.[5]
It is crucial to note that immunoassays are generally unable to differentiate between the biologically active "-ine" epimers (e.g., this compound) and their less toxic "-inine" epimers (e.g., Ergocristinine).[1]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a definitive and quantitative analysis of this compound, LC-MS/MS is the reference method.[7][8] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the precise identification and quantification of individual ergot alkaloids and their epimers, even in complex matrices.[2][8]
Experimental Methodologies
Immunoassay Protocol: A General Overview
The following diagram illustrates a typical workflow for a competitive ELISA for ergot alkaloid screening.
Methodology:
-
Sample Preparation: The sample (e.g., ground cereal) is extracted with a suitable solvent, followed by filtration and dilution.
-
Competitive Binding: The prepared sample or standard is added to the wells of a microplate pre-coated with antibodies specific to ergot alkaloids. An enzyme-labeled ergot alkaloid (conjugate) is also added. The ergot alkaloids in the sample and the conjugate compete for binding to the antibodies.
-
Incubation and Washing: The plate is incubated to allow the binding reaction to occur. Unbound components are then removed by washing.
-
Signal Generation: A substrate is added, which is converted by the enzyme on the bound conjugate into a colored product.
-
Detection: The intensity of the color, which is inversely proportional to the amount of ergot alkaloids in the sample, is measured using a microplate reader.
LC-MS/MS Protocol with QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of mycotoxins, including ergot alkaloids, by LC-MS/MS.[2][7]
Methodology:
-
Sample Preparation (QuEChERS):
-
A homogenized sample is extracted with an organic solvent (typically acetonitrile) and a buffer.[2]
-
Salts are added to induce phase separation and remove water.
-
The sample is centrifuged, and the supernatant (organic layer) is collected.
-
A dispersive solid-phase extraction (dSPE) step is performed by adding a sorbent (e.g., C18) to remove interfering matrix components.[9]
-
After another centrifugation, the final extract is ready for analysis.
-
-
LC-MS/MS Analysis:
-
The extract is injected into the LC system, where the ergot alkaloids are separated on a chromatographic column.
-
The separated compounds are ionized (e.g., by electrospray ionization - ESI).
-
The mass spectrometer selects the precursor ion for this compound, fragments it, and then detects the specific product ions, ensuring highly selective and sensitive quantification.
-
Conclusion: Choosing the Right Tool for the Job
The choice between an immunoassay and LC-MS/MS for the analysis of this compound depends on the specific research question and requirements.
-
Immunoassays are well-suited for rapid, high-throughput screening of a large number of samples to determine the presence or absence of total ergot alkaloids. They are a cost-effective way to identify potentially contaminated samples that require further investigation.
-
LC-MS/MS is the indispensable tool for confirmatory analysis, accurate quantification of specific ergot alkaloids like this compound, and the differentiation of their epimers . Its high sensitivity and specificity make it the gold standard for regulatory compliance and in-depth research where precise and reliable data are paramount.
For a comprehensive understanding of ergot alkaloid contamination, a tiered approach is often employed, using immunoassays for initial screening followed by LC-MS/MS for the confirmation and accurate quantification of positive samples. This strategy leverages the strengths of both techniques, providing a cost-effective and scientifically robust analytical workflow.
References
- 1. Semiquantitative determination of ergot alkaloids in seed, straw, and digesta samples using a competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergocornine | CAS:564-36-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Randox Ergot Alkaloids ELISA in line with updated EU Regulations! – Randox Food [randoxfood.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Comparison of different extraction solvents for Ergocristine analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different extraction solvents and methodologies for the analysis of ergocristine, a prominent ergot alkaloid. The selection of an appropriate extraction solvent is a critical step in achieving accurate and reproducible quantification of this compound in various matrices, including cereals and animal feed. This document summarizes experimental data, details key protocols, and visualizes workflows to aid in the selection of the most suitable extraction strategy.
Data Presentation: Comparison of Extraction Efficiencies
The efficiency of an extraction solvent is determined by its ability to effectively solubilize and recover the target analyte from the sample matrix. The following table summarizes the recovery rates of this compound using various solvent systems and extraction techniques, as reported in scientific literature.
| Extraction Method | Solvent System | Matrix | Recovery of this compound (%) | Reference |
| Solid-Liquid Extraction (SLE) | Acetonitrile (B52724)/Ammonium Carbonate buffer (84:16, v/v) | Rye and Barley | 90 - 120 | [1] |
| QuEChERS | Acetonitrile and Water with QuEChERS salts | Animal Feedingstuffs | Not specified for individual alkaloids, but method validated for this compound | [2] |
| Solid-Phase Extraction (SPE) | Methanol/0.25% Phosphoric Acid (40:60, v/v) | Wheat | Mean recovery of 88.1% for several ergot alkaloids including this compound | [3][4][5] |
| QuEChERS | Acetonitrile/Water/Formic Acid | Barley | Recoveries of 60-70% for a mix of ergot alkaloids including this compound | [1][6] |
| Solid-Liquid Extraction (SLE) | Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) | Barley | Comparison study, specific recovery for this compound not detailed | [1][6] |
Note: Recovery rates can be influenced by the specific sample matrix, analyte concentration, and variations in the experimental protocol.
Experimental Protocols
Detailed methodologies for the most common and effective extraction techniques are provided below.
Protocol 1: Solid-Liquid Extraction (SLE) with Acetonitrile/Ammonium Carbonate
This method is widely cited for its high recovery rates for a broad range of ergot alkaloids.
1. Sample Preparation:
-
Mill the cereal or feed sample to a fine powder.
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of the extraction solvent: Acetonitrile/Ammonium Carbonate buffer (84:16, v/v).
-
Shake vigorously for 30-60 minutes at room temperature using a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
3. Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtrate is then ready for analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and clean-up in a single step, making it suitable for high-throughput analysis.
1. Sample Preparation:
-
Mill the cereal or feed sample to a fine powder.
2. Extraction and Clean-up:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 10 mL of water.
-
Add the QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate (B86180), and sodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
An aliquot of the upper acetonitrile layer is taken for the dispersive solid-phase extraction (d-SPE) clean-up step.
-
Transfer the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.
3. Analysis:
-
The resulting supernatant is filtered and is ready for HPLC-FLD or LC-MS/MS analysis.
Mandatory Visualization
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a solid matrix.
Caption: A generalized workflow for this compound analysis.
Signaling Pathways of this compound
This compound, like other ergot alkaloids, exerts its physiological and toxic effects by interacting with several neurotransmitter receptor systems. Its complex pharmacology involves both agonistic and antagonistic activities at adrenergic, dopaminergic, and serotonergic receptors.[1][2][7] This multi-target interaction is responsible for its wide range of effects, from vasoconstriction to neuroendocrine modulation.
The diagram below provides a simplified representation of this compound's interaction with these key receptor types.
Caption: this compound's multi-receptor interactions.
References
- 1. How Do Ergot Derivatives Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Agonist/antagonist activity of this compound at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergot alkaloids reduce circulating serotonin in the bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ergocristine in Animal Feed
For Researchers, Scientists, and Drug Development Professionals
The contamination of animal feed with mycotoxins, such as the ergot alkaloid ergocristine, poses a significant risk to animal health and productivity.[1] Accurate and reliable quantification of these contaminants is crucial for regulatory compliance and ensuring feed safety. This guide provides a detailed comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound in animal feed with alternative analytical techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Enzyme-Linked Immunosorbent Assay (ELISA).
This comparison is based on published experimental data, focusing on key validation parameters to assist researchers and laboratory professionals in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including sensitivity, selectivity, accuracy, and sample throughput. The following tables summarize the quantitative performance data for UHPLC-MS/MS, HPLC-FLD, and ELISA methods for the determination of this compound and other ergot alkaloids in animal feed.
Table 1: Comparison of Method Performance Parameters
| Parameter | UHPLC-MS/MS | HPLC-FLD | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by fluorescence | Immunoassay based on antibody-antigen reaction |
| Specificity | High | Moderate to High | Moderate (potential for cross-reactivity) |
| Linearity (Range) | 0.5 - 100 µg/kg[2] | 25 - 400 µg/kg[3] | 0 - 5 ppm (total ergot alkaloids)[4] |
| LOD | 0.25 µg/kg[2] | 11.78 µg/kg[3] | ~400 µg/kg (cutoff for critical samples)[4] |
| LOQ | 0.5 µg/kg[2] | 13.06 µg/kg[3] | Not typically used for precise quantification |
| Recovery | 90.6 - 120%[5] | 82 - 120%[6] | Not applicable (semi-quantitative) |
| Precision (%RSD) | < 15%[2] | < 15.4%[7] | Within-run CV: 10.2-13.3%, Between-run CV: 18.4-24.5%[8] |
| Throughput | High | Moderate | High |
Table 2: Detailed Performance Data for this compound
| Method | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| UHPLC-MS/MS | >0.995 | 0.25 | 0.5 | 107.1 - 120.0 | Intra-day: 7.45 - 8.77, Inter-day: 8.95 - 9.34 | [2] |
| HPLC-FLD | 0.985 - 0.996 | 11.78 | 13.06 | 96.5 - 100.4 | Repeatability: 10.6 - 14.3, Reproducibility: 12.6 - 15.0 | [3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the summarized methodologies for the UHPLC-MS/MS and HPLC-FLD methods.
UHPLC-MS/MS Method Protocol
This method offers high sensitivity and selectivity for the simultaneous determination of multiple ergot alkaloids.[9][10]
-
Sample Preparation:
-
Weigh 5 g of milled and sieved feed sample into a 50 mL polypropylene (B1209903) tube.
-
Add extraction solvent (e.g., acetonitrile (B52724)/water mixture).
-
Utilize a clean-up step with a multifunctional column (e.g., Mycosep 150) to remove matrix interferences.[2]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[12]
-
Quantification: Based on matrix-matched calibration curves to compensate for matrix effects.[2]
-
HPLC-FLD Method Protocol
A widely used and cost-effective method for the analysis of ergot alkaloids.[6][7]
-
Sample Preparation:
-
Weigh 5 g of the milled feed sample.
-
Add extraction solvent (e.g., acetonitrile) and QuEChERS salts.
-
Perform a dispersive solid-phase extraction (dSPE) clean-up step.
-
Chromatographic Conditions:
-
Fluorescence Detection:
ELISA Method
ELISA serves as a rapid screening tool for the semi-quantitative determination of total ergot alkaloids.[4][8][13] It is based on the principle of competitive binding between the ergot alkaloids in the sample and a labeled ergot alkaloid for a limited number of antibody binding sites. The result is a colorimetric change that is inversely proportional to the concentration of ergot alkaloids in the sample. While this method is fast and requires less sophisticated equipment, it is prone to cross-reactivity and provides a sum of ergot alkaloids rather than quantifying individual compounds.[4][8]
Methodology Workflow and Comparison Diagrams
Visual representations of the experimental workflows can aid in understanding the procedural steps and the logical differences between the analytical techniques.
Caption: Workflow of the UHPLC-MS/MS method for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry - ProQuest [proquest.com]
- 6. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semiquantitative determination of ergot alkaloids in seed, straw, and digesta samples using a competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aafco.org [aafco.org]
- 13. Feed and Cereals - Ergot Alkaloids – Randox Food [randoxfood.com]
Ergocristine and Its Isomers: A Comparative Analysis of Vasoconstrictive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive properties of ergocristine and its C-8 epimer, ergocristinine (B1242015). The information herein is supported by experimental data to elucidate their mechanisms of action, receptor affinities, and overall impact on vascular smooth muscle contraction.
Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, are known for their significant physiological effects, including potent vasoconstriction. This compound, a prominent member of this family, exists as two primary isomers, or epimers, at the C-8 position: this compound (the R-epimer) and ergocristinine (the S-epimer). While historically the toxic effects of ergot alkaloids have been primarily attributed to the R-epimers, recent studies have demonstrated that S-epimers also possess biological activity.
Comparative Vasoconstrictive Potency
Experimental evidence indicates that this compound is a more potent vasoconstrictor than its isomer, ergocristinine. In ex vivo studies using bovine metatarsal arteries, this compound (the R-epimer) induced a greater and more sustained contractile response compared to ergocristinine (the S-epimer) at the same concentration.[1] This suggests a higher efficacy and/or affinity of this compound for the receptors mediating vasoconstriction.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing this compound and ergocristinine.
Table 1: Comparison of Sustained Vasoconstrictive Response in Bovine Metatarsal Arteries
| Compound | Concentration | Observation Period | Comparative Contractile Response |
| This compound (R-epimer) | 1 x 10⁻⁶ M | 180 minutes | Greater sustained contractile response from 60-180 minutes post-exposure compared to ergocristinine.[1] |
| Ergocristinine (S-epimer) | 1 x 10⁻⁶ M | 180 minutes | Produced a sustained contractile response, but to a lesser extent than this compound.[1] |
Table 2: In Silico Molecular Docking - Binding Affinities to Vasoconstrictive Receptors
| Compound | Receptor | Binding Energy (kcal/mol) - AutoDock Vina | Binding Energy (kcal/mol) - DockThor |
| This compound | 5-HT₂ₐ | -10.2 | -11.5 |
| Ergocristinine | 5-HT₂ₐ | -9.7 | -11.0 |
| This compound | α₂ₐ-Adrenergic | -10.3 | -11.8 |
| Ergocristinine | α₂ₐ-Adrenergic | -8.7 | -11.4 |
Data sourced from an in silico molecular docking study. Higher negative values indicate stronger binding affinity.[2]
Mechanism of Action and Signaling Pathways
The vasoconstrictive effects of this compound and its isomers are primarily mediated through their interaction with serotonin (B10506) (5-HT) and α-adrenergic receptors on vascular smooth muscle cells. The primary receptors implicated are the 5-HT₂ₐ and α₂ₐ-adrenergic receptors.[2]
Upon binding to these G-protein coupled receptors (GPCRs), a signaling cascade is initiated, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle contraction.
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is coupled to the Gq/11 family of G-proteins.[3] Agonist binding, such as by this compound, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This surge in intracellular calcium is a key event in initiating smooth muscle contraction.[4]
References
- 1. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid this compound and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ergocristine and its S-epimer, Ergocristinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the R-epimer, ergocristine, and its S-epimer, ergocristinine (B1242015). While traditionally the S-epimers of ergot alkaloids have been considered less biologically active, recent studies indicate that they may also contribute to the physiological and toxicological effects observed with ergot alkaloid exposure.[1][2] This comparison summarizes the available experimental and in silico data to elucidate the differences in their interactions with key physiological targets.
Data Presentation
The following tables summarize the available quantitative data for the biological activity of this compound and ergocristinine. It is important to note that experimental binding affinity data for ergocristinine is limited in the scientific literature.
Table 1: Receptor Binding Affinity (In Silico Molecular Docking Data)
| Compound | Receptor | Binding Energy (kcal/mol) (AutoDock Vina) | Binding Energy (kcal/mol) (DockThor) |
| This compound | 5-HT₂ₐ | -10.2[1] | -11.0[1] |
| α₂ₐ-Adrenergic | -10.3[1] | -11.4[1] | |
| Ergocristinine | 5-HT₂ₐ | -9.7[1] | Not Reported |
| α₂ₐ-Adrenergic | -8.7[1] | Not Reported |
Note: A more negative binding energy value indicates a stronger binding affinity.
Table 2: Functional Activity - Vasoconstriction (Ex Vivo Data)
| Compound | Assay | Endpoint | Result |
| This compound | Bovine Metatarsal Artery Contraction | Sustained Contractile Response | Greater sustained contractile response compared to ergocristinine from 60-180 min post-exposure.[3] |
| Ergocristinine | Bovine Metatarsal Artery Contraction | Sustained Contractile Response | Produced a sustained contractile response, though to a lesser extent than this compound.[3] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | Human Primary Kidney Cells (RPTEC) | Apoptosis Assay | Apoptosis Induction | Apoptosis induced at 1µM.[3][4] |
| Porcine Brain Endothelial Cells | CCK-8 Assay | Cell Viability | Significant reduction at 5 µM.[4] | |
| Ergocristinine | Porcine Brain Endothelial Cells | CCK-8 Assay | Cell Viability | Showed cytotoxic effects, with cell viability declining to about 85% of control at 5 µM.[5] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of this compound and ergocristinine to target receptors, such as serotonin (B10506), dopamine, or adrenergic receptors, expressed in cell membranes.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[6]
-
The homogenate is centrifuged at low speed to remove large debris.[6]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a determined protein concentration.[6]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
Varying concentrations of the unlabeled test compound (this compound or ergocristinine) are added to the wells.
-
A constant concentration of a specific radiolabeled ligand for the target receptor is then added to all wells.
-
The prepared cell membrane suspension is added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[6]
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Ex Vivo Vascular Reactivity Assay
This protocol outlines a general procedure to assess the vasoconstrictive effects of this compound and ergocristinine on isolated blood vessels.
1. Tissue Preparation:
-
Segments of blood vessels (e.g., bovine metatarsal artery) are collected and placed in a cold, oxygenated physiological salt solution.[3]
-
The vessels are cleaned of adhering connective tissue and cut into rings.
-
The arterial rings are mounted in an organ bath system containing the physiological salt solution, maintained at 37°C, and continuously aerated.
2. Equilibration and Viability Check:
-
The mounted vessel rings are allowed to equilibrate under a resting tension.
-
The viability of the smooth muscle is confirmed by inducing a contraction with a known vasoconstrictor (e.g., potassium chloride).
3. Compound Administration:
-
Once a stable baseline is achieved, this compound or ergocristinine is added to the organ bath in a cumulative or single-dose manner.
-
The contractile response of the arterial ring is recorded over time using an isometric force transducer.
4. Data Analysis:
-
The magnitude of the contraction is measured and can be expressed as a percentage of the maximal contraction induced by the viability check.
-
Dose-response curves can be generated to determine the potency (EC₅₀) of each compound.
Signaling Pathways
Both this compound and ergocristinine are known to interact with G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and adrenergic receptors, to exert their vasoconstrictive effects.
5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor by this compound or its S-epimer initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺, along with PKC activation, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and vasoconstriction.
α₂-Adrenergic Receptor Signaling Pathway
The α₂-adrenergic receptor is coupled to the Gi protein alpha subunit. Upon activation by an agonist like this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). In vascular smooth muscle, this reduction in PKA activity contributes to the phosphorylation of myosin light chain, resulting in vasoconstriction.
References
- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergocristinine | 511-07-9 | Benchchem [benchchem.com]
- 3. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Complex Landscape of Ergot Alkaloid Detection: A Method Validation Comparison
For researchers, scientists, and drug development professionals, the accurate and simultaneous detection of multiple ergot alkaloids is paramount for ensuring food safety and mitigating health risks. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.
Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, can contaminate a wide range of cereal grains and grasses.[1][2] Their presence in food and feed is a significant concern due to their potent physiological effects.[3] Consequently, regulatory bodies like the European Union have established maximum levels for several key ergot alkaloids in various commodities.[4][5][6] This necessitates robust and validated analytical methods for their simultaneous quantification.
This guide focuses on the two most prominent analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective performance characteristics, drawing upon published validation studies.
Comparative Analysis of Analytical Methods
The choice between HPLC-FLD and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the number of target analytes. The following tables summarize key validation parameters from various studies to facilitate a direct comparison.
Table 1: Performance Characteristics of HPLC-FLD Methods
| Validation Parameter | Ergometrine | Ergotamine | Ergocornine | Ergocryptine | Ergocristine | Reference |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 | [7] |
| LOD (µg/kg) | - | 3.23 | - | - | 11.78 | [8] |
| LOQ (µg/kg) | - | 6.53 | - | - | 13.06 | [8] |
| Recovery (%) | 85.2 - 117.8 | 85.2 - 117.8 | 85.2 - 117.8 | 85.2 - 117.8 | 85.2 - 117.8 | [7] |
| Repeatability (CV%) | 1.2 - 9.2 | 1.2 - 9.2 | 1.2 - 9.2 | 1.2 - 9.2 | 1.2 - 9.2 | [7] |
| Reproducibility (CV%) | 2.2 - 12.4 | 2.2 - 12.4 | 2.2 - 12.4 | 2.2 - 12.4 | 2.2 - 12.4 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation. Data presented as a range from the cited study.
Table 2: Performance Characteristics of LC-MS/MS Methods
| Validation Parameter | Ergometrine/-inine | Ergotamine/-inine | Ergosine/-inine | Ergocornine/-inine | α-Ergocryptine/-inine | This compound/-inine | Reference |
| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 | [3] |
| LOD (µg/kg) | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 | [3] |
| LOQ (µg/kg) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | [3] |
| Recovery (%) | 90.6 - 120 | 90.6 - 120 | 90.6 - 120 | 90.6 - 120 | 90.6 - 120 | 90.6 - 120 | [3] |
| Inter-day Precision (RSD%) | <24 | <24 | <24 | <24 | <24 | <24 | [1][9] |
| Matrix Effects (%) | - | - | - | 101-113 | - | - | [1][9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data represents a summary of findings from multiple sources where available.
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible results. Below are generalized methodologies for the key experiments cited in the validation studies.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
A modified QuEChERS extraction is a commonly employed and effective method for extracting ergot alkaloids from complex cereal matrices.[10][11]
-
Homogenization: Grind a representative sample of the cereal or feed to a fine powder to ensure homogeneity.[12]
-
Extraction: Weigh 5g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of an extraction solvent, typically an acetonitrile (B52724)/ammonium (B1175870) carbonate solution (e.g., 84:16 v/v).[13]
-
Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Centrifugation: Shake vigorously and centrifuge to separate the acetonitrile layer containing the alkaloids.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.[7]
-
Final Preparation: Centrifuge the d-SPE tube and filter the supernatant. The extract may be evaporated and reconstituted in a suitable solvent for injection.[10]
Analytical Instrumentation and Conditions
HPLC-FLD:
LC-MS/MS:
-
Column: A high-resolution C18 column suitable for UHPLC is often employed.[1]
-
Mobile Phase: A gradient of ammonium carbonate or formic acid in water and an organic solvent like acetonitrile or methanol.[14]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[14]
-
Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[15]
Visualizing the Workflow
To provide a clear overview of the entire process from sample to result, the following diagram illustrates a typical workflow for ergot alkaloid analysis.
Caption: A flowchart illustrating the key stages of ergot alkaloid analysis.
Conclusion
Both HPLC-FLD and LC-MS/MS are powerful techniques for the simultaneous detection of multiple ergot alkaloids. HPLC-FLD offers a cost-effective and robust solution, while LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for trace-level analysis and confirmation.[11][15] The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources. The validation data and protocols presented in this guide offer a solid foundation for laboratories to establish and verify their own methods for ergot alkaloid analysis, ultimately contributing to a safer food and feed supply.
References
- 1. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ergot and ergot alkaloids - EU Regulation published - AGROLAB GROUP [agrolab.com]
- 5. Maximum limits for ergot alkaloids/ergot sclerotia in grains - Eurofins Scientific [eurofins.de]
- 6. EU REGULATION 915 OF 2023 [foodsafetyportal.eu]
- 7. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. aafco.org [aafco.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety [mdpi.com]
Comparative In Vitro Cytotoxicity of Ergocristine and Ergocryptine: A Guide for Researchers
This guide provides a comparative analysis of the in vitro cytotoxic effects of two prominent ergot alkaloids, Ergocristine and Ergocryptine. Sourced from fungi of the Claviceps genus, these compounds are known for their diverse physiological effects, including interactions with adrenergic, dopaminergic, and serotonergic receptors.[1][2] This document summarizes available experimental data to assist researchers, scientists, and drug development professionals in understanding their cytotoxic profiles.
Quantitative Cytotoxicity Data
Direct comparative studies providing IC50 values for both this compound and Ergocryptine across a range of cell lines are limited in the available scientific literature. However, existing research consistently indicates that this compound exhibits a higher cytotoxic potential than Ergocryptine.
One key study evaluating the cytotoxic effects of six major ergot alkaloids on human primary cells found this compound to be the most potent among them.[3][4] In contrast, another study focusing on the bioactivity of these compounds in stimulating dopamine (B1211576) release reported similar effective concentrations for both alkaloids in that specific assay.[5] It is important to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay methodology used.[6][7]
The following table summarizes the available quantitative and qualitative data on the in vitro cytotoxicity of this compound and Ergocryptine.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Human Primary Kidney Cells (RPTEC) | Apoptosis Assay | Apoptosis Induction | Apoptosis induced at 1 µM (qualitatively most cytotoxic of six ergot alkaloids tested) | [3] |
| Porcine Brain Endothelial Cells | CCK-8 Assay | Cell Viability | Significant reduction in cell viability at 5 µM | [8] | |
| Ergocryptine | Human Primary Kidney Cells (RPTEC) | Apoptosis Assay | Apoptosis Induction | Less cytotoxic than this compound (qualitative comparison) | [3][4] |
| This compound & Ergocryptine | Rat Striatal Synaptosomes | [3H]dopamine release | Dopamine Release | EC50 of ~30 µM for both in stimulating dopamine release (bioactivity, not cytotoxicity) | [5] |
Experimental Protocols
The cytotoxic effects of this compound and Ergocryptine are primarily attributed to the induction of apoptosis and necrosis.[3] The following are detailed methodologies for key experiments used to assess these cytotoxic endpoints.
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Necrosis
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of necrosis.
Materials:
-
Cells to be tested
-
This compound and Ergocryptine stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or Ergocryptine. Include vehicle controls (medium with the same concentration of solvent) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous (vehicle control) and maximum (positive control) LDH release.
Caspase-3 Activation Assay for Apoptosis
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells to be tested
-
This compound and Ergocryptine stock solutions
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound or Ergocryptine as described in the LDH assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After the treatment period, centrifuge the plate and discard the supernatant. Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Transfer the cell lysates to a pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the reaction buffer containing dithiothreitol (B142953) (DTT) to each well, followed by the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the vehicle control.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ergocristine: Procedures for Safe Disposal and Waste Management
The proper disposal of ergocristine is critical for laboratory safety and environmental protection. Due to its classification as a hazardous substance and its regulatory status as a Drug Enforcement Administration (DEA) List I chemical, strict protocols must be followed.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is essential.
This compound Hazard and Regulatory Profile
A clear understanding of this compound's properties is fundamental to its safe management. The following table summarizes key data for safe handling and disposal.
| Property | Value | Safety & Disposal Implication |
| Chemical Name | This compound | Ensure accurate labeling on all waste containers. |
| CAS Number | 511-08-0 | Unique identifier for safety data sheet (SDS) reference. |
| Physical State | Solid, Powder | Poses an inhalation and dermal contact risk; requires appropriate PPE and handling to prevent dust formation.[1][4] |
| Toxicity | Toxic if swallowed or inhaled. | Mandates the use of high-level PPE and handling within ventilated enclosures. |
| UN Number | 1544 | Used for transportation of hazardous materials; classifies this compound as "ALKALOIDS, SOLID, N.O.S.".[1][5] |
| Hazard Class | 6.1 (Toxic) | Requires specific packaging and handling procedures for transport and disposal.[1][5] |
| DEA Regulation | List I Chemical | Handlers are subject to stringent regulatory controls, record-keeping, and reporting under the Controlled Substances Act (CSA).[2][6] |
| Primary Disposal Method | Controlled Incineration | Must be disposed of via a licensed chemical destruction facility.[4] Discharge to sewer systems or standard landfills is strictly prohibited.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely managing this compound waste from point of generation to final disposal.
Step 1: Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound waste.[4]
-
Hand Protection: Wear chemical-resistant nitrile gloves.
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be required for tasks with a high splash potential.
-
Respiratory Protection: An appropriate dust respirator or handling within a certified chemical fume hood is necessary to prevent inhalation of the powdered substance.
-
Skin and Body Protection: A lab coat is required for general handling.[4] For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation at the source is crucial to ensure safe and compliant disposal.
-
Solid Waste: Collect all non-sharp, solid materials contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes, and bench paper) in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: While this compound is a solid, any solutions containing it must be collected in a separate, sealed, and chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle). Do not mix with other waste streams unless directed by your EHS department.
-
Sharps Waste: Needles, syringes, or other sharp implements contaminated with this compound must be placed immediately into a designated, puncture-proof sharps container.
Step 3: Containerization and Labeling
All waste containers must be correctly chosen and labeled to prevent accidents and ensure regulatory compliance.
-
Select Appropriate Containers: Use suitable, sealed containers for all this compound waste.[4] Ensure they are compatible with the waste type and are in good condition.
-
Labeling: Clearly label every waste container with the words "Hazardous Waste " and the full chemical name, "This compound ." Include any other relevant hazard information as required by your institution.
Step 4: Temporary Storage
Store waste containers in a designated satellite accumulation area before collection.
-
The storage area should be secure and clearly marked.
-
Store containers in a cool, dry, and well-ventilated location, away from incompatible materials.[4]
-
Keep all containers tightly closed except when adding waste.[4]
Step 5: Final Disposal
This compound waste must be disposed of in accordance with all applicable federal, state, and local regulations.[1][4]
-
Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Approved Method: The material must be disposed of through controlled incineration at a licensed chemical destruction plant.[4]
-
Prohibited Methods: Do not discharge this compound waste into sewer systems or dispose of it in standard trash or sanitary landfills.[4] Discharge into the environment must be avoided.[4]
Step 6: Decontamination and Contaminated Packaging
Properly manage empty containers and decontaminate work surfaces.
-
Surface Decontamination: Clean all surfaces and equipment that have come into contact with this compound. Dispose of all cleaning materials (wipes, towels) as solid this compound waste.
-
Packaging Disposal: Empty this compound containers may still present a chemical hazard. They can be triple-rinsed (with the rinsate collected as hazardous liquid waste) and offered for recycling.[4] Alternatively, the packaging can be punctured to render it unusable and disposed of via controlled incineration through your hazardous waste program.[4]
Emergency Procedures: Accidental Spills
In the event of a spill, immediate and safe response is critical.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Move upwind from the spill.[1]
-
Report: Notify your institution's EHS department or emergency responders immediately.[1]
-
Protect Yourself: Do not attempt to clean a significant spill without appropriate training and PPE, including respiratory protection.[1]
-
Cleanup: For minor spills, avoid generating dust.[4] Gently dampen the material with water to prevent it from becoming airborne before carefully sweeping or wiping it up.[1] Collect all cleanup materials in a sealed container for disposal as hazardous waste.[1][4]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Federal Register :: Control of this compound, a Chemical Precursor Used in the Illicit Manufacture of Lysergic Acid Diethylamide, as a List I Chemical [federalregister.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Ergocristine
For researchers, scientists, and drug development professionals, the safe handling of Ergocristine is paramount. This document provides immediate, essential safety protocols and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans. Adherence to these guidelines is critical to mitigate the risks associated with this potent compound.
This compound is classified as an acutely toxic substance and requires careful handling to avoid exposure.[1][2] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[2] Furthermore, this compound is regulated as a List I chemical by the Drug Enforcement Administration (DEA), necessitating strict adherence to all applicable federal, state, and local regulations regarding its handling, storage, and disposal.[1][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier against this compound exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Standard/Reference |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used where there is a risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Gloves: Chemical impermeable gloves (e.g., nitrile, double gloving recommended). Gloves must be inspected before use and changed regularly or immediately if contaminated.[5][6] Clothing: Fire/flame resistant and impervious clothing. A long-sleeved laboratory coat or gown that closes in the back with tight-fitting cuffs is required.[5][7] Other: Protective shoe covers and a head covering should be considered.[6] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.[5][6] Handling should occur in a well-ventilated area, preferably a chemical fume hood. | Follow established respiratory protection program guidelines. |
Handling and Storage Protocols
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to avoid the formation of dust and aerosols.[5]
-
Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Donning PPE: Put on all required PPE as specified in the table above before beginning any work with this compound.
-
Handling the Compound:
-
Post-Handling:
Storage Requirements:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store locked up and apart from foodstuff containers or incompatible materials.[5]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[5]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[5]
-
Clean-up:
-
Wear all necessary PPE, including respiratory protection.
-
Use spark-proof tools and explosion-proof equipment.[5]
-
For minor spills, use dry clean-up procedures and avoid generating dust. You can dampen with water to prevent dusting before sweeping.[6]
-
Collect the spilled material in suitable and closed containers for disposal.[5]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[5]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
All waste, including the compound itself and any contaminated materials, must be handled as hazardous waste in accordance with local, state, and federal regulations.[6]
Operational Steps for Disposal:
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, wipes, containers) in suitable, closed, and properly labeled containers.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Federal Register :: Control of this compound, a Chemical Precursor Used in the Illicit Manufacture of Lysergic Acid Diethylamide, as a List I Chemical [federalregister.gov]
- 4. Federal Register :: Control of this compound, a Chemical Precursor Used in the Illicit Manufacture of Lysergic Acid Diethylamide, as a List I Chemical [federalregister.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
